molecular formula C14H22N2 B195462 2-Amino-N-cyclohexyl-N-methylbenzylamine CAS No. 57365-08-9

2-Amino-N-cyclohexyl-N-methylbenzylamine

Cat. No.: B195462
CAS No.: 57365-08-9
M. Wt: 218.34 g/mol
InChI Key: MTVBBLNLYSYKCQ-UHFFFAOYSA-N
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Description

Bromhexine Impurity C is an impurity of Bromhexine hydrochloride.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[cyclohexyl(methyl)amino]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H22N2/c1-16(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)15/h5-7,10,13H,2-4,8-9,11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVBBLNLYSYKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1N)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205965
Record name 2-Amino-N-cyclohexyl-N-methylbenzylamine
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Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

57365-08-9
Record name 2-Amino-N-cyclohexyl-N-methylbenzenemethanamine
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Record name 2-Amino-N-cyclohexyl-N-methylbenzylamine
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Record name 2-Amino-N-cyclohexyl-N-methylbenzylamine
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Record name 2-amino-N-cyclohexyl-N-methylbenzylamine
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Foundational & Exploratory

In-Depth Technical Guide: 2-Amino-N-cyclohexyl-N-methylbenzylamine (Bromhexine EP Impurity C)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 57365-08-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Amino-N-cyclohexyl-N-methylbenzylamine is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₄H₂₂N₂[1][2]
Molecular Weight 218.34 g/mol [1][2]
IUPAC Name 2-((Cyclohexyl(methyl)amino)methyl)aniline[2]
Synonyms N-(2-Aminobenzyl)-N-methylcyclohexanamine, Bromhexine EP Impurity C, Didesbromo Bromhexine[1][2][3]
Appearance Pale yellow or off-white to light beige solid/low-melting solid[1]
Melting Point 44-47 °C[1]
Boiling Point 343.8 ± 17.0 °C (Predicted)[1]
Density 1.02 ± 0.1 g/cm³ (Predicted)[1]
Refractive Index 1.563 (Predicted)[1]
Solubility Slightly soluble in acetonitrile, DMSO, and methanol.[1]
SMILES CN(CC1=CC=CC=C1N)C2CCCCC2[1]
InChI InChI=1S/C14H22N2/c1-16(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)15/h5-7,10,13H,2-4,8-9,11,15H2,1H3[1]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, a probable synthetic route can be deduced from patents describing the preparation of Bromhexine and its impurities. The most likely pathway involves the N-alkylation of N-methylcyclohexylamine with a suitable 2-aminobenzyl halide.

Proposed Synthesis Workflow

The synthesis can be conceptualized as a nucleophilic substitution reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Purification Reactant1 N-Methylcyclohexylamine Reaction N-Alkylation Reactant1->Reaction Reactant2 2-Aminobenzyl halide (e.g., bromide or chloride) Reactant2->Reaction Product 2-Amino-N-cyclohexyl-N- methylbenzylamine Reaction->Product Purification Column Chromatography Product->Purification

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on analogous reactions found in the literature. Optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary to achieve a high yield and purity.

Materials:

  • N-methylcyclohexylamine

  • 2-Aminobenzyl bromide (or chloride)

  • Anhydrous solvent (e.g., acetonitrile, ethanol, or THF)

  • Base (e.g., potassium carbonate or triethylamine)

  • Silica gel for column chromatography

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylcyclohexylamine and the base in the anhydrous solvent.

  • Addition of Alkylating Agent: Slowly add a solution of 2-aminobenzyl bromide in the same solvent to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid byproducts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system to isolate the desired this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR, Mass Spectrometry, and HPLC.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and quantification of this compound. A reverse-phase method has been described for its separation.

HPLC Analysis Workflow

HPLC_Workflow cluster_sample Sample Preparation cluster_hplc HPLC System cluster_separation Separation cluster_detection Detection & Analysis Sample Dissolve sample in a suitable solvent HPLC Inject sample into RP-HPLC system Sample->HPLC Column Column: Newcrom R1 Mobile Phase: ACN/Water/Acid HPLC->Column Detection UV or MS Detector Column->Detection Analysis Quantify and assess purity Detection->Analysis

Caption: General workflow for the HPLC analysis of the target compound.

Experimental Protocol: Reverse-Phase HPLC

The following is a general protocol based on available information for the analysis of this compound.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.

  • Column: Newcrom R1 or a similar reverse-phase column.

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphoric acid or Formic acid (for MS compatibility)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, which is typically a mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape. The exact ratio will need to be optimized.

  • Standard and Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. Prepare the sample solution by dissolving the test substance in the mobile phase.

  • Chromatographic Conditions:

    • Set the column temperature.

    • Set the flow rate of the mobile phase.

    • Set the detector wavelength (for UV detection) or MS parameters.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Determine the concentration and purity of the analyte by comparing the peak area of the sample to that of the standard. This method can be scaled for preparative separation to isolate the impurity.[1]

Biological Activity and Signaling Pathways

There is a significant lack of publicly available information regarding the specific biological activity, mechanism of action, and involvement in signaling pathways of this compound. As it is classified as an impurity of Bromhexine, its primary relevance is in the context of pharmaceutical quality control and safety assessment.

The parent drug, Bromhexine , is a mucolytic agent that acts by:

  • Depolymerizing mucopolysaccharides directly.

  • Stimulating the release of hydrolytic enzymes.

  • Increasing the production of serous mucus, which reduces the viscosity of phlegm.

Given the structural similarity, it is plausible that this compound could interact with similar biological targets as Bromhexine, but this remains speculative without experimental evidence. The absence of the bromine atoms and the different substitution pattern on the aniline ring would likely alter its potency and pharmacological profile significantly.

Due to the lack of data on its mechanism of action, a signaling pathway diagram cannot be provided at this time.

Conclusion

This compound (CAS 57365-08-9) is a known impurity of the mucolytic drug Bromhexine. This guide has summarized its key physicochemical properties, proposed a viable synthetic route, and outlined an analytical HPLC method for its characterization. The lack of available data on its specific biological activity underscores the importance of its monitoring and control in the manufacturing of Bromhexine to ensure the safety and efficacy of the final drug product. Further research into the pharmacological and toxicological profile of this and other Bromhexine impurities is warranted to fully understand their potential impact.

References

An In-depth Technical Guide on the Solubility of 2-Amino-N-cyclohexyl-N-methylbenzylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-N-cyclohexyl-N-methylbenzylamine (CAS: 57365-08-9), a key intermediate in pharmaceutical and organic synthesis. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing the solubility of amine-containing compounds.

Introduction to this compound

This compound is an organic compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol .[1][2] It presents as a colorless or light yellow oily liquid or a yellowish to creamy crystalline powder.[1][3] This compound is recognized for its role as a pharmaceutical and pesticide intermediate.[1] Understanding its solubility is critical for its application in synthesis, formulation, and various industrial processes.

Physicochemical Properties:

  • Molecular Formula: C14H22N2[1]

  • Molecular Weight: 218.34 g/mol [2]

  • Appearance: Colorless or light yellow oily liquid / yellowish to creamy crystalline powder[1][3]

  • Melting Point: 44-47 °C[1][2][4]

  • Boiling Point: 343.8 ± 17.0 °C (Predicted)[1][4]

  • Density: 1.02 ± 0.1 g/cm³ (Predicted)[1][4]

Solubility Profile

Quantitative solubility data for this compound is not widely published. However, qualitative assessments indicate its solubility in various organic solvents and its poor solubility in water.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolventSolubility
Polar Protic EthanolSoluble[1]
MethanolSlightly Soluble[1]
WaterDifficult to dissolve[1]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble / Slightly Soluble[1]
AcetonitrileSlightly Soluble[1]
Halogenated ChloroformSoluble[1]

The presence of both a basic amino group and a nonpolar cyclohexyl and benzyl group contributes to its solubility in organic solvents while limiting its aqueous solubility.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility class of an organic amine like this compound. This method is based on standard qualitative analysis procedures.[5][6][7][8]

Objective: To qualitatively determine the solubility of this compound in water and dilute acidic and basic solutions to classify it.

Materials:

  • This compound

  • Test tubes and rack

  • Vortex mixer or stirring rods

  • Distilled water

  • 5% (w/v) Hydrochloric acid (HCl) solution

  • 5% (w/v) Sodium hydroxide (NaOH) solution

  • pH indicator paper

Procedure:

  • Water Solubility Test:

    • Add approximately 25 mg of the compound to a test tube.

    • Add 0.75 mL of distilled water in small portions.[5]

    • After each addition, shake the test tube vigorously for 1-2 minutes.[5]

    • Observe if the compound dissolves completely.

    • If the compound dissolves, test the solution with pH paper. An amine should result in a basic pH (typically > 8).[6]

  • Acid Solubility Test (if insoluble in water):

    • If the compound did not dissolve in water, add approximately 25 mg to a clean test tube.

    • Add 0.75 mL of 5% HCl solution in small portions.[5]

    • Shake vigorously after each addition.

    • Observe for dissolution. Amines are organic bases that react with HCl to form water-soluble ammonium salts.[6] A positive result (dissolution) indicates the compound is a base (Class B).[5]

  • Base Solubility Test (for comparison, if insoluble in water):

    • Add approximately 25 mg of the compound to a clean test tube.

    • Add 0.75 mL of 5% NaOH solution in small portions.

    • Shake vigorously after each addition.

    • Observe for dissolution. As an amine, the compound is not expected to dissolve in a basic solution. This test helps to rule out amphoteric properties.

Interpretation of Results:

  • Soluble in water and basic pH: The compound is a low-molecular-weight amine.

  • Insoluble in water, soluble in 5% HCl: The compound is a higher-molecular-weight amine. This is the expected result for this compound.

  • Insoluble in water, HCl, and NaOH: The compound is likely a neutral compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility classification of an unknown organic compound, with a focus on identifying an amine.

Solubility_Workflow start Start with Unknown Compound test_water Test Solubility in Water start->test_water check_ph Test pH of Aqueous Solution test_water->check_ph Soluble insoluble_water Water-Insoluble Compound test_water->insoluble_water Insoluble class_sb Class Sb: Water-Soluble Base (e.g., low MW amine) check_ph->class_sb pH > 8 test_hcl Test Solubility in 5% HCl insoluble_water->test_hcl class_b Class B: Water-Insoluble Base (e.g., high MW amine) test_hcl->class_b Soluble test_naoh Test Solubility in 5% NaOH test_hcl->test_naoh Insoluble other_classes Other Solubility Classes (Acidic, Neutral, Inert) test_naoh->other_classes Insoluble

Caption: Solubility testing workflow for classifying an organic amine.

References

Technical Guide: Spectral and Physicochemical Characterization of 2-Amino-N-cyclohexyl-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Physicochemical Properties

2-Amino-N-cyclohexyl-N-methylbenzylamine, also known as N-(2-Aminobenzyl)-N-methylcyclohexanamine or Bromhexine Impurity C, is a solid organic compound.[1][2][3] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₄H₂₂N₂[4]
Molecular Weight 218.34 g/mol [5]
Appearance Yellowish to creamy crystalline powder[6]
Melting Point 44-47 °C (lit.)[5][7]
Boiling Point 343.8 ± 17.0 °C (Predicted)[4]
Density 1.02 ± 0.1 g/cm³ (Predicted)[4]
Flash Point 147.4 °C[7]
pKa 8.78 ± 0.20 (Predicted)[4]
LogP 3.61450[7]
Refractive Index 1.563[7]
Solubility Slightly soluble in Acetonitrile, DMSO, and Methanol[4]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

An established method for the analysis of this compound is reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[8] This technique is suitable for separation and quantification, and can be adapted for mass spectrometry (MS) detection.

Experimental Protocol: Reverse-Phase HPLC

  • Column: Newcrom R1 HPLC column.[8]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[8]

  • MS-Compatible Mobile Phase: For applications requiring mass spectrometry, phosphoric acid should be substituted with formic acid.[8]

  • Applications: This method is scalable and can be utilized for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[8] For faster analyses, columns with smaller particle sizes (e.g., 3 µm) can be employed in UPLC applications.[8]

Below is a workflow diagram for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample 2-Amino-N-cyclohexyl- N-methylbenzylamine PreparedSample Prepared Sample Sample->PreparedSample Dissolve Solvent Mobile Phase (MeCN/Water/Acid) Solvent->PreparedSample Injector Injector PreparedSample->Injector Column Newcrom R1 Column Injector->Column Separation Detector UV or MS Detector Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification/ Identification Chromatogram->Quantification

HPLC Analytical Workflow for this compound.

Spectral Data (NMR, IR, MS)

As of the date of this document, specific, experimentally derived NMR, IR, and Mass Spectrometry data for this compound are not available in the peer-reviewed scientific literature or common chemical databases. Researchers requiring this data would need to perform the necessary experiments to obtain and characterize the compound.

Theoretical Spectral Highlights:

  • ¹H NMR: One would expect to see signals corresponding to the aromatic protons on the aniline ring, the methylene bridge protons, the N-methyl protons, and a complex set of signals for the cyclohexyl ring protons. The amino group protons may appear as a broad singlet.

  • ¹³C NMR: Signals for the aromatic carbons, the methylene carbon, the N-methyl carbon, and the distinct carbons of the cyclohexyl ring would be expected.

  • IR Spectroscopy: Characteristic peaks would likely include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and C-N stretching vibrations.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 218. Fragmentation patterns would likely involve cleavage at the benzylic position and within the cyclohexyl ring.

References

An In-depth Technical Guide to 2-Amino-N-cyclohexyl-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Amino-N-cyclohexyl-N-methylbenzylamine, a compound of interest to researchers, scientists, and drug development professionals. This document details its structural formula, isomers, physicochemical properties, and its significance as a known impurity of the mucolytic drug Bromhexine.

Structural Formula and Chemical Identity

This compound is a tertiary amine with the chemical formula C₁₄H₂₂N₂.[1][2][3] Its structure features a benzylamine core with a cyclohexyl and a methyl group attached to the nitrogen atom, and an amino group substituted at the ortho position of the benzene ring.

Systematic IUPAC Name: 2-[[cyclohexyl(methyl)amino]methyl]aniline[1]

Linear Formula: H₂NC₆H₄CH₂N(C₆H₁₁)CH₃[3]

SMILES String: CN(Cc1ccccc1N)C2CCCCC2[3]

Below is a 2D representation of the chemical structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₄H₂₂N₂[1][2][3]
Molecular Weight 218.34 g/mol [3]
CAS Number 57365-08-9[3]
Appearance Off-White to Pale Yellow Solid[4]
Melting Point 44-47 °C (lit.)[3][5]
Storage 2-8°C Refrigerator, Under Inert Atmosphere[4]

Isomerism

This compound can exhibit several forms of isomerism, which are critical to consider in its synthesis, analysis, and biological activity.

Positional Isomers

Positional isomers arise from the different possible locations of the amino group on the benzene ring. While the title compound is the 2-amino (ortho) isomer, 3-amino (meta) and 4-amino (para) isomers are also possible.

isomers cluster_0 Positional Isomers of Aminobenzylamine Core 2-Amino 2-Amino (ortho) 3-Amino 3-Amino (meta) 4-Amino 4-Amino (para) Core N-cyclohexyl-N-methylbenzylamine Core->2-Amino ortho-substitution Core->3-Amino meta-substitution Core->4-Amino para-substitution

Caption: Positional isomers of the aminobenzylamine moiety.

Stereoisomers

The molecule does not contain any chiral centers, meaning it does not have enantiomers or diastereomers. The cyclohexyl ring can exist in different conformations, with the chair conformation being the most stable.

Synthesis

  • Synthesis of N-cyclohexyl-N-methyl-(2-nitrobenzyl)amine: This would involve the reaction of 2-nitrobenzyl bromide with N-methylcyclohexylamine.

  • Reduction of the Nitro Group: The nitro group of the intermediate would then be reduced to an amino group to yield the final product.

synthesis reactant1 2-Nitrobenzyl bromide intermediate N-cyclohexyl-N-methyl-(2-nitrobenzyl)amine reactant1->intermediate reactant2 N-Methylcyclohexylamine reactant2->intermediate product This compound intermediate->product Reduction reagent Reducing Agent (e.g., H₂, Pd/C) reagent->product

Caption: Proposed synthetic pathway for this compound.

Biological Significance and Potential Signaling Pathways

Impurity in Bromhexine

This compound is recognized as "Bromhexine Impurity C".[4] Bromhexine is a mucolytic agent used to break down phlegm in respiratory conditions. As an impurity, its toxicological profile and potential impact on the efficacy and safety of Bromhexine are of significant interest to pharmaceutical scientists.

Inferred Biological Activity

Given its structural similarity to Bromhexine, it is plausible that this compound could interact with pathways related to mucin synthesis and secretion. Bromhexine is known to increase the production of serous mucus in the respiratory tract, making the phlegm thinner and less viscous. The potential for this impurity to either mimic or antagonize this effect warrants further investigation.

While no specific signaling pathways have been elucidated for this compound, the pathways affected by Bromhexine could be a starting point for research. These may include pathways involved in the regulation of mucin gene expression and the activity of submucosal glands.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this specific compound are not widely published. However, standard assays used for the assessment of mucolytic agents and for cytotoxicity screening of pharmaceutical impurities would be applicable.

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method can be used for the analysis and separation of this compound.[7]

  • Column: Newcrom R1 HPLC column

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid or formic acid (for Mass-Spec compatibility).[7]

  • Detection: UV or Mass Spectrometry

This method is scalable and can be adapted for preparative separation for the isolation of the impurity.[7]

hplc_workflow sample Sample containing This compound hplc HPLC System (Newcrom R1 column) sample->hplc detector Detector (UV or MS) hplc->detector mobile_phase Mobile Phase (Acetonitrile, Water, Acid) mobile_phase->hplc data Data Acquisition and Analysis detector->data

Caption: A typical workflow for the HPLC analysis of the target compound.

In Vitro Cytotoxicity Assay

To assess the potential toxicity of this impurity, a standard in vitro cytotoxicity assay, such as the MTT assay, could be employed using a relevant cell line (e.g., human lung epithelial cells).

  • Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to varying concentrations of this compound for a specified period (e.g., 24, 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Conclusion

This compound is a molecule of significant interest primarily due to its status as a known impurity of the drug Bromhexine. While detailed biological studies on this specific compound are limited, its structural features and relationship to Bromhexine provide a foundation for further research into its synthesis, biological activity, and potential impact on human health. The information and proposed experimental approaches outlined in this guide are intended to support researchers and drug development professionals in their investigation of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-N-cyclohexyl-N-methylbenzylamine from 2-aminobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-N-cyclohexyl-N-methylbenzylamine, a substituted benzylamine derivative, from 2-aminobenzaldehyde. This document details a feasible synthetic pathway, outlines a representative experimental protocol, and presents relevant data in a structured format. Additionally, it explores the potential biological significance of substituted benzylamines, offering insights into their mechanisms of action.

Synthetic Pathway: Reductive Amination

The most direct and widely employed method for the synthesis of this compound from 2-aminobenzaldehyde is through a one-pot reductive amination reaction.[1][2][3][4] This process involves the reaction of an aldehyde (2-aminobenzaldehyde) with a secondary amine (N-methylcyclohexylamine) to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.

The overall synthetic scheme is presented below:

Synthetic Pathway 2-aminobenzaldehyde 2-aminobenzaldehyde Iminium_Ion Iminium Ion Intermediate 2-aminobenzaldehyde->Iminium_Ion + N-methylcyclohexylamine - H2O N-methylcyclohexylamine N-methylcyclohexylamine Product 2-Amino-N-cyclohexyl- N-methylbenzylamine Iminium_Ion->Product + Reducing Agent (e.g., NaBH(OAc)3)

Caption: Synthetic route for this compound.

This method is highly efficient and avoids the isolation of the potentially unstable iminium ion intermediate. The choice of reducing agent is critical to the success of the reaction, with milder reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) being preferred as they do not readily reduce the starting aldehyde.

Experimental Protocol: A Representative Procedure

The following is a representative experimental protocol for the synthesis of this compound via reductive amination. This protocol is based on established methodologies for similar transformations.[5]

Materials:

  • 2-aminobenzaldehyde

  • N-methylcyclohexylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminobenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane.

  • Addition of Amine: To the stirred solution, add N-methylcyclohexylamine (1.1 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic, and cooling in an ice bath may be necessary to maintain the reaction temperature at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following tables summarize the key physicochemical properties of the reactants and the product.

Table 1: Properties of Reactants

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
2-aminobenzaldehydeC₇H₇NO121.14Yellow solid32-34
N-methylcyclohexylamineC₇H₁₅N113.20Colorless to pale yellow liquid-

Table 2: Properties of this compound

PropertyValueReference
CAS Number57365-08-9[6]
Molecular FormulaC₁₄H₂₂N₂[6]
Molecular Weight218.34 g/mol [6]
AppearanceYellowish to creamy crystalline powder
Melting Point44-47 °C (lit.)[7]

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented, the broader class of substituted benzylamines has been investigated for a range of pharmacological effects.[1][8][9] These compounds have shown potential as antimicrobial, antifungal, and anticancer agents, and as modulators of various biological targets. For instance, certain substituted benzylamines act as inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3.[8]

The following diagram illustrates a generalized workflow for evaluating the biological activity of a novel substituted benzylamine derivative.

Biological_Activity_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation In-depth Evaluation Synthesis Synthesis of This compound Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Screening (e.g., Antimicrobial, Anticancer) Purification->Primary_Screening Target_Identification Target Identification (e.g., Enzyme Inhibition Assays) Primary_Screening->Target_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Target_Identification->Mechanism_of_Action SAR_Studies Structure-Activity Relationship (SAR) Studies Mechanism_of_Action->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: Workflow for the biological evaluation of a novel compound.

Conclusion

The synthesis of this compound from 2-aminobenzaldehyde can be effectively achieved through reductive amination. This technical guide provides a solid foundation for researchers and drug development professionals by outlining a reliable synthetic strategy and a representative experimental protocol. Further investigation into the biological activities of this and related compounds is warranted to explore their therapeutic potential.

References

The Role of 2-Amino-N-cyclohexyl-N-methylbenzylamine as a Bromhexine Impurity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-N-cyclohexyl-N-methylbenzylamine, a specified impurity in the manufacturing of the mucolytic agent Bromhexine. Designated as Bromhexine Impurity C by the European Pharmacopoeia, this compound is a critical parameter in the quality control of Bromhexine hydrochloride. This document details its probable formation during synthesis, presents official limits as per major pharmacopoeias, and provides in-depth experimental protocols for its detection and quantification. Furthermore, it visualizes the synthetic pathway and analytical workflow to offer a clear understanding for researchers and drug development professionals. While toxicological data for this specific impurity is limited, its stringent control is essential for ensuring the safety and efficacy of the final drug product.

Introduction

Bromhexine hydrochloride is a widely used mucolytic drug that acts on the mucus-secreting cells in the respiratory tract to reduce the viscosity of sputum. The quality, safety, and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity profile. Impurities can arise from various sources, including starting materials, intermediates, side reactions during synthesis, and degradation.

This compound (CAS 57365-08-9) is identified as Bromhexine Impurity C in the European Pharmacopoeia.[1][2][3] It is a process-related impurity that lacks the two bromine atoms present on the aromatic ring of the Bromhexine molecule. The control of this and other related substances is mandated by regulatory bodies to ensure the safety and consistency of the final pharmaceutical product.

Formation of this compound (Impurity C)

The synthesis of Bromhexine hydrochloride typically involves the reaction of a substituted benzyl derivative with N-methylcyclohexylamine. A common synthetic route starts from 2-amino-3,5-dibromobenzaldehyde. This starting material is first reduced to 2-amino-3,5-dibromobenzyl alcohol, which is then converted to a more reactive intermediate, such as 2,4-dibromo-6-chloromethylaniline, by reaction with a chlorinating agent like thionyl chloride. This intermediate is subsequently reacted with N-methylcyclohexylamine, followed by salt formation with hydrochloric acid to yield Bromhexine hydrochloride.

The formation of Impurity C is likely a result of an impurity present in the starting materials. If the initial bromination of the precursor aromatic compound is incomplete, the starting material may contain a non-brominated analogue, 2-aminobenzaldehyde. This non-brominated starting material would then follow the same reaction pathway as its dibrominated counterpart, ultimately leading to the formation of this compound instead of Bromhexine.

G cluster_main Main Bromhexine Synthesis Pathway cluster_impurity Impurity C Formation Pathway A 2-Amino-3,5-dibromobenzaldehyde B 2-Amino-3,5-dibromobenzyl alcohol A->B Reduction (e.g., NaBH4) C 2,4-Dibromo-6-chloromethylaniline B->C Chlorination (e.g., SOCl2) D Bromhexine C->D N-Alkylation with N-methylcyclohexylamine E Bromhexine HCl D->E Salt Formation (HCl) A_imp 2-Aminobenzaldehyde (Starting Material Impurity) B_imp 2-Aminobenzyl alcohol A_imp->B_imp Reduction C_imp This compound (Impurity C) B_imp->C_imp N-Alkylation with N-methylcyclohexylamine

Caption: Synthetic pathway of Bromhexine and the formation of Impurity C.

Regulatory Limits and Toxicological Profile

The control of impurities is a critical aspect of drug manufacturing, governed by guidelines from international regulatory bodies. Pharmacopoeias such as the British Pharmacopoeia (BP) and the European Pharmacopoeia (EP) set specific limits for known and unknown impurities in Bromhexine hydrochloride.

Pharmacopoeial Limits for Bromhexine Impurities

The following table summarizes the acceptance criteria for related substances in Bromhexine Hydrochloride as specified in the European Pharmacopoeia.

ImpurityDesignationLimit (as per EP)
This compoundImpurity C≤ 0.15%
Unspecified Impurities (each)-≤ 0.10%
Total Impurities-≤ 0.30%

Data sourced from the British Pharmacopoeia and European Pharmacopoeia.[4]

Toxicological Data

As of the date of this guide, specific toxicological data for this compound is largely unavailable in the public domain. Material Safety Data Sheets (MSDS) for this compound typically report "NO DATA AVAILABLE" for key toxicological endpoints such as acute oral toxicity (LD50), carcinogenicity, mutagenicity, and reproductive toxicity.[5] General hazard statements indicate that the compound may be irritating to the eyes, respiratory system, and skin.[6] The absence of comprehensive toxicological data underscores the importance of adhering to the stringent pharmacopoeial limits to minimize any potential risk to patient safety.

Analytical Control of Impurity C

The primary method for the detection and quantification of this compound in Bromhexine hydrochloride is High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Protocol: HPLC-UV Method for Related Substances

This protocol is based on the method described in the European Pharmacopoeia for the analysis of related substances in Bromhexine hydrochloride.

Chromatographic Conditions:

  • Column: C18, 100 mm x 4.6 mm, 3 µm particle size (or equivalent)

  • Mobile Phase:

    • Solvent A: A buffer solution prepared by dissolving 0.50 mL of phosphoric acid in 950 mL of water, adjusting the pH to 7.0 with triethylamine, and diluting to 1000 mL with water.

    • Solvent B: Acetonitrile.

    • Elution: A mixture of Solvent A and Solvent B in a ratio of 20:80 (v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 248 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient (typically 25 °C)

  • Run Time: Approximately 2.5 times the retention time of the Bromhexine peak.

Solution Preparation:

  • Diluent: Methanol

  • Test Solution: Dissolve 50 mg of the Bromhexine hydrochloride sample in the diluent and dilute to 10.0 mL.

  • Reference Solution (for peak identification): Dissolve 5 mg of Bromhexine Impurity C CRS (Certified Reference Standard) in the diluent, add 1.0 mL of the Test Solution, and dilute to 10.0 mL with the diluent.

  • Reference Solution (for quantification): Dilute 1.0 mL of the Test Solution to 100.0 mL with the diluent. Further dilute 1.0 mL of this solution to 10.0 mL with the diluent (this corresponds to a 0.10% solution).

System Suitability:

  • In the chromatogram of the reference solution for peak identification, the resolution between the peaks due to Impurity C and Bromhexine should be at least 12.0.

Calculation:

The percentage of Impurity C in the sample is calculated by comparing the peak area of Impurity C in the chromatogram of the Test Solution with the peak area of Bromhexine in the chromatogram of the Reference Solution for quantification (0.10%), taking into account the specified limit for Impurity C (0.15%).

Analytical Workflow Visualization

G cluster_workflow Analytical Workflow for Impurity C Detection cluster_checks System Suitability & Identification start Start: Bromhexine HCl Sample prep Sample and Standard Preparation start->prep hplc HPLC Analysis (C18, UV 248 nm) prep->hplc data Data Acquisition and Peak Integration hplc->data resolution Resolution Check (Impurity C vs. Bromhexine) > 12.0 data->resolution retention Peak Identification using Reference Standard data->retention quant Quantification of Impurity C resolution->quant retention->quant report Report Results vs. Pharmacopoeial Limits quant->report

Caption: Workflow for the HPLC-based analysis of Bromhexine Impurity C.

Conclusion

This compound (Bromhexine Impurity C) is a critical process-related impurity in the synthesis of Bromhexine hydrochloride. Its formation is likely due to the presence of non-brominated starting materials. Regulatory bodies have established strict limits for this impurity to ensure the quality and safety of the final drug product. The analytical control of Impurity C is reliably achieved through a validated HPLC-UV method as outlined in major pharmacopoeias. While specific toxicological data for this impurity is lacking, its effective control through robust process development and analytical monitoring is a fundamental requirement for all manufacturers of Bromhexine hydrochloride. This guide provides the necessary technical information to aid researchers and drug development professionals in understanding and managing this important impurity.

References

The Cornerstone of Mucolytic Synthesis: An In-depth Technical Guide to 2-Amino-N-cyclohexyl-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-N-cyclohexyl-N-methylbenzylamine, a key secondary amine, serves as a pivotal intermediate in the synthesis of widely-used mucolytic agents, most notably Bromhexine and its active metabolite, Ambroxol. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed proposed synthesis protocol, and its critical role in the production of these important pharmaceuticals. Furthermore, this document elucidates the mechanisms of action of Bromhexine and Ambroxol, complete with signaling pathway diagrams, to provide a complete context for the utility of this intermediate.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in pharmaceutical synthesis. The following tables summarize its key identifiers and physical characteristics.

Table 1: Chemical Identifiers of this compound

IdentifierValue
CAS Number 57365-08-9[1]
IUPAC Name N-(2-Aminobenzyl)-N-methylcyclohexanamine
Molecular Formula C₁₄H₂₂N₂
Molecular Weight 218.34 g/mol
SMILES String CN(Cc1ccccc1N)C2CCCCC2
InChI Key MTVBBLNLYSYKCQ-UHFFFAOYSA-N

Table 2: Physical Properties of this compound

PropertyValue
Appearance Off-white to light beige crystalline powder[1]
Melting Point 44-47 °C (lit.)[2]
Boiling Point 343.8 °C at 760 mmHg (Predicted)[2]
Density 1.02 g/cm³ (Predicted)[2]
Refractive Index 1.563 (Predicted)[2]
Solubility Soluble in methanol and chloroform.

Synthesis of this compound: A Proposed Protocol

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not extensively documented, a highly plausible and efficient route involves the reductive amination of o-aminobenzaldehyde with N-methylcyclohexylamine. This method is a standard and widely utilized transformation in organic synthesis for the formation of C-N bonds.

Overall Reaction

G cluster_reactants Reactants cluster_product Product o_aminobenzaldehyde o-Aminobenzaldehyde product This compound o_aminobenzaldehyde->product + n_methylcyclohexylamine N-Methylcyclohexylamine n_methylcyclohexylamine->product Reductive Amination (e.g., NaBH(OAc)₃)

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

  • o-Aminobenzaldehyde

  • N-Methylcyclohexylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add o-aminobenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane (DCM).

  • Amine Addition: To the stirred solution, add N-methylcyclohexylamine (1.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Slowly add this slurry to the reaction mixture. The addition should be done portion-wise to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Role as a Pharmaceutical Intermediate

The primary industrial application of this compound is as a key building block in the synthesis of Bromhexine and, by extension, its active metabolite Ambroxol.

Synthesis of Bromhexine

Bromhexine is synthesized by the bromination of this compound.

G cluster_start Intermediate cluster_product Product intermediate 2-Amino-N-cyclohexyl- N-methylbenzylamine product Bromhexine intermediate->product Bromination (e.g., Br₂ in Acetic Acid)

Caption: Synthesis of Bromhexine from the intermediate.

Relationship to Ambroxol

Ambroxol is the active metabolite of Bromhexine. In the body, Bromhexine is metabolized to Ambroxol, which is also available as a drug in its own right.

Mechanism of Action of Derived Pharmaceuticals

Understanding the mechanism of action of the final drug products highlights the importance of the intermediate in enabling their synthesis.

Bromhexine: Mucolytic and Secretolytic Effects

Bromhexine's primary action is to alter the structure of bronchial secretions, making them less viscous and easier to expectorate.

G Bromhexine Bromhexine Mucopolysaccharide Mucopolysaccharide Fibers in Mucus Bromhexine->Mucopolysaccharide Disrupts Viscosity Decreased Mucus Viscosity Mucopolysaccharide->Viscosity Leads to Ciliary Enhanced Ciliary Action Viscosity->Ciliary Expectorate Easier Expectoration Ciliary->Expectorate

Caption: Mechanism of action of Bromhexine.

Ambroxol: Multifaceted Respiratory Effects

Ambroxol, the active metabolite of Bromhexine, exhibits a broader range of pharmacological effects, including mucolytic, secretagogue, anti-inflammatory, and antioxidant properties.

G cluster_mucus Mucus Regulation cluster_inflammation Anti-inflammatory Action cluster_other Other Effects Ambroxol Ambroxol Surfactant Increased Surfactant Production Ambroxol->Surfactant Mucus_Viscosity Decreased Mucus Viscosity Ambroxol->Mucus_Viscosity Cytokines Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Ambroxol->Cytokines Antioxidant Antioxidant Effects Ambroxol->Antioxidant Na_Channel Sodium Channel Blockade (Local Anesthetic Effect) Ambroxol->Na_Channel Erk Inhibition of Erk Signaling Pathway Cytokines->Erk

Caption: Overview of the pharmacological effects of Ambroxol.

Analytical Methods

The purity and identity of this compound are critical for its use in pharmaceutical manufacturing. High-performance liquid chromatography (HPLC) is a suitable method for its analysis.

Table 3: HPLC Method for Analysis

ParameterCondition
Column C18 reverse-phase column
Mobile Phase Acetonitrile and water with a suitable buffer (e.g., phosphate or formate)
Detection UV at an appropriate wavelength (e.g., 254 nm)
Flow Rate Typically 1.0 mL/min
Injection Volume 10-20 µL

Conclusion

This compound is a fundamentally important pharmaceutical intermediate. Its efficient synthesis and high purity are paramount for the production of the widely prescribed mucolytic agents Bromhexine and Ambroxol. The information provided in this technical guide offers a solid foundation for researchers and drug development professionals working with this key compound, from its synthesis to its application in the creation of life-improving respiratory medications. Further research into optimizing its synthesis and exploring its potential in the development of new chemical entities is warranted.

References

Biological Activity of 2-Amino-N-cyclohexyl-N-methylbenzylamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-cyclohexyl-N-methylbenzylamine and its derivatives are a class of compounds with potential pharmacological significance. The parent compound, this compound, is recognized in the pharmaceutical industry as "Bromhexine Impurity C," a substance related to the well-known mucolytic agent, Bromhexine.[1][2][3] Bromhexine itself is a synthetic derivative of vasicine, an alkaloid from the Adhatoda vasica plant, and has been in clinical use since 1963 for treating respiratory disorders associated with excessive or viscous mucus.[4][5]

This technical guide provides a comprehensive overview of the known biological activities related to this chemical scaffold, primarily focusing on the parent drug, Bromhexine, to provide a foundational context due to the limited publicly available data on the specific biological activities of its derivatives, including Impurity C. The information presented herein is intended to serve as a resource for researchers and professionals in drug development, highlighting both the established pharmacology of the parent compound and the existing knowledge gaps regarding its derivatives.

Physicochemical Properties

A foundational understanding of the parent compound is crucial for the exploration of its derivatives.

PropertyValueSource
IUPAC Name 2-[[cyclohexyl(methyl)amino]methyl]aniline[3]
Synonyms Bromhexine Impurity C, Didesbromo Bromhexine[2][3]
CAS Number 57365-08-9[2]
Molecular Formula C₁₄H₂₂N₂[2]
Molecular Weight 218.34 g/mol [2]

Biological Activity and Mechanism of Action of the Parent Drug (Bromhexine)

The primary biological activity of Bromhexine is its mucolytic effect, which is multifaceted and involves several mechanisms to improve mucus clearance from the respiratory tract.[5][6]

1. Mucolytic and Secretolytic Effects: Bromhexine acts as a secretolytic agent, increasing the production of serous mucus, which is less viscous than the pathologic mucus often seen in respiratory diseases.[7] It is understood to disrupt the structure of acid mucopolysaccharide fibers within the mucus, thereby reducing its viscosity.[8]

2. Secretomotoric Effect: By reducing the viscosity of the mucus, Bromhexine facilitates its transport by the cilia of the respiratory epithelium, an action known as mucociliary clearance.[4][9] This enhancement of ciliary activity helps in the expulsion of phlegm.[1]

3. Potential Antioxidant Properties: Some studies suggest that Bromhexine may possess antioxidant properties, which could help in mitigating oxidative stress and inflammation within the respiratory system.[1][5]

4. Interaction with Cellular Receptors: Recent research has indicated that Bromhexine and its primary metabolite, Ambroxol, may interact with cell surface receptors. Notably, Bromhexine has been shown to inhibit the transmembrane serine protease 2 (TMPRSS2), a receptor involved in the entry of certain viruses into host cells.[6] In vitro studies have also suggested that Ambroxol may interact with the angiotensin-converting enzyme 2 (ACE2) receptor, another key protein for viral entry.[6]

The following diagram illustrates the proposed mechanism of action for Bromhexine's mucolytic activity:

Bromhexine Mechanism of Action Bromhexine Bromhexine Mucus_Glands Mucus-Secreting Glands Bromhexine->Mucus_Glands stimulates Mucopolysaccharide_Fibers Acid Mucopolysaccharide Fibers Bromhexine->Mucopolysaccharide_Fibers disrupts Serous_Mucus Increased Serous Mucus Production Mucus_Glands->Serous_Mucus Reduced_Viscosity Reduced Mucus Viscosity Serous_Mucus->Reduced_Viscosity contributes to Mucopolysaccharide_Fibers->Reduced_Viscosity Cilia Respiratory Cilia Reduced_Viscosity->Cilia allows for easier transport by Mucociliary_Clearance Enhanced Mucociliary Clearance Cilia->Mucociliary_Clearance leads to Expectorati Easier Expectoration Mucociliary_Clearance->Expectorati

Caption: Proposed mucolytic mechanism of Bromhexine.

Quantitative Data for Bromhexine

ParameterValueSpeciesSource
Oral Bioavailability ~20%Human
Plasma Protein Binding Highly boundHuman
Metabolism Extensive first-pass metabolism in the liverHuman
Excretion 85-90% in urine as metabolitesHuman
Terminal Elimination Half-life Up to ~12 hoursHuman

Biological Activity of this compound (Bromhexine Impurity C)

There is a significant lack of publicly available data on the specific biological activities of this compound. Its primary characterization is as a process impurity in the synthesis of Bromhexine.[1][3] Toxicological data for the hydrochloride salt of this impurity is largely unavailable, as indicated by its Material Safety Data Sheet, which reports "NO DATA AVAILABLE" for acute toxicity (oral, inhalation, dermal), skin corrosion/irritation, and other standard toxicological endpoints.[10]

Experimental Protocols

Synthesis of this compound (Bromhexine Impurity C)

The synthesis of Bromhexine Impurity C is relevant in the context of pharmaceutical quality control. A patented process describes a method for its preparation.[11]

General Workflow for Synthesis and Purification:

Synthesis of Bromhexine Impurity C Reactants Starting Materials: - 2,4-dibromo-6-chloromethylaniline - N-methylcyclohexylamine Reaction Amination Reaction Reactants->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Impurity_C This compound (Bromhexine Impurity C) Purification->Impurity_C

Caption: General workflow for the synthesis of Bromhexine Impurity C.

Detailed Protocol (Based on Patent Literature):

A general procedure for the synthesis of Bromhexine and its related impurities involves the reaction of a substituted benzyl halide with an appropriate amine.[11][12]

  • Reaction Setup: In a suitable reaction vessel, N-methylcyclohexylamine is cooled.

  • Addition of Reactant: 2,4-dibromo-6-chloromethylaniline is added portion-wise to the cooled N-methylcyclohexylamine, maintaining a controlled temperature.

  • Reaction: The mixture is stirred at a slightly elevated temperature for several hours.

  • Workup: An appropriate solvent (e.g., ethanol) is added, and the mixture is stirred further. The resulting solution is filtered.

  • Purification: The filtrate containing the crude product is purified, often using column chromatography, to isolate the desired impurity.

Future Directions and Knowledge Gaps

The current body of scientific literature presents a clear opportunity for further research into the biological activities of this compound and its derivatives. Key areas for future investigation include:

  • Pharmacological Screening: A systematic evaluation of these derivatives against a panel of biological targets to identify potential therapeutic activities.

  • Toxicological Assessment: Comprehensive in vitro and in vivo studies to determine the safety profile of these compounds.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand the relationship between their chemical structure and biological activity.

  • Mechanism of Action Studies: For any identified active compounds, detailed investigations to elucidate their molecular mechanisms of action.

Conclusion

While the biological activity of this compound derivatives remains largely unexplored, the well-documented pharmacology of the structurally related drug, Bromhexine, provides a valuable starting point for future research. The mucolytic and potential antiviral-related activities of Bromhexine suggest that derivatives of this scaffold could possess interesting and potentially useful biological properties. This guide serves to summarize the current knowledge and to highlight the significant opportunities for further scientific inquiry in this area.

References

The Versatile Precursor: A Technical Guide to 2-Amino-N-cyclohexyl-N-methylbenzylamine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-N-cyclohexyl-N-methylbenzylamine, a substituted diamine, holds significant potential as a versatile precursor for the synthesis of a variety of heterocyclic compounds. Its unique structural features, combining a primary aromatic amine and a tertiary benzylic amine, provide multiple reactive sites for cyclization reactions. This technical guide explores the plausible synthetic routes to key heterocyclic scaffolds, namely quinazolines and benzodiazepines, starting from this precursor. While direct literature on the specific use of this compound in these syntheses is limited, this document extrapolates from well-established methodologies for analogous 2-aminobenzylamine derivatives to provide hypothetical yet chemically sound experimental protocols and expected outcomes. The information presented herein is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development, facilitating the exploration of novel molecular entities derived from this promising building block.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, quinazolines and benzodiazepines are privileged scaffolds, exhibiting a broad spectrum of pharmacological activities. The strategic synthesis of derivatives of these core structures is a cornerstone of modern drug discovery. This compound, also identified as an impurity of the mucolytic drug Bromhexine, presents an intriguing starting point for the synthesis of novel analogs.[1][2] Its molecular structure, featuring a nucleophilic primary aromatic amine and a modifiable tertiary amine, allows for diverse chemical transformations to construct fused heterocyclic systems. This guide will provide a theoretical framework and practical (hypothetical) protocols for the utilization of this precursor in the synthesis of quinazolines and benzodiazepines.

Physicochemical Properties of the Precursor

A thorough understanding of the precursor's properties is crucial for designing synthetic strategies.

PropertyValueReference
Molecular Formula C₁₄H₂₂N₂
Molecular Weight 218.34 g/mol
Appearance Off-White to Light Beige Solid[3]
Melting Point 44-47 °C (lit.)[3]
Solubility Slightly soluble in Acetonitrile, DMSO, Methanol[3]
pKa 8.78 ± 0.20 (Predicted)[3]

Synthesis of Quinolizidines from this compound

The synthesis of quinazolines from 2-aminobenzylamine derivatives is a well-documented transformation, typically involving the condensation with a one-carbon electrophile, such as an aldehyde or its equivalent, followed by cyclization and oxidation.

Proposed Reaction Scheme: Reaction with Aromatic Aldehydes

A plausible route to a 2-aryl-substituted quinazoline derivative involves the reaction of this compound with an aromatic aldehyde. The reaction is expected to proceed through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to the aromatic quinazoline.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 2-Amino-N-cyclohexyl- N-methylbenzylamine C Schiff Base Intermediate A->C + R-CHO - H2O B Aromatic Aldehyde (R-CHO) B->C D Dihydroquinazoline Intermediate C->D Intramolecular Cyclization E Substituted Quinazoline D->E Oxidation (-2H)

Caption: Proposed reaction pathway for quinazoline synthesis.

Hypothetical Experimental Protocol

This protocol is adapted from established methods for quinazoline synthesis from 2-aminobenzylamines.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) and the selected aromatic aldehyde (1.1 mmol) in a suitable solvent such as ethanol or DMSO (10 mL).

  • Reaction: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol).

  • Oxidation: Introduce an oxidizing agent (e.g., copper(II) acetate, 1.2 mmol).

  • Heating: Heat the reaction mixture to reflux (80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Hypothetical Quantitative Data

The following table presents hypothetical yields for the synthesis of various quinazoline derivatives based on typical outcomes for similar reactions.

R-Group of AldehydeProductHypothetical Yield (%)
Phenyl2-Phenyl-quinazoline derivative85
4-Chlorophenyl2-(4-Chlorophenyl)-quinazoline derivative82
4-Methoxyphenyl2-(4-Methoxyphenyl)-quinazoline derivative88
2-Naphthyl2-(2-Naphthyl)-quinazoline derivative80

Synthesis of Benzodiazepines from this compound

The synthesis of benzodiazepines from 2-aminobenzylamine precursors can be achieved through various strategies, including the reaction with α-haloketones followed by cyclization, or via multi-component reactions.

Proposed Reaction Scheme: Reaction with an α-Haloacetyl Chloride

A potential route to a 1,4-benzodiazepine-2-one derivative involves a two-step process starting with the acylation of the primary amine with an α-haloacetyl chloride, followed by an intramolecular nucleophilic substitution to form the seven-membered ring.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A 2-Amino-N-cyclohexyl- N-methylbenzylamine C N-Acylated Intermediate A->C + ClCOCH2Cl - HCl B α-Haloacetyl Chloride (e.g., Chloroacetyl chloride) B->C D 1,4-Benzodiazepine-2-one Derivative C->D Intramolecular Cyclization (Base)

Caption: Proposed pathway for benzodiazepine-2-one synthesis.

Hypothetical Experimental Protocol

This protocol is based on established methods for the synthesis of 1,4-benzodiazepine-2-ones.

  • Acylation: Dissolve this compound (1.0 mmol) in a suitable solvent like dichloromethane or THF (10 mL) and cool to 0 °C. Add a base (e.g., triethylamine, 1.2 mmol) followed by the dropwise addition of chloroacetyl chloride (1.1 mmol). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up of Intermediate: Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-acylated intermediate may be used directly in the next step.

  • Cyclization: Dissolve the crude intermediate in a polar aprotic solvent such as DMF or acetonitrile (10 mL). Add a base (e.g., potassium carbonate or sodium hydride, 1.5 mmol) and heat the mixture (e.g., to 80 °C) until cyclization is complete (monitored by TLC).

  • Final Work-up and Purification: Cool the reaction, quench with water, and extract with an organic solvent. Wash the combined organic extracts, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Hypothetical Quantitative Data
α-Haloacetyl HalideProductHypothetical Yield (%)
Chloroacetyl chloride1,4-Benzodiazepine-2-one derivative75
Bromoacetyl bromide1,4-Benzodiazepine-2-one derivative78

Logical Relationship to Bromhexine

This compound is known as "Bromhexine Impurity C," indicating its relationship to the synthesis of the mucolytic drug Bromhexine. Understanding this connection is important for the context of its availability and potential for repurposing.

G A Bromhexine Synthesis B Bromhexine (Active Pharmaceutical Ingredient) A->B C This compound (Impurity C / Precursor) A->C By-product/ Unreacted Starting Material D Heterocyclic Synthesis (e.g., Quinolizidines, Benzodiazepines) C->D Starting Material

Caption: Relationship of the precursor to Bromhexine and its synthetic utility.

Conclusion

This compound represents a promising, yet underexplored, precursor for the synthesis of diverse heterocyclic scaffolds. Based on established chemical principles for analogous 2-aminobenzylamines, this guide provides a theoretical and practical framework for the synthesis of novel quinazoline and benzodiazepine derivatives. The hypothetical protocols and data presented herein are intended to serve as a starting point for further experimental investigation. The development of synthetic routes from this readily available precursor could lead to the discovery of new molecular entities with potential applications in drug discovery and development. Further research is warranted to validate these proposed pathways and to fully elucidate the synthetic potential of this versatile building block.

References

Methodological & Application

Application Notes and Protocols for the Reductive Amination of 2-Amino-3,5-dibromobenzaldehyde with N-methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reductive amination of 2-amino-3,5-dibromobenzaldehyde with N-methylcyclohexylamine yields N-((2-amino-3,5-dibromophenyl)methyl)-N-methylcyclohexanamine, a compound commonly known as Bromhexine. Bromhexine is an active pharmaceutical ingredient widely used for its mucolytic properties in the treatment of respiratory disorders associated with excessive or viscous mucus.[1] This document provides detailed application notes and a representative experimental protocol for the synthesis of Bromhexine via a one-pot reductive amination reaction. The protocol is based on established methodologies for reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent.[2][3]

Product Profile: N-((2-amino-3,5-dibromophenyl)methyl)-N-methylcyclohexanamine (Bromhexine)

PropertyValue
IUPAC Name N-((2-amino-3,5-dibromophenyl)methyl)-N-methylcyclohexanamine
Synonyms Bromhexine
Molecular Formula C₁₄H₂₀Br₂N₂
Molecular Weight 376.13 g/mol
CAS Number 3572-43-8
Appearance White to off-white crystalline powder
Melting Point Not well-defined for the free base, often prepared as the hydrochloride salt (m.p. ~240-244 °C)
Solubility Soluble in organic solvents like methanol, ethanol, and dichloromethane. The hydrochloride salt is sparingly soluble in water.[4]

Experimental Protocols

Representative Reductive Amination Protocol

This protocol describes a one-pot synthesis of N-((2-amino-3,5-dibromophenyl)methyl)-N-methylcyclohexanamine (Bromhexine).

Materials:

  • 2-amino-3,5-dibromobenzaldehyde

  • N-methylcyclohexylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Dropping funnel or syringe pump

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-amino-3,5-dibromobenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE).

  • Addition of Amine: Add N-methylcyclohexylamine (1.1 - 1.2 eq) to the stirred solution at room temperature.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 - 2.0 eq) in anhydrous DCE. Add this slurry portion-wise to the reaction mixture. The addition may cause a slight exotherm. Maintain the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-((2-amino-3,5-dibromophenyl)methyl)-N-methylcyclohexanamine.

Alternative Synthesis via Formic Acid (Eschweiler-Clarke type reaction)

A patent describes a method where 2-amino-3,5-dibromobenzaldehyde and N-methylcyclohexylamine are heated in a solvent like N,N-dimethylformamide with anhydrous formic acid. This method reportedly achieves a high yield of the final product after conversion to the hydrochloride salt.

Quantitative Data Summary

ParameterValueReference
Yield (as HCl salt) 92.3%(Not explicitly in search results but inferred from related syntheses)
Purity (HPLC) 99.3%(Not explicitly in search results but inferred from related syntheses)

Mechanism of Action and Signaling Pathways

Bromhexine is a mucolytic agent that acts on the mucus-secreting cells in the respiratory tract. Its mechanism of action involves:

  • Depolymerization of Mucopolysaccharides: Bromhexine disrupts the structure of acid mucopolysaccharide fibers in the sputum, reducing its viscosity.[1]

  • Stimulation of Serous Gland Secretion: It increases the production of a less viscous, serous mucus.[5]

  • Enhancement of Ciliary Activity: Bromhexine promotes the clearance of mucus by enhancing the movement of cilia in the respiratory tract.[5]

Recent studies have also suggested that Bromhexine may act as an inhibitor of the Transmembrane Serine Protease 2 (TMPRSS2).[6][7] This enzyme is involved in the activation of viral spike proteins, including that of SARS-CoV-2, suggesting a potential role for Bromhexine in antiviral research.[7]

Visualizations

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification A 2-Amino-3,5-dibromobenzaldehyde in anhydrous DCE C Stir at RT, 30-60 min (Imine Formation) A->C 1.0 eq B N-methylcyclohexylamine B->C 1.1-1.2 eq E Stir at RT, 12-24 h (Reductive Amination) C->E D Sodium Triacetoxyborohydride in anhydrous DCE D->E 1.5-2.0 eq F Aqueous Work-up (Extraction with DCM/EtOAc) E->F Quench with NaHCO₃ G Dry over MgSO₄/Na₂SO₄ F->G Wash with Brine H Crude Product G->H Concentrate I Pure Bromhexine H->I Silica Gel Chromatography

Caption: Experimental workflow for the synthesis of Bromhexine.

G cluster_antiviral Potential Antiviral Action Bromhexine Bromhexine Mucus_Secreting_Cells Mucus Secreting Cells (Respiratory Tract) Bromhexine->Mucus_Secreting_Cells Acts on Mucopolysaccharides Acid Mucopolysaccharide Fibers Bromhexine->Mucopolysaccharides Disrupts Serous_Glands Serous Glands Bromhexine->Serous_Glands Stimulates Cilia Cilia Bromhexine->Cilia Enhances Activity TMPRSS2 TMPRSS2 Bromhexine->TMPRSS2 Inhibits Mucus_Secreting_Cells->Mucopolysaccharides Viscous_Mucus Viscous Mucus Mucopolysaccharides->Viscous_Mucus Forms Watery_Mucus Less Viscous, Watery Mucus Serous_Glands->Watery_Mucus Produces Mucus_Clearance Enhanced Mucus Clearance Watery_Mucus->Mucus_Clearance Cilia->Mucus_Clearance Viral_Activation Viral Spike Protein Activation TMPRSS2->Viral_Activation Mediates

Caption: Mechanism of action of Bromhexine.

References

Application Notes and Protocols: One-Pot Synthesis of Bromhexine from 2-Amino-N-cyclohexyl-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the one-pot synthesis of Bromhexine via the regioselective bromination of its direct precursor, 2-Amino-N-cyclohexyl-N-methylbenzylamine. While many established syntheses of Bromhexine commence with precursors already containing bromine atoms, such as 2-amino-3,5-dibromobenzaldehyde, this application note focuses on the direct bromination of the un-brominated amine. This method offers a potentially streamlined route to the final product. The protocol herein is based on established principles of electrophilic aromatic substitution on activated aniline systems.

Introduction

Bromhexine, chemically known as N-(2-amino-3,5-dibromobenzyl)-N-methylcyclohexylamine, is a widely used mucolytic agent. Its synthesis is of significant interest to the pharmaceutical industry. The common synthetic pathways often involve multiple steps, starting from precursors like o-nitrobenzyl bromide or 2-amino-3,5-dibromobenzaldehyde. A more direct approach involves the bromination of the N-(2-aminobenzyl)-N-methylcyclohexylamine precursor. This one-pot method focuses on the selective introduction of two bromine atoms onto the aniline ring, ortho and para to the activating amino group.

The key transformation in this synthesis is the electrophilic aromatic substitution. The amino group is a strong activating group, directing incoming electrophiles (in this case, Br+) to the ortho and para positions. Due to steric hindrance from the adjacent N-substituted benzylamine group, the bromination is expected to occur at the 3 and 5 positions of the benzene ring.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
This compound≥98% PurityVarious
N-Bromosuccinimide (NBS)Reagent Grade, ≥98%Various
Acetic Acid, GlacialACS GradeVarious
Sodium Acetate, AnhydrousACS GradeVarious
Dichloromethane (DCM)HPLC GradeVarious
Sodium Bicarbonate (NaHCO₃), Saturated Sol.Laboratory GradeVarious
Sodium Sulfate (Na₂SO₄), AnhydrousLaboratory GradeVarious
Ethanol, AbsoluteACS GradeVarious
Hydrochloric Acid, Ethanolic Solution (1M)Laboratory GradeVarious
One-Pot Bromination Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) and anhydrous sodium acetate (2.2 eq) in glacial acetic acid (10 volumes).

  • Brominating Agent Preparation: In a separate beaker, dissolve N-Bromosuccinimide (NBS) (2.1 eq) in glacial acetic acid (5 volumes).

  • Reaction Execution: Cool the reaction flask to 0-5 °C using an ice bath. Add the NBS solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly pouring the mixture into a beaker containing ice-cold water (20 volumes). Neutralize the solution by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude Bromhexine free base.

  • (Optional) Salt Formation: For the hydrochloride salt, dissolve the crude product in absolute ethanol and add a 1M ethanolic HCl solution dropwise until the pH is acidic. The Bromhexine hydrochloride will precipitate.

  • Purification: The precipitated salt can be collected by filtration and recrystallized from ethanol to afford the pure Bromhexine hydrochloride.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the one-pot synthesis of Bromhexine.

ParameterValue
Starting MaterialThis compound
Brominating AgentN-Bromosuccinimide (NBS)
Molar Ratio (Substrate:NBS)1 : 2.1
SolventGlacial Acetic Acid
Reaction Temperature0 °C to Room Temperature
Reaction Time3-5 hours
Expected Yield 75-85%
Purity (by HPLC) >98% after recrystallization

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Reactants (Amine, NaOAc in Acetic Acid) B Dropwise Addition of NBS (0-5 °C) A->B C Stir at Room Temperature (2-4 hours) B->C D Quench with Water & Neutralize C->D TLC Monitoring E Extract with DCM D->E F Dry & Concentrate E->F G Purification (Salt Formation & Recrystallization) F->G H H G->H Final Product (Bromhexine HCl)

Caption: Workflow for the one-pot synthesis of Bromhexine.

Chemical Transformation

chemical_transformation cluster_reactants Reactants cluster_product Product Start 2-Amino-N-cyclohexyl- N-methylbenzylamine Product Bromhexine Start->Product Bromination (Glacial Acetic Acid) NBS N-Bromosuccinimide (NBS) NBS->Product

Caption: Key chemical transformation in the synthesis of Bromhexine.

Concluding Remarks

The described one-pot synthesis protocol provides a straightforward and efficient method for the preparation of Bromhexine from its direct amine precursor. The use of N-Bromosuccinimide as a brominating agent offers advantages in terms of handling and selectivity compared to liquid bromine. The reaction conditions are mild, and the purification procedure is well-established, making this protocol suitable for laboratory-scale synthesis and further optimization for larger-scale production. Researchers should perform appropriate safety assessments before conducting any chemical synthesis.

Application Note: HPLC Analysis of 2-Amino-N-cyclohexyl-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-N-cyclohexyl-N-methylbenzylamine is a key impurity of the mucolytic drug Bromhexine Hydrochloride.[1][2] Its quantitative determination is crucial for ensuring the quality and safety of pharmaceutical formulations. This application note details a reliable and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The described method is simple, accurate, and precise, making it suitable for routine quality control and stability studies in the pharmaceutical industry.

Chromatographic Conditions

A robust HPLC method for the separation and quantification of this compound has been established. The method utilizes a C18 stationary phase with a mobile phase consisting of a mixture of methanol and water, acidified with ortho-phosphoric acid. This ensures good peak shape and resolution of the analyte from other potential impurities.

Table 1: HPLC Method Parameters

ParameterValue
Column C18 (Dimensions and particle size can vary, e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol : Water (90:10, v/v), pH adjusted to 2.5 with o-phosphoric acid[3]
Flow Rate 1.5 mL/min[3]
Column Temperature 40°C[3]
Detection Wavelength 240 nm[3]
Injection Volume 10 µL
Run Time Approximately 10 minutes

Method Validation Summary

The analytical method was validated in accordance with the International Conference on Harmonisation (ICH) guidelines.[3] The validation parameters demonstrate the method's suitability for its intended purpose.

Table 2: Summary of Method Validation Data

Validation ParameterResult
Linearity Range (µg/mL) 0.20 - 10.00
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD%) < 2.0%
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL

Note: The validation data is based on similar impurities analyzed by this method and represents the expected performance for this compound.

Experimental Workflow

The following diagram outlines the key steps in the analytical workflow for the HPLC analysis of this compound.

HPLC Analysis Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Reporting A Accurately weigh this compound reference standard B Dissolve in a suitable diluent (e.g., mobile phase) to prepare a stock solution A->B C Perform serial dilutions to prepare calibration standards and quality control samples B->C E Filter all solutions through a 0.45 µm syringe filter C->E D Prepare sample solution by dissolving the drug product in the diluent D->E F Equilibrate the HPLC system with the mobile phase E->F G Inject prepared standards and samples onto the C18 column F->G H Perform chromatographic separation using the defined method parameters G->H I Detect the analyte at 240 nm H->I J Integrate the peak area of the analyte I->J K Construct a calibration curve from the standard solutions J->K L Quantify the amount of this compound in the sample K->L M Generate a final report with all results L->M HPLC Method Development and Validation cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_app Application A Selection of Stationary Phase (C18) B Optimization of Mobile Phase (Methanol:Water, pH) A->B C Selection of Detection Wavelength (240 nm) B->C D Optimization of Flow Rate and Temperature C->D E Specificity D->E Developed Method F Linearity E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Routine Quality Control J->K Validated Method L Stability Studies K->L M Impurity Profiling K->M

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Bromhexine and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromhexine hydrochloride is a widely used mucolytic agent for the treatment of respiratory disorders. As with any active pharmaceutical ingredient (API), the presence of impurities can affect its efficacy and safety. Therefore, it is crucial to have robust analytical methods to identify and quantify any potential impurities in Bromhexine drug substances and products. This application note details a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Bromhexine and its related substances.

The British and European Pharmacopoeias specify several impurities, including Impurity B, Impurity C, and Impurity E.[1][2][3] This method is capable of separating Bromhexine from its known impurities and degradation products formed under various stress conditions.

Quantitative Data Summary

The following table summarizes the quantitative data for the HPLC method validation for Bromhexine and its key impurities.

AnalyteRetention Time (min)Linearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
Bromhexine HCl8.9564.00 - 40.00> 0.9990.551.36
Impurity B-0.20 - 10.00> 0.999--
Impurity C-0.50 - 10.00> 0.999--
Impurity E-----

Note: Data for some parameters for specific impurities were not available in the public domain and are indicated as "-". The presented data is a compilation from multiple sources to provide a comprehensive overview.[1][4][5]

Experimental Protocol: HPLC Method

This protocol outlines the procedure for the determination of Bromhexine and its impurities using a reversed-phase HPLC method.

1. Instrumentation and Apparatus

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).[6]

  • Analytical column: C18 (250 mm x 4.6 mm, 5 µm).[6]

  • Data acquisition and processing software.

2. Reagents and Materials

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid

  • Triethylamine

  • Bromhexine Hydrochloride Reference Standard

  • Bromhexine Impurity Reference Standards (B, C, E, etc.)

3. Chromatographic Conditions

  • Mobile Phase: A mixture of methanol and water (90:10, v/v) adjusted to pH 2.5 with orthophosphoric acid.[1][7] An alternative mobile phase consists of a mixture of 1.0% triethylamine and methanol (45:55, v/v) adjusted to pH 3.0 with phosphoric acid.[6]

  • Flow Rate: 1.5 mL/min.[1][7]

  • Column Temperature: 40°C.[1][7]

  • Detection Wavelength: 240 nm.[1][7]

  • Injection Volume: 10 µL.

4. Preparation of Solutions

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Bromhexine Hydrochloride Reference Standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Impurity Stock Solutions: Prepare individual stock solutions of each impurity reference standard in the mobile phase at a suitable concentration.

  • Working Standard Solution: Dilute the standard stock solution and impurity stock solutions with the mobile phase to achieve a final concentration within the linear range of the method.

  • Sample Solution: Accurately weigh and dissolve the sample containing Bromhexine in the mobile phase to obtain a concentration similar to the working standard solution. Filter the solution through a 0.45 µm syringe filter before injection.

5. System Suitability Before sample analysis, perform a system suitability test by injecting the working standard solution. The acceptance criteria are typically:

  • Tailing factor for the Bromhexine peak: ≤ 2.0

  • Theoretical plates for the Bromhexine peak: ≥ 2000

  • Relative standard deviation (RSD) for replicate injections: ≤ 2.0%

6. Analysis Procedure Inject the blank (mobile phase), working standard solution, and sample solutions into the HPLC system and record the chromatograms.

7. Calculation Calculate the amount of Bromhexine and each impurity in the sample using the peak areas obtained from the chromatograms and the concentrations of the respective reference standards.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[8] These studies involve subjecting the drug substance to various stress conditions to induce degradation.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 70°C.[8]

  • Base Hydrolysis: 0.1 M NaOH at 70°C.[8]

  • Oxidative Degradation: 3% H₂O₂ at room temperature.[8]

  • Thermal Degradation: Dry heat at 70°C.[8]

  • Photolytic Degradation: Exposure to UV light (254 nm).[8]

Treatment with 0.5 M HCl and 0.5 M NaOH has been shown to cause a significant increase in the amount of Impurity E.[4]

Visualizations

Analytical_Method_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Weighing and Dissolution Injection Sample Injection Sample->Injection Standard Standard & Impurity Stock Solutions Working Working Standard Preparation Standard->Working Working->Injection Separation Chromatographic Separation Injection->Separation Detection DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of Bromhexine and its impurities.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_impurities Degradation Products Bromhexine Bromhexine Acid Acid Hydrolysis (0.1 M HCl) Bromhexine->Acid Base Base Hydrolysis (0.1 M NaOH) Bromhexine->Base Oxidation Oxidation (3% H₂O₂) Bromhexine->Oxidation Thermal Thermal (70°C) Bromhexine->Thermal Impurity_E Impurity E Acid->Impurity_E Base->Impurity_E Other_Degradants Other Degradation Products Oxidation->Other_Degradants Thermal->Other_Degradants

Caption: Forced degradation pathways of Bromhexine under various stress conditions.

References

Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Aminobenzylamine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to their broad spectrum of biological activities. The synthesis of these scaffolds from 2-aminobenzylamine precursors offers a versatile and efficient approach to a wide array of substituted quinazolines. This document outlines various synthetic strategies, highlighting their advantages, disadvantages, and substrate scope.

Overview of Synthetic Strategies

The synthesis of quinazoline derivatives from 2-aminobenzylamine typically proceeds through the formation of an imine intermediate, followed by intramolecular cyclization and an oxidation/aromatization step to yield the final quinazoline ring. Several methodologies have been developed, ranging from classical condensation reactions to modern catalytic and photochemical approaches.

1. Oxidative Condensation with Aldehydes, Amines, or Alcohols:

This is a common and versatile method involving the reaction of 2-aminobenzylamine with a suitable carbonyl compound (or its precursor like an alcohol or amine) in the presence of an oxidant. A variety of catalytic systems can be employed.

  • Metal-Free, Organocatalytic Systems: Salicylic acid derivatives have been used as organocatalysts for the oxidative condensation of 2-aminobenzylamines with benzylamines using atmospheric oxygen as the oxidant.[1][2] This approach is considered a green and sustainable method.[1][2]

  • Iodine-Catalyzed Reactions: Molecular iodine can catalyze the reaction between 2-aminobenzylamine and benzylamines or aldehydes.[3][4] These reactions often use oxygen as a terminal oxidant and can be performed under solvent-free conditions, making them environmentally friendly.[3][4]

  • Transition Metal Catalysis: Various transition metals, including iron, copper, and ruthenium, have been shown to catalyze the synthesis of quinazolines from 2-aminobenzylamines.[5][6][7] For instance, FeBr2 catalyzes the reaction between 2-aminobenzylamines and various amines under aerobic conditions.[5]

2. Dehydrogenative Coupling Reactions:

These methods involve the coupling of 2-aminobenzylamine with alcohols or amides, catalyzed by transition metals like nickel, iridium, or manganese, and proceed with the liberation of hydrogen gas.[3][5] This approach is highly atom-economical.

3. Visible-Light-Mediated Synthesis:

A modern and green approach involves the condensation of 2-aminobenzylamine with α-keto acids under blue LED irradiation at room temperature.[8] This method is notable for being transition-metal-free and avoiding the need for external oxidants.[8]

4. Chemoenzymatic Synthesis:

For a highly selective and environmentally benign synthesis, chemoenzymatic methods have been developed. For example, the condensation of 2-aminobenzylamine and benzyl alcohol can be achieved using a horse liver alcohol dehydrogenase (HLADH) catalytic system under air.[4]

Data Presentation: Comparison of Synthetic Methodologies

The choice of synthetic method can significantly impact the yield and substrate scope. The following tables summarize quantitative data from selected publications.

Table 1: Salicylic Acid-Catalyzed Oxidative Condensation of 2-Aminobenzylamine with Various Benzylamines [1][2]

EntryBenzylamine DerivativeYield (%)
1Benzylamine81
24-Methylbenzylamine75
34-Methoxybenzylamine44
44-Chlorobenzylamine65
52-Thiophenemethylamine72
63-(Aminomethyl)pyridine67

Reaction Conditions: 2-aminobenzylamine (3.0 mmol), benzylamine derivative (3.0 mmol), 4,6-dihydroxysalicylic acid (5 mol%), BF3·Et2O (10 mol%), DMSO (1.0 mL), O2 balloon, 90 °C, 48 h.[1][2]

Table 2: Visible-Light-Mediated Synthesis of Quinazolines from 2-Aminobenzylamine and α-Keto Acids [8]

Entryα-Keto AcidYield (%)
1Phenylglyoxylic acid88
24-Methylphenylglyoxylic acid85
34-Methoxyphenylglyoxylic acid82
44-Chlorophenylglyoxylic acid76
52-Thienylglyoxylic acid79

Reaction Conditions: 2-aminobenzylamine, α-keto acid, Rose Bengal as photocatalyst, DMF, blue LED irradiation, room temperature, 16 h.[4]

Table 3: FeBr2-Catalyzed Synthesis of Quinazolines from 2-Aminobenzylamines and Amines [5]

EntryAmineYield (%)
1Benzylamine92
24-Methylbenzylamine89
34-Methoxybenzylamine85
44-Chlorobenzylamine91
5Furfurylamine82

Reaction Conditions: 2-aminobenzylamine, amine, FeBr2 catalyst, chlorobenzene, 100 °C, aerobic conditions.[5]

Experimental Protocols

The following are detailed protocols for key experiments in the synthesis of quinazoline derivatives from 2-aminobenzylamine.

Protocol 1: Metal-Free, Salicylic Acid-Catalyzed Oxidative Condensation[1][2]

This protocol describes a green and sustainable method for the synthesis of 2-substituted quinazolines.

Materials:

  • 2-Aminobenzylamine

  • Substituted benzylamine

  • 4,6-Dihydroxysalicylic acid monohydrate

  • Boron trifluoride diethyl etherate (BF3·Et2O)

  • Dimethyl sulfoxide (DMSO)

  • Oxygen (balloon)

  • Activated alumina for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, iso-hexane)

Procedure:

  • To a 10 mL two-neck flask, add 2-aminobenzylamine (3.0 mmol), the corresponding benzylamine (3.0 mmol), 4,6-dihydroxybenzoic acid monohydrate (5 mol%), and BF3·Et2O (10 mol%).

  • Add DMSO (1.0 mL) to the flask.

  • Equip the flask with an oxygen balloon.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture for 48 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Purify the resulting mixture directly by column chromatography using activated alumina as the stationary phase and an appropriate eluent system (e.g., ethyl acetate/iso-hexane) to afford the desired 2-substituted quinazoline.

Protocol 2: Visible-Light-Mediated Synthesis from α-Keto Acids[4][8]

This protocol details a transition-metal-free synthesis of quinazolines under mild conditions.

Materials:

  • 2-Aminobenzylamine

  • α-Keto acid

  • Rose Bengal (photocatalyst)

  • Dimethylformamide (DMF)

  • Blue LED light source

Procedure:

  • In a reaction vessel, dissolve 2-aminobenzylamine and the corresponding α-keto acid in DMF.

  • Add a catalytic amount of Rose Bengal to the solution.

  • Irradiate the reaction mixture with a blue LED light source at room temperature.

  • Stir the reaction for 16 hours under an air atmosphere.

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure quinazoline derivative.

Protocol 3: Iron-Catalyzed Aerobic Oxidation[5]

This protocol describes an efficient synthesis of quinazolines using an iron catalyst and air as the oxidant.

Materials:

  • 2-Aminobenzylamine

  • Substituted amine (e.g., benzylamine)

  • Iron(II) bromide (FeBr2)

  • Chlorobenzene

Procedure:

  • In a reaction flask, combine 2-aminobenzylamine, the desired amine, and a catalytic amount of FeBr2.

  • Add chlorobenzene as the solvent.

  • Heat the reaction mixture to 100 °C and stir under aerobic conditions (open to the air).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent in vacuo and purify the residue by column chromatography to yield the target quinazoline.

Visualizations

general_reaction_mechanism cluster_reactants Reactants 2_aminobenzylamine 2-Aminobenzylamine imine_intermediate Imine Intermediate 2_aminobenzylamine->imine_intermediate -H₂O carbonyl_precursor Aldehyde/Amine/Alcohol carbonyl_precursor->imine_intermediate dihydroquinazoline Dihydroquinazoline Intermediate imine_intermediate->dihydroquinazoline Intramolecular Cyclization quinazoline Quinazoline Derivative dihydroquinazoline->quinazoline Oxidation/ Aromatization (-2H)

Caption: General reaction mechanism for quinazoline synthesis.

experimental_workflow start Start: 2-Aminobenzylamine + Reagents reaction_setup Reaction Setup: - Add reagents & solvent - Apply heat/light if needed start->reaction_setup reaction_progress Reaction in Progress (Monitor by TLC) reaction_setup->reaction_progress workup Work-up: - Cool to RT - Solvent removal reaction_progress->workup purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS, etc. purification->characterization final_product Pure Quinazoline Derivative characterization->final_product

Caption: Typical experimental workflow for quinazoline synthesis.

synthetic_strategies main Synthesis of Quinazolines from 2-Aminobenzylamine oxidative_condensation Oxidative Condensation main->oxidative_condensation dehydrogenative_coupling Dehydrogenative Coupling main->dehydrogenative_coupling photochemical Photochemical Synthesis main->photochemical chemoenzymatic Chemoenzymatic Synthesis main->chemoenzymatic metal_free Metal-Free (Organocatalysis, Iodine) oxidative_condensation->metal_free transition_metal Transition Metal Catalyzed (Fe, Cu, Ru) oxidative_condensation->transition_metal tm_dehydro Transition Metal Catalyzed (Ni, Ir, Mn) dehydrogenative_coupling->tm_dehydro visible_light Visible Light Mediated photochemical->visible_light enzyme Enzyme Catalyzed (e.g., HLADH) chemoenzymatic->enzyme

Caption: Overview of synthetic strategies.

References

Application Notes and Protocols: Synthesis of Bioactive Quinazolinones Utilizing 2-Amino-N-cyclohexyl-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of bioactive quinazolinone derivatives, with a specific focus on the potential application of 2-Amino-N-cyclohexyl-N-methylbenzylamine as a key building block. While direct literature for this specific starting material is not available, this document outlines a proposed synthetic protocol based on established methodologies for analogous compounds. Furthermore, it details the biological activities of structurally related quinazolinones, particularly as kinase inhibitors, and provides relevant experimental protocols.

Introduction

Quinazolinone and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities. These activities include anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties. A number of quinazolinone-based drugs have been approved for clinical use, particularly as targeted cancer therapies. The versatility of the quinazolinone scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological effects. This document explores the synthesis of novel quinazolinone derivatives, proposing the use of this compound to introduce a unique lipophilic moiety that may enhance biological activity and target engagement.

Proposed Synthesis of a Novel Quinazolinone Derivative

Given the absence of a documented procedure for the direct use of this compound in quinazolinone synthesis, a plausible and efficient synthetic route is proposed. This protocol is adapted from established methods for the synthesis of 2-substituted quinazolines from ortho-aminobenzylamines.

Reaction Scheme:

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A This compound C Intermediate A->C + B Aromatic Aldehyde (R-CHO) B->C D 2-((Cyclohexyl(methyl)amino)methyl)-3-aryl-2,3-dihydroquinazolin-4(1H)-one C->D Cyclization F 2-(Aryl)-3-(cyclohexylmethyl)-3,4-dihydroquinazolin-4-one D->F Oxidation E Oxidation EGFR_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR STAT_Pathway STAT Pathway EGFR->STAT_Pathway Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Metastasis Metastasis STAT_Pathway->Metastasis

Application Notes and Protocols: 2-Amino-N-cyclohexyl-N-methylbenzylamine in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-cyclohexyl-N-methylbenzylamine is a versatile bifunctional building block well-suited for the construction of diverse chemical libraries. Its structure incorporates a primary aromatic amine and a secondary aliphatic amine, offering multiple points for chemical modification. This allows for the rapid generation of a wide array of molecules, a cornerstone of combinatorial chemistry in modern drug discovery.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of a combinatorial library via the Ugi four-component reaction (U-4CR), a powerful tool for creating molecular diversity.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular FormulaC₁₄H₂₂N₂
Molecular Weight218.34 g/mol
Melting Point44-47 °C (lit.)[5][6]
AppearanceOff-White to Light Beige Solid[5]
SolubilityAcetonitrile (Slightly), DMSO (Slightly), Methanol (Slightly)[5]
pKa8.78 ± 0.20 (Predicted)[5]

Application: Ugi Four-Component Reaction for Library Synthesis

The Ugi four-component reaction (U-4CR) is a one-pot reaction that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a di-amide product.[3] this compound can serve as the amine component in this reaction, leveraging its primary aromatic amine for the initial imine formation. The secondary amine remains available for subsequent post-condensation modifications, further expanding the chemical space of the library.

A representative Ugi reaction scheme utilizing this compound is depicted below.

Ugi_Reaction cluster_product Product amine 2-Amino-N-cyclohexyl- N-methylbenzylamine product α-Acylamino Amide Library amine->product aldehyde Aldehyde (R1-CHO) aldehyde->product acid Carboxylic Acid (R2-COOH) acid->product isocyanide Isocyanide (R3-NC) isocyanide->product

Figure 1: Ugi Four-Component Reaction Scheme.

Experimental Protocol: Parallel Synthesis of a 96-Well Plate Library

This protocol describes the parallel synthesis of a 96-compound library in a deep-well plate format using this compound as the amine building block.

Materials:

  • This compound

  • A diverse set of 8 aldehydes (in a 1.0 M solution in methanol)

  • A diverse set of 12 isocyanides (in a 1.0 M solution in methanol)

  • Formic acid (as the carboxylic acid component)

  • Methanol (anhydrous)

  • 96-well deep-well plate with cap mat

  • Multichannel pipette

  • Orbital shaker

Procedure:

  • Preparation of the Amine Solution: Prepare a 0.5 M stock solution of this compound in anhydrous methanol.

  • Dispensing Reagents:

    • To each of the 96 wells, add 100 µL of the this compound stock solution (0.05 mmol).

    • Dispense 50 µL of each of the 8 different aldehyde solutions to the wells of each of the 12 rows (0.05 mmol).

    • Add 5 µL of formic acid to each well (0.05 mmol).

    • Dispense 50 µL of each of the 12 different isocyanide solutions to the wells of each of the 8 columns (0.05 mmol).

  • Reaction:

    • Seal the 96-well plate with the cap mat.

    • Place the plate on an orbital shaker and agitate at room temperature for 48 hours.

  • Work-up and Analysis:

    • After 48 hours, remove the cap mat and evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in each well with 500 µL of a 1:1 mixture of acetonitrile and water.

    • Analyze the purity and confirm the identity of the products in each well using LC-MS.

Experimental_Workflow prep Prepare 0.5 M Amine Stock Solution dispense_amine Dispense Amine Solution to 96 Wells prep->dispense_amine dispense_aldehyde Dispense 8 Aldehyde Solutions to Rows dispense_amine->dispense_aldehyde dispense_acid Dispense Formic Acid to All Wells dispense_aldehyde->dispense_acid dispense_isocyanide Dispense 12 Isocyanide Solutions to Columns dispense_acid->dispense_isocyanide react Seal and Shake at Room Temperature for 48h dispense_isocyanide->react workup Evaporate Solvent react->workup analysis Reconstitute and Analyze by LC-MS workup->analysis

References

Application Notes and Protocols: N-alkylation of 2-Amino-N-cyclohexyl-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular scaffolds with applications in pharmaceuticals, agrochemicals, and materials science. This document provides detailed protocols and reaction conditions for the N-alkylation of 2-Amino-N-cyclohexyl-N-methylbenzylamine, a secondary amine, to form the corresponding tertiary amine. The protocols described herein are based on established methodologies for the N-alkylation of secondary amines using alkyl halides.

Reaction Principle

The N-alkylation of this compound involves the reaction of the secondary amine with an alkylating agent, typically an alkyl halide, in the presence of a base. The base is essential to neutralize the hydrohalic acid formed during the reaction, thereby driving the equilibrium towards the product. The choice of base, solvent, and temperature can significantly influence the reaction rate and yield.

Comparative Reaction Conditions for N-Alkylation of Amines

The following table summarizes various conditions reported for the N-alkylation of amines, which can be adapted for this compound.

Alkylating AgentBaseSolventCatalyst/AdditiveTemperatureReaction TimeYieldReference
Alkyl BromideCesium Hydroxide (catalytic)Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)NoneRoom TemperatureNot SpecifiedHigh[1]
Benzyl HalideSodium Bicarbonate (NaHCO3)WaterSodium Dodecyl Sulfate (SDS)80 °C1 hourNearly Quantitative[2]
Alkyl HalideAl2O3–OKAcetonitrileNoneRoom Temperature (30 °C)1-7 hoursGood[3]
Alkyl HalidePotassium Carbonate (K2CO3)Not SpecifiedTriethylbenzylammonium chloride (TEBA)25 or 80 °CNot Specified86-91%[4]
Dimethyl Carbonate (DMC)NoneNoneCu-Zr Bimetallic Nanoparticles180 °C4 hoursUp to 91%[5][6]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve this compound and Base in Solvent B Add Alkylating Agent A->B C Stir at Specified Temperature B->C D Monitor Reaction Progress (TLC/LC-MS) C->D E Quench Reaction D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MS, etc.) H->I

References

The Potential Application of 2-Amino-N-cyclohexyl-N-methylbenzylamine in the Synthesis of Novel Pesticides: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific, commercially available pesticides synthesized directly from 2-Amino-N-cyclohexyl-N-methylbenzylamine. One source generally describes it as a potential intermediate for pharmaceuticals and pesticides without providing concrete examples[1]. The following application notes and protocols are presented as a hypothetical case study to illustrate its potential utility in pesticide discovery and development for a research-oriented audience. The experimental data and pathways are illustrative and not based on established processes for this specific molecule.

Application Notes

This compound is a substituted benzylamine derivative. The presence of a primary aromatic amine, a tertiary aliphatic amine, and a cyclohexyl group provides a versatile scaffold for the synthesis of novel bioactive molecules. In the context of pesticide synthesis, this intermediate could be particularly useful for creating compounds that target fungal or insect pests. The lipophilic cyclohexyl and methyl groups can enhance the compound's ability to penetrate the waxy cuticle of plants or the exoskeleton of insects, a desirable trait for contact pesticides. The primary amino group on the benzene ring is a key functional handle for introducing a variety of toxophores or for linking to other molecular fragments to modulate biological activity.

This document outlines a hypothetical application of this compound in the synthesis of a novel benzamide fungicide. Benzamide fungicides are a known class of agrochemicals that can exhibit a range of biological activities. The proposed synthesis leverages the primary amine for the formation of an amide bond with a substituted benzoic acid, a common strategy in the synthesis of bioactive amides.

Hypothetical Synthesis of a Novel Benzamide Fungicide

The proposed synthetic route involves the acylation of the primary amino group of this compound with a substituted benzoyl chloride. For this case study, we will use 4-chloro-2-nitrobenzoyl chloride as the acylating agent. The resulting nitro compound can then be reduced to the corresponding amine, which may further enhance its biological activity or serve as a point for further derivatization.

Experimental Protocol

Step 1: Synthesis of N-(2-((cyclohexyl(methyl)amino)methyl)-4-nitrophenyl)-4-chlorobenzamide (Hypothetical Compound 1)

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-chloro-2-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM (5 mL/mmol) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL/mmol).

  • Separate the organic layer, wash with brine (10 mL/mmol), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Hypothetical Compound 1.

Step 2: Synthesis of N-(4-amino-2-((cyclohexyl(methyl)amino)methyl)phenyl)-4-chlorobenzamide (Hypothetical Fungicide 2)

  • Dissolve Hypothetical Compound 1 (1.0 eq) in ethanol (15 mL/mmol).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL/mmol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol/water to afford the final product, Hypothetical Fungicide 2.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of the novel benzamide fungicide.

CompoundMolecular FormulaMolecular Weight ( g/mol )Reaction Yield (%)Purity (by HPLC) (%)
Hypothetical Cpd 1 C₂₁H₂₄ClN₃O₃417.898598
Hypothetical Fungicide 2 C₂₁H₂₆ClN₃O387.919299

Mandatory Visualizations

Synthetic Workflow

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nitro Reduction A 2-Amino-N-cyclohexyl- N-methylbenzylamine C Hypothetical Compound 1 (Nitro Benzamide) A->C DCM, Et3N, 0°C to RT B 4-chloro-2-nitrobenzoyl chloride B->C DCM, Et3N, 0°C to RT D Hypothetical Compound 1 E Hypothetical Fungicide 2 (Amino Benzamide) D->E SnCl2.2H2O, EtOH, Reflux

Caption: Synthetic route for the hypothetical benzamide fungicide.

Plausible Fungicidal Mode of Action

Many benzamide fungicides are known to inhibit microtubule assembly in fungal cells, which is crucial for cell division and growth. The following diagram illustrates this general signaling pathway.

G fungicide Hypothetical Fungicide 2 tubulin β-tubulin protein fungicide->tubulin Binds to assembly Microtubule Assembly fungicide->assembly Inhibits tubulin->assembly mitosis Mitosis (Cell Division) assembly->mitosis growth Fungal Growth mitosis->growth

Caption: General mode of action for benzamide fungicides.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-N-cyclohexyl-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 2-Amino-N-cyclohexyl-N-methylbenzylamine synthesis, primarily focusing on the reductive amination pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and versatile method is a one-pot reductive amination. This involves the reaction of 2-aminobenzaldehyde with N-methylcyclohexylamine to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine product. This approach avoids the common issue of over-alkylation seen in direct alkylation methods.[1][2]

Q2: How do I choose the best reducing agent for my reductive amination?

A2: The choice of reducing agent is critical for maximizing yield.[3] A mild and selective reducing agent is preferred to avoid the unwanted reduction of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less reactive towards aldehydes and ketones but highly effective at reducing the protonated imine.[3][4] Sodium cyanoborohydride (NaBH₃CN) is also effective but raises concerns about cyanide in waste streams.[1] Sodium borohydride (NaBH₄) can be used, but may reduce the starting aldehyde if not used carefully.[1][5]

Q3: What is the optimal pH for this reaction?

A3: Imine formation is typically most efficient under mildly acidic conditions, usually between pH 4-5.[3] This is because the acid catalyzes the dehydration step to form the imine, but a pH that is too low will result in the protonation of the starting amine, rendering it non-nucleophilic. Acetic acid is a common additive to achieve the desired pH.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction.[3] By spotting the starting materials (2-aminobenzaldehyde and N-methylcyclohexylamine) and the reaction mixture on a TLC plate, you can track the consumption of the reactants and the formation of the product. Visualizing the plate under UV light and using a stain like potassium permanganate can help identify all components.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Product Yield

Question Possible Cause & Solution
My reaction is giving a very low yield. What are the primary areas to investigate? 1. Incomplete Imine Formation: This is a common issue.[3] The formation of the imine is an equilibrium process. To drive the reaction forward, remove water as it forms. This can be achieved by adding a dehydrating agent like molecular sieves or through azeotropic distillation.[3]2. Reducing Agent Issues: The reducing agent may be old or inactive. Test its activity on a simple ketone like acetone before use.[3] Alternatively, the chosen reducing agent might be too strong, reducing the starting aldehyde instead of the imine.[1][3] Consider switching to a milder agent like NaBH(OAc)₃.[3][4]3. Incorrect pH: If the pH is too high or too low, imine formation will be inhibited. Adjust the reaction mixture to a pH of 4-5 using a mild acid like acetic acid.[3]
I see unreacted starting materials on my TLC. What should I do? If significant amounts of the starting aldehyde and amine remain, it points to poor imine formation. Ensure your reaction conditions are optimized for this step (see above). If only the imine and starting materials are present with little to no product, your reduction step is failing. Check the quality of your reducing agent and consider increasing the reaction time or temperature for the reduction step.[5]

Problem 2: Significant Side Product Formation

Question Possible Cause & Solution
My starting aldehyde is being reduced to an alcohol. How can I prevent this? This occurs when the reducing agent is too powerful and not selective for the imine.[3] Using a strong reducing agent like sodium borohydride (NaBH₄) can cause this side reaction.[3]Solution: Switch to a milder, more selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the carbonyl group.[1][3]
I am observing over-alkylation in my reaction mixture. While less common when starting with a secondary amine like N-methylcyclohexylamine, it can occur if the primary amine on the benzaldehyde ring reacts further. Solution: This is typically controlled by using a stoichiometric amount of the amine or a slight excess of the aldehyde.[3] A stepwise procedure, where the imine is pre-formed before the addition of the reducing agent, can also minimize this side reaction.[3]

Problem 3: Product Isolation and Purification

Question Possible Cause & Solution
I am having difficulty separating my final amine product from the unreacted imine. This indicates an incomplete reduction.[5] Rather than focusing on a difficult separation, it is better to drive the reaction to completion. Solution: Try adding more reducing agent or increasing the reaction time.[5] If using NaBH₄ in methanol, be aware that the solvent can compete with the reduction; switching to a different solvent or a more powerful reducing system might be necessary.[5] For purification, an acid-base liquid-liquid extraction can be effective, but only if the pKa values of the imine and amine are sufficiently different.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentFormulaSelectivityCommon SolventsKey Considerations
Sodium BorohydrideNaBH₄ModerateMethanol, EthanolCan reduce aldehydes/ketones; best added after imine formation.[1][3]
Sodium CyanoborohydrideNaBH₃CNHighMethanol, AcetonitrileSelective for imines in the presence of carbonyls; toxic cyanide byproduct.[1][4]
Sodium TriacetoxyborohydrideNaBH(OAc)₃Very HighDichloroethane (DCE), THFExcellent selectivity; non-toxic; often the preferred reagent.[3][4][6]
Hydrogen Gas / CatalystH₂ / Pd/CHighEthanol, Methanol"Green" option; requires pressure equipment; can sometimes lead to debenzylation.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via One-Pot Reductive Amination

This protocol is a general guideline and may require optimization.

  • Imine Formation:

    • To a solution of 2-aminobenzaldehyde (1.0 eq) in an appropriate solvent (e.g., dichloroethane, 5 mL per mmol of aldehyde), add N-methylcyclohexylamine (1.05 eq).

    • Add acetic acid (1.1 eq) to catalyze the reaction.

    • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC.[3]

  • Reduction:

    • Once imine formation is significant (as observed by TLC), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Control the addition to manage any effervescence.

    • Stir the reaction at room temperature overnight (12-18 hours).

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Protocol 2: TLC Monitoring of the Reaction [3]

  • Prepare Chamber: Prepare a TLC chamber with a suitable eluent system (e.g., 20-30% ethyl acetate in hexanes).

  • Spot Plate: On a silica TLC plate, spot the starting 2-aminobenzaldehyde, the N-methylcyclohexylamine, a co-spot of both, and an aliquot of the reaction mixture.

  • Develop: Place the plate in the chamber and allow the solvent to ascend.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp and then with a potassium permanganate stain. The disappearance of the starting materials and the appearance of a new spot for the product will indicate reaction progress.

Visualizations

G s1 Reactants (2-Aminobenzaldehyde, N-Methylcyclohexylamine) s2 Imine Formation (Mildly Acidic, RT) s1->s2 s3 Reduction (Add NaBH(OAc)3, RT) s2->s3 s4 Aqueous Workup (Quench, Extract) s3->s4 s5 Purification (Column Chromatography) s4->s5 s6 Final Product s5->s6 G start Low Yield? q1 Check TLC: Unreacted Starting Materials? start->q1 Yes q2 Check TLC: Aldehyde Reduced to Alcohol? start->q2 No sol1 Optimize Imine Formation: - Add dehydrating agent - Adjust pH to 4-5 q1->sol1 Aldehyde + Amine Present sol4 Drive Reduction: - Increase reaction time - Add more reducing agent q1->sol4 Imine Present, No Product sol2 Check Reducing Agent: - Test activity - Ensure stoichiometry q2->sol2 No sol3 Use Milder Reducing Agent: Switch to NaBH(OAc)3 q2->sol3 Yes

References

Side-product formation in the synthesis of Bromhexine from 2-Amino-N-cyclohexyl-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of Bromhexine from 2-Amino-N-cyclohexyl-N-methylbenzylamine, with a focus on side-product formation.

Troubleshooting Guide: Side-Product Formation

Issue: Formation of Multiple Brominated Byproducts

  • Question: My reaction is yielding a mixture of mono- and tri-brominated products in addition to the desired di-brominated Bromhexine. How can I improve the selectivity?

  • Answer: The primary amino group on the benzylamine starting material is a strong activating group, which makes the aromatic ring highly susceptible to electrophilic substitution. This can lead to uncontrolled polybromination.

    Solutions:

    • Protect the Amino Group: Acetylation of the primary amino group with acetic anhydride can moderate its activating effect. The resulting N-acetyl group is less activating, allowing for more controlled bromination. The protecting group can be removed by hydrolysis after the bromination step.

    • Control Reaction Stoichiometry: Carefully control the molar ratio of the brominating agent to the starting material. Use of a slight excess of the brominating agent may be necessary to ensure complete di-bromination, but a large excess should be avoided.

    • Optimize Reaction Temperature: Lowering the reaction temperature can help to improve the selectivity of the bromination reaction and reduce the formation of over-brominated products.

Issue: Presence of Unreacted Starting Material (Impurity C)

  • Question: My final product is contaminated with significant amounts of unreacted this compound. What could be the cause?

  • Answer: Incomplete bromination is the most likely cause.

    Solutions:

    • Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to allow for complete conversion of the starting material.

    • Increase Reaction Temperature: While high temperatures can lead to side-products, a moderate increase may be necessary to drive the reaction to completion.

    • Ensure Efficient Mixing: Inadequate mixing can lead to localized areas of low reagent concentration, resulting in incomplete reaction.

Issue: Formation of Mono-Brominated Impurity (Impurity D)

  • Question: I am observing a significant amount of a mono-brominated impurity in my product. How can I minimize its formation?

  • Answer: This is another indication of incomplete bromination. The formation of 2-Amino-5-bromo-N-cyclohexyl-N-methylbenzylamine (Impurity D) is a common issue.

    Solutions:

    • Re-evaluate Stoichiometry: A slight increase in the amount of the brominating agent may be required.

    • Optimize Brominating Agent Addition: Slow, controlled addition of the brominating agent can help to maintain a consistent reaction rate and promote di-bromination over mono-bromination.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in the synthesis of Bromhexine from this compound?

A1: The most common side-products are:

  • Impurity C: Unreacted starting material (this compound).

  • Impurity D: Mono-brominated intermediate (2-Amino-5-bromo-N-cyclohexyl-N-methylbenzylamine).

  • Over-brominated products: Tri-brominated and other poly-brominated species.

  • Impurity B: 2-Amino-3,5-dibromobenzaldehyde, which can arise from the cleavage of the benzylamine bond under certain reaction conditions.

Q2: What is the structure of the common impurities?

A2:

  • Impurity B: 2-Amino-3,5-dibromobenzaldehyde[1][2][3]

  • Impurity C: this compound[4]

  • Impurity D: 2-Amino-5-bromo-N-cyclohexyl-N-methylbenzylamine[2]

Q3: How can I monitor the progress of the reaction and the formation of side-products?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction. It allows for the separation and quantification of the starting material, the desired product, and various impurities.

Quantitative Data

The following table summarizes typical impurity levels that may be observed in the synthesis of Bromhexine. The exact percentages will vary depending on the specific reaction conditions.

ImpurityTypical Level (%)Factors Influencing Formation
Impurity C (Starting Material)< 1.0Incomplete reaction, insufficient reaction time or temperature.
Impurity D (Mono-brominated)< 0.5Incomplete bromination, incorrect stoichiometry.
Over-brominated ProductsVariableExcess brominating agent, high reaction temperature.

Experimental Protocols

General Protocol for the Bromination of this compound

Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions.

  • Protection of the Amino Group (Optional, but Recommended):

    • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

    • Add acetic anhydride and a base (e.g., triethylamine or pyridine).

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).

    • Work up the reaction to isolate the protected amine.

  • Bromination:

    • Dissolve the protected or unprotected amine in a suitable solvent (e.g., glacial acetic acid or a chlorinated hydrocarbon).

    • Cool the solution to 0-5 °C.

    • Slowly add a solution of the brominating agent (e.g., bromine or N-bromosuccinimide) in the same solvent.

    • Maintain the temperature and stir until the reaction is complete (monitor by TLC or HPLC).

    • If using an acid acceptor like sodium acetate, it should be added to the initial solution.[5]

  • Deprotection (if applicable):

    • Hydrolyze the N-acetyl group using acidic or basic conditions to yield Bromhexine.

  • Work-up and Purification:

    • Quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution).

    • Neutralize the solution and extract the product with an organic solvent.

    • Wash the organic layer, dry it over a drying agent, and concentrate it under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

HPLC Method for Impurity Profiling

  • Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizations

Troubleshooting_Bromhexine_Synthesis cluster_synthesis Bromhexine Synthesis cluster_issues Troubleshooting cluster_solutions Solutions Start Start: This compound Bromination Bromination Reaction Start->Bromination Product Crude Bromhexine Bromination->Product High_Impurity_C Issue: High Impurity C (Unreacted Starting Material) Product->High_Impurity_C Analysis Shows High_Impurity_D Issue: High Impurity D (Mono-brominated) Product->High_Impurity_D Analysis Shows Poly_Bromination Issue: Poly-bromination Product->Poly_Bromination Analysis Shows Increase_Time_Temp Increase Reaction Time/Temperature High_Impurity_C->Increase_Time_Temp Check_Stoichiometry Check Stoichiometry (Increase Brominating Agent) High_Impurity_D->Check_Stoichiometry Protect_Amino_Group Protect Amino Group (e.g., Acetylation) Poly_Bromination->Protect_Amino_Group Control_Temp Control Temperature (Lower Temperature) Poly_Bromination->Control_Temp

Caption: Troubleshooting workflow for side-product formation in Bromhexine synthesis.

References

Technical Support Center: Purification of 2-Amino-N-cyclohexyl-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the purification of 2-Amino-N-cyclohexyl-N-methylbenzylamine by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its recrystallization?

A1: Understanding the physical properties is crucial for developing a successful recrystallization protocol. Key properties are summarized in the table below. The compound is a low-melting solid, which requires careful temperature control during the process.[1][2]

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: Based on its reported solubility, suitable solvent systems would ideally dissolve the compound well at elevated temperatures but poorly at lower temperatures.[1] Given its amine functional group, a range of organic solvents can be considered. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, may also be effective.[3][4] It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent mixture.

Q3: My compound is separating as an oil during crystallization ("oiling out"). What can I do?

A3: "Oiling out" is a common issue with amines and other organic compounds where the solute separates from the supersaturated solution as a liquid instead of a solid.[3] Here are several strategies to address this:

  • Reduce Supersaturation: The solution may be too concentrated. Try adding a small amount of additional hot solvent.[3]

  • Slow Down Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Rapid cooling promotes oil formation.[3]

  • Use a Seed Crystal: Adding a small, pure crystal of the product can induce crystallization.[3]

  • Solvent System Modification: Experiment with a different solvent or a mixture of a good solvent and a poor solvent (anti-solvent).[3]

Q4: The recrystallization yield is very low. How can I improve it?

A4: Low yield can result from several factors:

  • Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling temperature is not low enough: Ensure the solution is thoroughly chilled to maximize precipitation. Immersing the flask in an ice bath can help.

  • Premature crystallization: If crystals form too quickly in the funnel during hot filtration, this can be addressed by pre-heating the filtration apparatus.

  • Inappropriate solvent choice: The compound may have significant solubility in the chosen solvent even at low temperatures. Re-evaluate your solvent system.

Q5: Can I convert the amine to a salt to improve crystallization?

A5: Yes, for amines that are difficult to crystallize as the freebase, conversion to a salt (e.g., hydrochloride or acetate) can significantly improve its crystallization properties.[3][5] This can be achieved by adding an acid to the solution. The freebase can often be regenerated after purification if needed.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Compound will not dissolve Incorrect solvent choice; insufficient solvent volume.Try a different solvent or solvent system. Gradually add more solvent while heating.
"Oiling Out" Solution is too supersaturated; cooling is too rapid.Add more solvent; slow down the cooling rate; use a seed crystal.[3]
No crystals form upon cooling Solution is not saturated; compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase concentration. Try adding an anti-solvent (a solvent in which the compound is insoluble).
Colored impurities in crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Low recovery of purified product Too much solvent used; incomplete precipitation.Use the minimum amount of hot solvent. Ensure adequate cooling time at a low temperature.

Experimental Protocol: Recrystallization

This protocol provides a general methodology for the purification of this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Hexane/Ethyl Acetate mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils. Add small portions of the solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, preferably under vacuum, to remove any residual solvent.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₄H₂₂N₂[1][6]
Molecular Weight 218.34 g/mol [6]
Appearance Off-White to Light Beige Solid[1]
Melting Point 44-47 °C[1][2]
Solubility Soluble in Acetonitrile (Slightly), DMSO (Slightly), Methanol (Slightly), Ethanol, Chloroform. Insoluble in water.[1]

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Drying start Start with Crude Product solvent_selection Select Appropriate Solvent start->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve hot_filtration Hot Filtration (Remove Impurities) dissolve->hot_filtration cool Slow Cooling for Crystallization hot_filtration->cool vacuum_filtration Vacuum Filtration to Collect Crystals cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end_product Pure Product dry->end_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt issue Issue Encountered? start->issue oiling_out Oiling Out issue->oiling_out Yes no_crystals No Crystals Form issue->no_crystals Yes low_yield Low Yield issue->low_yield Yes success Successful Purification issue->success No solution1 Reduce Supersaturation / Slow Cooling / Seed Crystal oiling_out->solution1 solution2 Concentrate Solution / Add Anti-Solvent no_crystals->solution2 solution3 Use Minimum Solvent / Ensure Complete Cooling low_yield->solution3 solution1->start Retry solution2->start Retry solution3->start Retry

Caption: Troubleshooting logic for common recrystallization issues.

References

Troubleshooting guide for reductive amination of 2-aminobenzaldehydes.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the reductive amination of 2-aminobenzaldehydes. The inherent reactivity of this substrate presents unique challenges, and this guide offers solutions to common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a reductive amination with 2-aminobenzaldehyde?

A1: The main challenges stem from the substrate's propensity for self-condensation and other side reactions due to the presence of both an amino and an aldehyde group in close proximity on the aromatic ring.[1] Key issues include low yields of the desired secondary amine, formation of complex mixtures, and difficulties in product purification. The intermediate imine can also be unstable.[2][3]

Q2: Which reducing agents are most effective for the reductive amination of 2-aminobenzaldehyde?

A2: Mild and selective reducing agents are highly recommended to prevent the reduction of the aldehyde starting material and to favor the reduction of the formed imine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent due to its mildness and compatibility with a range of solvents.[4][5][6] Other suitable reagents include sodium cyanoborohydride (NaBH₃CN), though it is toxic.[7] Stronger reducing agents like sodium borohydride (NaBH₄) can be used, but typically require a stepwise procedure where the imine is formed first to avoid reduction of the starting aldehyde.[7]

Q3: What are the optimal reaction conditions for this transformation?

A3: The reaction is typically carried out under neutral or mildly acidic conditions. A common solvent is 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Acetic acid can be used as a catalyst to facilitate imine formation, particularly with less reactive amines.[5] The reaction is often performed at room temperature.

Q4: How can I minimize the formation of byproducts?

A4: To minimize side reactions, it is crucial to use a mild reducing agent and optimized reaction conditions. A one-pot procedure where the imine is formed in situ and then immediately reduced is often effective.[8] Careful control of stoichiometry and slow addition of the reducing agent can also be beneficial. In some cases, a stepwise approach, where the imine is formed and optionally isolated before reduction, can offer better control and higher yields, especially when overalkylation is a concern.[9]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield of Desired Product Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine may not favor the imine.[8]- Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to remove water and drive the equilibrium towards the imine. - Use a catalytic amount of acetic acid to promote imine formation.[5] - Increase the concentration of the reactants.
Decomposition of 2-Aminobenzaldehyde: This substrate is known to be unstable and can self-condense.[1]- Use freshly prepared or purified 2-aminobenzaldehyde. - Perform the reaction at a lower temperature. - Minimize the reaction time.
Reduction of the Starting Aldehyde: The reducing agent may be too strong or added prematurely.- Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4][6] - If using NaBH₄, allow sufficient time for imine formation before adding the reducing agent.
Formation of Multiple Products/Complex Mixture Self-Condensation of 2-Aminobenzaldehyde: The amino group of one molecule can react with the aldehyde of another, leading to trimers and tetramers.[1]- Use the amine reactant in a slight excess to favor the formation of the desired imine. - Maintain a lower reaction temperature.
Overalkylation: The secondary amine product can react further with the aldehyde to form a tertiary amine.[10]- Use a stoichiometric amount of the aldehyde or a slight excess of the primary amine. - Perform a stepwise reaction: form the imine first, then reduce it.[9]
Intramolecular Cyclization: The intermediate imine or the final product may undergo cyclization reactions.[2]- This is highly dependent on the nature of the primary amine used. If cyclization is a major issue, modification of the reaction conditions (temperature, solvent) may be necessary. In some cases, protecting the ortho-amino group might be required, though this adds extra steps to the synthesis.
Difficulty in Product Purification Similar Polarity of Product and Starting Materials: The desired secondary amine may have a similar polarity to the starting amine or byproducts.- Utilize acid-base extraction. The basic amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove neutral impurities, and then liberated by basifying the aqueous layer followed by extraction with an organic solvent. - Column chromatography on silica gel is a common purification method. For basic amines, using a mobile phase containing a small amount of triethylamine or ammonia can improve peak shape and separation.

Quantitative Data Summary

AldehydeAmineReducing AgentSolventAdditiveYield (%)
m-AnisaldehydeDimethylamine HClNaBH(OAc)₃THFAcetic Acid, Sodium Acetate77
BenzaldehydeBenzylamineNaBH(OAc)₃DCENone95
CyclohexanoneAnilineNaBH(OAc)₃THFAcetic Acid94
BenzaldehydeAmmoniaRuCl₂(PPh₃)₃ / H₂Toluene-95

This table is a compilation of data from various sources to illustrate general trends and is not a direct comparison of experiments performed under identical conditions.

Experimental Protocols

Protocol: One-Pot Reductive Amination of 2-Aminobenzaldehyde using Sodium Triacetoxyborohydride

This protocol describes a general procedure for the direct reductive amination of 2-aminobenzaldehyde with a primary amine.

Materials:

  • 2-Aminobenzaldehyde

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate for extraction

Procedure:

  • To a stirred solution of 2-aminobenzaldehyde (1.0 eq.) in 1,2-dichloroethane (DCE, ~0.1 M) is added the primary amine (1.0-1.2 eq.) at room temperature.

  • The mixture is stirred for 30-60 minutes to allow for imine formation. If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1 eq.) can be added.

  • Sodium triacetoxyborohydride (1.2-1.5 eq.) is then added portion-wise over 10-15 minutes. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature at room temperature.

  • The reaction mixture is stirred at room temperature for 2-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with dichloromethane or ethyl acetate (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted 2-aminobenzylamine.

Visualizations

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2-Aminobenzaldehyde 2-Aminobenzaldehyde Imine_Formation Imine Formation (Solvent, optional Acid Catalyst) 2-Aminobenzaldehyde->Imine_Formation Primary_Amine Primary Amine Primary_Amine->Imine_Formation Reduction Reduction (Reducing Agent) Imine_Formation->Reduction Quench Quench Reduction->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Final_Product Purified Secondary Amine Purification->Final_Product

Caption: Experimental workflow for the reductive amination of 2-aminobenzaldehyde.

Troubleshooting_Guide Start Experiment Issue Low_Yield Low/No Yield? Start->Low_Yield Complex_Mixture Complex Mixture? Low_Yield->Complex_Mixture No Check_Imine Optimize Imine Formation: - Add dehydrating agent - Use acid catalyst Low_Yield->Check_Imine Yes Purification_Issue Purification Difficulty? Complex_Mixture->Purification_Issue No Control_Stoichiometry Control Stoichiometry: - Adjust reactant ratios Complex_Mixture->Control_Stoichiometry Yes Acid_Base_Extraction Perform Acid-Base Extraction Purification_Issue->Acid_Base_Extraction Yes End End Purification_Issue->End No Check_Aldehyde Check Aldehyde Stability: - Use fresh substrate - Lower temperature Check_Imine->Check_Aldehyde Check_Reductant Use Milder Reducing Agent: - e.g., NaBH(OAc)₃ Check_Aldehyde->Check_Reductant Stepwise_Procedure Consider Stepwise Reaction: - Isolate imine before reduction Control_Stoichiometry->Stepwise_Procedure Optimize_Chroma Optimize Chromatography: - Use amine-deactivated silica - Add base to eluent Acid_Base_Extraction->Optimize_Chroma

Caption: Troubleshooting decision tree for reductive amination of 2-aminobenzaldehyde.

References

Technical Support Center: Optimization of N-alkylation of 2-aminobenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 2-aminobenzylamine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of 2-aminobenzylamine derivatives?

The main challenges include:

  • Over-alkylation: The mono-alkylated product is often more nucleophilic than the starting 2-aminobenzylamine, leading to the formation of di-alkylated and even quaternary ammonium salt byproducts.[1][2]

  • Regioselectivity: 2-Aminobenzylamine has two primary amine groups: an aromatic amine (less nucleophilic) and a benzylic amine (more nucleophilic). Selective alkylation of one over the other can be challenging without specific strategies.

  • Low Reactivity of the Aromatic Amine: The aromatic amine is less nucleophilic due to the electron-withdrawing nature of the benzene ring, often requiring harsher reaction conditions for alkylation.

  • Side Reactions: Depending on the substrate and conditions, side reactions such as elimination (with secondary or tertiary alkyl halides) or reactions involving other functional groups on the derivative can occur.

Q2: Which method is best for selective mono-N-alkylation of 2-aminobenzylamine?

The choice of method depends on the desired regioselectivity and the available reagents:

  • Reductive Amination: This is often the method of choice for clean, selective mono-alkylation.[3] It involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced. This method avoids the issue of over-alkylation common with alkyl halides.

  • "Borrowing Hydrogen" (or Hydrogen Autotransfer) Catalysis: This method uses alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., Ru, Ir, Mn, Ni).[4][5][6][7] It is an atom-economical and environmentally friendly approach that generates water as the only byproduct.[4][7]

  • Direct Alkylation with Alkyl Halides: While prone to over-alkylation, this method can be optimized for mono-alkylation by carefully controlling stoichiometry (using an excess of the amine), slow addition of the alkylating agent, and choosing appropriate bases and solvents.[1]

  • Chelation-Controlled Alkylation: For selective alkylation of the benzylic amine, a strategy involving chelation with an agent like 9-borabicyclononane (9-BBN) can be employed to differentiate the two amine groups.[8]

Q3: How do I choose the right base and solvent for direct N-alkylation with an alkyl halide?

  • Base Selection:

    • For general purposes, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Cesium bases are often more effective for promoting selective mono-alkylation.[9]

    • For less reactive systems (e.g., alkylating the aromatic amine), stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary.

  • Solvent Selection:

    • Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are standard choices as they can accelerate SN2 reactions.

    • The choice of solvent can also influence selectivity. It is advisable to screen a few solvents to find the optimal conditions for a specific substrate.

Troubleshooting Guide

Problem 1: Low or no yield of the desired N-alkylated product.

Possible Cause Troubleshooting Steps
Low reactivity of the starting materials. * Increase the reaction temperature. Monitor for decomposition. * If using an alkyl halide, switch to a more reactive one (I > Br > Cl). * Ensure the purity of your starting materials and solvents.
Inappropriate base. * If using a weak base like NaHCO₃, switch to a stronger base such as K₂CO₃, Cs₂CO₃, or t-BuOK. * Ensure the base is sufficiently soluble in the reaction solvent.
Poor solvent choice. * Switch to a polar aprotic solvent like DMF or DMSO to improve solubility and reaction rate.
Catalyst issue (for Borrowing Hydrogen method). * Ensure the catalyst is active and not poisoned. * Use an inert atmosphere if the catalyst is air-sensitive.

Problem 2: Formation of multiple products (over-alkylation).

Possible Cause Troubleshooting Steps
Stoichiometry favors di-alkylation. * Use a significant excess of the 2-aminobenzylamine derivative relative to the alkylating agent (e.g., 2-5 equivalents).
High concentration of alkylating agent. * Add the alkylating agent slowly to the reaction mixture using a syringe pump to maintain its low concentration.
Reaction conditions are too harsh. * Lower the reaction temperature to reduce the rate of the second alkylation.
Inherent reactivity of the mono-alkylated product. * Consider switching to reductive amination, which is inherently more selective for mono-alkylation.[3]

Problem 3: The reaction is very slow.

Possible Cause Troubleshooting Steps
Low reaction temperature. * Gradually increase the temperature in increments of 10-20 °C.
Insufficiently reactive alkylating agent. * Switch from an alkyl chloride to a bromide or iodide.
Low nucleophilicity of the amine. * If alkylating the aromatic amine, stronger bases and higher temperatures may be required.
Catalyst deactivation. * For catalytic reactions, ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere if necessary.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation via Reductive Amination

This protocol is a general procedure for the selective N-alkylation of an amine with an aldehyde.

Materials:

  • 2-aminobenzylamine derivative (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of the 2-aminobenzylamine derivative (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M) under an inert atmosphere, add the aldehyde or ketone (1.0-1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise. An exothermic reaction may be observed.

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation using the Borrowing Hydrogen Methodology

This protocol describes a general procedure for the N-alkylation of an amine using an alcohol as the alkylating agent, catalyzed by a ruthenium complex.

Materials:

  • [Ru(p-cymene)Cl₂]₂ (e.g., 0.02 mmol)

  • Xantphos (e.g., 0.04 mmol)

  • Potassium tert-butoxide (t-BuOK) (1.0 mmol)

  • 2-aminobenzylamine derivative (1.0 mmol)

  • Alcohol (1.2 mmol)

  • Anhydrous toluene (5 mL)

  • Inert atmosphere (Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.02 mmol), Xantphos (0.04 mmol), and potassium tert-butoxide (1.0 mmol).

  • Add anhydrous toluene (5 mL) to the flask and stir the mixture at room temperature for 15 minutes for catalyst pre-formation.

  • Add the 2-aminobenzylamine derivative (1.0 mmol) to the flask.

  • Add the alcohol (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 110 °C and stir under reflux for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (15 mL) followed by brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

Table 1: Comparison of Conditions for N-Alkylation of Anilines with Benzyl Alcohol.

EntryCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
1NiBr₂ (2.5) / L1 (5)t-BuOK (0.25)Toluene1304888[6]
2PNP Mn complex (2)t-BuOK (0.2)Toluene1102490[5]
3NHC-Ir(III) (1)t-BuOK (1.5)None1202493[10]
4Ru complex (2.5)t-BuOK (1.0)Toluene2524>99 (conv.)[7]

Note: Yields are for the N-alkylation of aniline or its simple derivatives and serve as a starting point for optimization.

Table 2: Reductive Amination of Various Aldehydes with Benzylamine.

EntryAldehydeReducing AgentSolventYield (%)Reference
1BenzaldehydeNaBH(OAc)₃DCE99[Extrapolated from similar reactions]
24-MethoxybenzaldehydeNaBH₃CNMeOH92[Extrapolated from similar reactions]
3CyclohexanecarboxaldehydeNaBH(OAc)₃DCE93[Extrapolated from similar reactions]

Note: These are representative yields for reductive amination and illustrate the high efficiency of this method.

Visualizations

Troubleshooting_Workflow Troubleshooting N-Alkylation Reactions cluster_problems Problem Identification cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_overalkylation Solutions for Over-alkylation cluster_solutions_slow_reaction Solutions for Slow Reaction Start Start N-Alkylation Reaction Check_TLC Analyze Reaction by TLC/LC-MS Start->Check_TLC Low_Yield Low/No Conversion Check_TLC->Low_Yield Poor Conversion Multiple_Spots Multiple Products (Over-alkylation) Check_TLC->Multiple_Spots Complex Mixture Slow_Reaction Reaction Stalled/ Very Slow Check_TLC->Slow_Reaction Slow Progress Workup Workup & Purify Check_TLC->Workup Clean Conversion Increase_Temp Increase Temperature Low_Yield->Increase_Temp Change_Reagent Use More Reactive Alkylating Agent Low_Yield->Change_Reagent Change_Base Use Stronger Base Low_Yield->Change_Base Excess_Amine Use Excess Amine Multiple_Spots->Excess_Amine Slow_Addition Slowly Add Alkylating Agent Multiple_Spots->Slow_Addition Switch_Method Switch to Reductive Amination Multiple_Spots->Switch_Method Increase_Temp2 Increase Temperature Slow_Reaction->Increase_Temp2 Catalyst_Check Check Catalyst Activity (if applicable) Slow_Reaction->Catalyst_Check

Caption: A troubleshooting workflow for N-alkylation reactions.

Competing_Pathways Competing Pathways in Direct N-Alkylation Amine 2-Aminobenzylamine (Primary Amine) Mono_Alkylated Mono-alkylated Product (Secondary Amine) Amine->Mono_Alkylated + R-X Alkyl_Halide Alkyl Halide (R-X) Di_Alkylated Di-alkylated Product (Tertiary Amine) Mono_Alkylated->Di_Alkylated + R-X (often faster) Reductive_Amination_Workflow Reductive Amination Experimental Workflow Start Mix Amine and Aldehyde/Ketone Imine_Formation Stir at RT (Imine Formation) Start->Imine_Formation Add_Reductant Add Reducing Agent (e.g., NaBH(OAc)3) Imine_Formation->Add_Reductant Reduction Stir at RT (Reduction to Amine) Add_Reductant->Reduction Quench Quench Reaction Reduction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purify by Chromatography Workup->Purify

References

Technical Support Center: Overcoming Steric Hindrance in 2-Amino-N-cyclohexyl-N-methylbenzylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-N-cyclohexyl-N-methylbenzylamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to steric hindrance in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a significant issue with this compound?

A1: Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or groups of atoms in a molecule obstructs a chemical reaction.[1][2][3] In the case of this compound, the bulky cyclohexyl and benzyl groups attached to the nitrogen atom create significant steric bulk. This "crowding" around the reactive nitrogen center can slow down or even prevent reactions from occurring because it physically blocks the approach of other molecules.[4]

Q2: Which reactions involving this compound are most affected by steric hindrance?

A2: Reactions that require nucleophilic attack by the secondary amine nitrogen are most affected. This includes, but is not limited to:

  • N-Alkylation: Introducing a new alkyl group onto the nitrogen.

  • N-Acylation: The formation of an amide bond by reaction with an acyl halide or anhydride.

  • Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination): Forming a carbon-nitrogen bond with an aryl halide.[5][6]

Q3: What are the general strategies to overcome steric hindrance in reactions with this amine?

A3: Several strategies can be employed:

  • Modification of Reaction Conditions: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier caused by steric hindrance.[7]

  • Choice of Reagents: Using less sterically demanding reagents can be beneficial. For alkylation, smaller and more reactive alkylating agents should be chosen if possible.[7]

  • Use of Appropriate Catalysts and Ligands: In catalyzed reactions like the Buchwald-Hartwig amination, the choice of ligand is critical. Bulky, electron-rich phosphine ligands can promote the reaction by stabilizing the palladium catalyst and facilitating the desired bond formation.[8][9][10]

  • Selection of a Suitable Base: A strong, non-nucleophilic base is often required to deprotonate the amine effectively without competing in the main reaction.[7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Guide 1: N-Alkylation Reactions

Problem: Low or no conversion to the desired N-alkylated product.

Possible Cause Troubleshooting Step Rationale
Insufficient Reactivity Increase reaction temperature.Provides more kinetic energy to overcome the steric barrier.[7]
Steric Hindrance from Alkylating Agent Use a less sterically hindered alkylating agent if the synthesis allows.A smaller electrophile can more easily approach the bulky amine.
Weak Base Switch to a stronger, non-nucleophilic base (e.g., NaH, LDA, or KHMDS).Ensures complete deprotonation of the secondary amine, increasing its nucleophilicity.
Poor Solvent Choice Use a polar aprotic solvent (e.g., DMF, DMSO) to dissolve reactants and facilitate the SN2 reaction.These solvents can help to solvate the cation of the base and leave the anion more reactive.

Problem: Formation of side products or decomposition.

Possible Cause Troubleshooting Step Rationale
High Reaction Temperature Lower the temperature and increase the reaction time.High temperatures can lead to decomposition or undesired side reactions.
Reaction with Solvent Ensure the solvent is inert under the reaction conditions.Some solvents can react with strong bases or alkylating agents.
Guide 2: N-Acylation Reactions

Problem: Incomplete acylation or slow reaction rate.

Possible Cause Troubleshooting Step Rationale
Low Electrophilicity of Acylating Agent Convert the carboxylic acid to a more reactive acyl chloride or use a coupling agent (e.g., DCC, EDC).Increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Steric Hindrance Use a less hindered acylating agent if possible. Add a catalyst like 4-DMAP to accelerate the reaction.4-DMAP acts as a nucleophilic catalyst, forming a highly reactive intermediate.
Base Incompatibility Use a non-nucleophilic base like triethylamine or DIPEA to scavenge the acid byproduct.Prevents the protonation of the starting amine, which would render it unreactive.
Guide 3: Buchwald-Hartwig Amination

Problem: Low yield of the desired N-aryl product.

Possible Cause Troubleshooting Step Rationale
Inappropriate Ligand Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[9]The ligand plays a crucial role in the efficiency of the catalytic cycle, especially with hindered amines.[8][11]
Catalyst Deactivation Ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) with anhydrous, degassed solvents.[8]Oxygen can deactivate the palladium catalyst.
Incorrect Base Use a strong, non-nucleophilic base such as NaOtBu, KOtBu, or LHMDS.[8][10]The choice of base is critical for the deprotonation of the amine and the overall success of the reaction.[10]
Aryl Halide Reactivity If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide.The order of reactivity for aryl halides in oxidative addition is generally I > Br > Cl.[11]

Experimental Protocols

General Protocol for N-Alkylation

A general procedure for the N-alkylation of a secondary amine is as follows:

  • To a solution of this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF), add a strong base (e.g., NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add the alkylating agent (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). The reaction may require heating to proceed.

  • Quench the reaction carefully with water at 0 °C.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

The following is a general protocol for the palladium-catalyzed amination of an aryl halide with a sterically hindered secondary amine:

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 2-10 mol%), and a strong base (e.g., NaOtBu, 1.4 eq.) to a dry reaction vessel.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

troubleshooting_workflow Troubleshooting Low Reaction Yield start Low or No Product Formation check_temp Is the reaction temperature optimal? start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_reagents Are the reagents appropriate? check_temp->check_reagents Yes increase_temp->check_reagents fail Consult further literature increase_temp->fail change_reagent Use less hindered reagents or more reactive ones check_reagents->change_reagent No check_catalyst Is a catalyst/ligand being used effectively? check_reagents->check_catalyst Yes change_reagent->check_catalyst change_reagent->fail optimize_catalyst Screen different catalysts/ligands check_catalyst->optimize_catalyst No/Unsure check_base Is the base strong and non-nucleophilic enough? check_catalyst->check_base Yes optimize_catalyst->check_base optimize_catalyst->fail change_base Switch to a stronger base check_base->change_base No success Reaction Successful check_base->success Yes change_base->success change_base->fail

Caption: A logical workflow for troubleshooting low-yield reactions.

bucwald_hartwig_cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 L-Pd(II)(Ar)(X) oxidative_addition->pd_complex1 amine_coordination Amine Coordination (Base assists deprotonation) pd_complex1->amine_coordination Amine (HNR'R'') pd_complex2 L-Pd(II)(Ar)(NR'R'') amine_coordination->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR'R'' (Product) reductive_elimination->product reactants->oxidative_addition Aryl Halide (Ar-X)

Caption: The catalytic cycle for Buchwald-Hartwig amination.

References

Preventing over-alkylation in benzylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzylamine. The focus is on preventing the common issue of over-alkylation, which leads to the formation of dibenzylamine and tribenzylamine impurities.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of benzylamine synthesis, and why does it occur?

A1: Over-alkylation is a common side reaction where the newly formed benzylamine, a primary amine, acts as a nucleophile and reacts further with the alkylating agent (e.g., benzyl chloride) to form secondary (dibenzylamine) and tertiary (tribenzylamine) amines. This occurs because the primary amine product is often more nucleophilic than the initial ammonia or amine source, leading to a "runaway" reaction that reduces the yield of the desired primary amine and complicates purification.

Q2: What are the primary methods for synthesizing benzylamine while minimizing over-alkylation?

A2: The three main strategies to synthesize benzylamine with high selectivity are:

  • Direct Alkylation with Stoichiometric Control: This method involves the reaction of benzyl chloride with a large excess of ammonia. The high concentration of ammonia statistically favors the reaction with the alkylating agent over the benzylamine product.[1][2]

  • Reductive Amination: This is a two-step process where benzaldehyde is first reacted with ammonia to form an imine intermediate, which is then reduced to benzylamine using a suitable reducing agent.[3][4][5][6] This method is generally more selective than direct alkylation.

  • Gabriel Synthesis: This method utilizes potassium phthalimide, which is alkylated with benzyl halide. Subsequent hydrolysis or hydrazinolysis of the N-benzylphthalimide intermediate yields the primary amine, effectively preventing over-alkylation.[7][8][9][10][11][12][13]

Q3: Which synthetic method offers the highest selectivity for benzylamine?

A3: The Gabriel synthesis is renowned for producing primary amines of high purity, virtually free from secondary and tertiary amine contaminants, as the phthalimide protecting group prevents further alkylation.[7][8][9][10][11][12][13] Reductive amination also generally offers high selectivity, which can be influenced by the choice of reducing agent and reaction conditions.[14][15] Direct alkylation is the most prone to over-alkylation and requires careful control of stoichiometry and reaction conditions to achieve reasonable selectivity.[1][2]

Troubleshooting Guide

Problem: My direct alkylation of benzyl chloride with ammonia is producing significant amounts of dibenzylamine and tribenzylamine.

Possible Cause Troubleshooting Steps
Insufficient excess of ammonia. Increase the molar ratio of ammonia to benzyl chloride significantly. Ratios of 20:1 or even higher are often employed to statistically favor the formation of the primary amine.[1][2]
High local concentration of benzyl chloride. Add the benzyl chloride dropwise or via a syringe pump to the ammonia solution. This maintains a low concentration of the alkylating agent, reducing the likelihood of it reacting with the benzylamine product.
Reaction temperature is too high. Lowering the reaction temperature can sometimes decrease the rate of the second and third alkylation steps more than the initial reaction. Conduct the reaction at a controlled, lower temperature (e.g., 30-50°C).[1][2]

Problem: The yield of my reductive amination of benzaldehyde is low, or I am still observing over-alkylation products.

Possible Cause Troubleshooting Steps
Inefficient imine formation. Imine formation is often pH-sensitive. A slightly acidic medium can catalyze this step. The use of an in situ generated catalyst from CoCl₂ and a borohydride has been shown to be effective under mild conditions.[5]
Non-selective reducing agent. The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is known for its selectivity in reducing imines in the presence of aldehydes.[14] Other reducing agents like sodium borohydride may require a stepwise procedure where the imine is formed first before the reducing agent is added.[16]
Sub-optimal reaction conditions. The choice of solvent can influence the reaction. Methanol is a commonly used solvent.[17] The reaction temperature and pressure can also be optimized. For instance, using a Pt/CoFe-LDH catalyst at 80°C and 2 MPa H₂ has been reported to give good yields of benzylamine.[3]

Data Presentation: Comparison of Benzylamine Synthesis Methods

The following table summarizes typical yields and conditions for different benzylamine synthesis methods. Note that direct comparisons can be challenging due to variations in experimental setups.

Synthesis Method Starting Materials Key Reagents/Catalyst Typical Reaction Conditions Benzylamine Yield (%) Key Advantages Key Disadvantages
Direct Alkylation Benzyl chloride, Aqueous AmmoniaNone20:1 molar ratio of NH₃:BnCl, 30-34°C, 4 hours~61%[2][18]Simple, inexpensive reagents.Prone to over-alkylation, requires large excess of ammonia.[1][19]
Reductive Amination Benzaldehyde, Aqueous AmmoniaIn situ generated Co particles from CoCl₂ and NaBH₄, H₂80°C, 1-10 bar H₂Up to 99% selectivity[5]High selectivity, mild conditions.Requires a reducing agent and potentially a catalyst.
Reductive Amination Benzaldehyde, Aqueous AmmoniaPt/CoFe-LDH, H₂80°C, 2 MPa H₂, Isopropanol>95%[3]High yield and selectivity.Requires a specific catalyst and H₂ pressure.
Gabriel Synthesis Benzyl chloride, Potassium phthalimideHydrazine hydrate1. Alkylation at reflux. 2. Hydrazinolysis in methanol at reflux for 1 hour.60-70%[7]High purity of primary amine, avoids over-alkylation.[13]Two-step process, harsh hydrolysis conditions can be required.[12]

Experimental Protocols

Protocol 1: Reductive Amination of Benzaldehyde

This protocol describes a general procedure for the reductive amination of benzaldehyde using an in situ generated cobalt catalyst.[5]

Materials:

  • Benzaldehyde

  • Aqueous ammonia (25-28 wt%)

  • Cobalt(II) chloride (CoCl₂)

  • Sodium borohydride (NaBH₄) or Sodium triethylborohydride (NaHBEt₃)

  • Methanol

  • Hydrogen gas (H₂)

  • Reaction vessel (e.g., autoclave)

Procedure:

  • In a reaction vessel, dissolve benzaldehyde in methanol.

  • Add the aqueous ammonia solution.

  • In a separate flask, prepare the catalyst by mixing CoCl₂ with NaBH₄ or NaHBEt₃ in an inert atmosphere.

  • Add the freshly prepared cobalt catalyst to the reaction mixture.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas.

  • The catalyst can be separated by filtration.

  • The product can be isolated and purified by standard techniques such as distillation or chromatography.

Protocol 2: Gabriel Synthesis of Benzylamine

This protocol is adapted from a literature procedure for the Gabriel synthesis of benzylamine.[7]

Step 1: N-Alkylation of Potassium Phthalimide

Materials:

  • Potassium phthalimide

  • Benzyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add potassium phthalimide and anhydrous DMF.

  • With stirring, add benzyl chloride to the suspension.

  • Heat the mixture under reflux for approximately 2 hours.

  • After cooling, the crude N-benzylphthalimide can be isolated by filtration and washing.

Step 2: Hydrazinolysis of N-Benzylphthalimide

Materials:

  • N-Benzylphthalimide (from Step 1)

  • Hydrazine hydrate (85%)

  • Methanol

Procedure:

  • In a round-bottom flask, combine the N-benzylphthalimide, hydrazine hydrate, and methanol.

  • Reflux the mixture for 1 hour. A white precipitate of phthalhydrazide will form.

  • After cooling, add water and concentrated hydrochloric acid and heat briefly.

  • Cool the mixture and filter off the precipitated phthalhydrazide.

  • Make the filtrate strongly alkaline with concentrated sodium hydroxide solution.

  • Extract the liberated benzylamine with diethyl ether.

  • Dry the ether extracts over anhydrous sodium sulfate.

  • Evaporate the ether and distill the residue to obtain pure benzylamine (boiling point ~185°C).

Visualizations

OverAlkylation Over-alkylation Pathway in Benzylamine Synthesis cluster_reactants Reactants cluster_products Products BenzylChloride Benzyl Chloride Ammonia Ammonia (NH3) Benzylamine Benzylamine (Primary) Ammonia->Benzylamine + Benzyl Chloride Dibenzylamine Dibenzylamine (Secondary) Benzylamine->Dibenzylamine + Benzyl Chloride (Over-alkylation) Tribenzylamine Tribenzylamine (Tertiary) Dibenzylamine->Tribenzylamine + Benzyl Chloride (Further Over-alkylation)

Caption: Reaction pathway illustrating the formation of over-alkylation products.

TroubleshootingWorkflow Troubleshooting Workflow for Over-alkylation start High levels of dibenzyl/tribenzylamine observed method Which synthesis method? start->method direct_alk Direct Alkylation method->direct_alk Direct Alkylation reductive_am Reductive Amination method->reductive_am Reductive Amination gabriel Consider Gabriel Synthesis for high purity method->gabriel Alternative increase_nh3 Increase NH3:BnCl ratio (e.g., >20:1) direct_alk->increase_nh3 slow_addition Slow addition of benzyl chloride direct_alk->slow_addition lower_temp Lower reaction temperature direct_alk->lower_temp check_reducer Check selectivity of reducing agent (e.g., use STAB) reductive_am->check_reducer optimize_conditions Optimize pH and reaction conditions reductive_am->optimize_conditions end Improved Selectivity increase_nh3->end slow_addition->end lower_temp->end check_reducer->end optimize_conditions->end gabriel->end

Caption: A logical workflow for troubleshooting over-alkylation issues.

SynthesisComparison Comparison of Benzylamine Synthesis Strategies cluster_direct Direct Alkylation cluster_reductive Reductive Amination cluster_gabriel Gabriel Synthesis da_start Benzyl Chloride + NH3 (large excess) da_pros Pros: - Simple - Inexpensive da_start->da_pros da_cons Cons: - Prone to over-alkylation - Requires large excess of NH3 da_start->da_cons ra_start Benzaldehyde + NH3 ra_imine Imine Intermediate ra_start->ra_imine Condensation ra_product Benzylamine ra_imine->ra_product Reduction ra_pros Pros: - High selectivity - Mild conditions ra_product->ra_pros ra_cons Cons: - Requires reducing agent - Two-step process ra_product->ra_cons gs_start Potassium Phthalimide + Benzyl Halide gs_intermediate N-Benzylphthalimide gs_start->gs_intermediate Alkylation gs_product Benzylamine gs_intermediate->gs_product Hydrolysis/Hydrazinolysis gs_pros Pros: - Excellent selectivity - High purity product gs_product->gs_pros gs_cons Cons: - Two-step process - Potentially harsh hydrolysis gs_product->gs_cons

Caption: A comparative overview of different benzylamine synthesis strategies.

References

Column chromatography conditions for purifying 2-Amino-N-cyclohexyl-N-methylbenzylamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the column chromatography purification of 2-Amino-N-cyclohexyl-N-methylbenzylamine derivatives. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate successful purification of this class of compounds.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound derivatives.

Issue 1: Peak Tailing or Streaking of the Compound on TLC and Column

  • Question: My compound is streaking on the TLC plate and eluting as a broad or tailing peak from the column. What is the cause and how can I fix it?

  • Answer: This is a common issue when purifying basic compounds like amines on standard silica gel.[1] The acidic nature of silica gel leads to strong interactions with the basic amine, causing poor peak shape.[1] Here’s a systematic approach to resolve this:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica gel. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[2] Ammonium hydroxide can also be used, often in a solvent system like dichloromethane and methanol.[1]

    • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.

      • Amine-functionalized silica: This is an excellent option as it has a basic surface that minimizes interactions with basic analytes, often allowing for the use of less polar, non-polar/apolar mobile phases like hexane/ethyl acetate.[1]

      • Alumina (basic or neutral): Alumina is another alternative to silica gel for the purification of amines.[3]

      • Reversed-phase silica (C18): For highly polar derivatives, reversed-phase chromatography can be a good option.[4]

    • Deactivated Silica Gel: You can prepare triethylamine-deactivated silica gel by adding about 1 mL of triethylamine per 100g of silica gel to a slurry in your chosen solvent.[5]

Issue 2: The Compound Does Not Move from the Baseline on the TLC Plate

  • Question: My compound has an Rf value of 0 in several solvent systems. How can I get it to move up the TLC plate and elute from the column?

  • Answer: An Rf of 0 indicates that your compound is highly polar and/or strongly adsorbed to the stationary phase. To address this:

    • Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If you are already using a high concentration of ethyl acetate, consider switching to a more polar system like dichloromethane/methanol.[6]

    • Use a Stronger Solvent System: For very polar amines, a common solvent system is dichloromethane (DCM) with an increasing gradient of methanol (MeOH). For instance, you could start with 100% DCM and gradually increase to 10% or 20% MeOH.[7] The addition of a small amount of ammonium hydroxide (e.g., 1%) to the methanol portion of the mobile phase can further help in eluting highly polar amines.[7]

    • Consider Reversed-Phase Chromatography: If your compound is very polar and still does not move with polar normal-phase eluents, reversed-phase chromatography is a suitable alternative. In this case, you would use a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol).[4]

Issue 3: Co-elution of the Product with Impurities

  • Question: My desired product is eluting with an impurity. How can I improve the separation?

  • Answer: Achieving good resolution between compounds of similar polarity can be challenging. Here are some strategies:

    • Optimize the Solvent System:

      • Test Different Solvent Systems: Experiment with different combinations of solvents. Sometimes, a switch from an ethyl acetate/hexane system to a dichloromethane/methanol system, or the addition of a third solvent, can significantly alter selectivity.

      • Use a Shallow Gradient: A slow, shallow gradient of the polar solvent can improve the separation of closely eluting compounds.[8] For example, instead of increasing the polar solvent by 5% increments, try 1-2% increments.

    • Change the Stationary Phase: As mentioned previously, switching to amine-functionalized silica or alumina can change the elution order and improve separation.

    • Fraction Collection and Analysis: Collect smaller fractions and analyze them carefully by TLC to identify the purest fractions containing your product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a solvent system for my this compound derivative?

A1: A good starting point is to test a range of solvent systems of varying polarities on a TLC plate. Begin with a relatively non-polar system like 10-20% ethyl acetate in hexane and gradually increase the polarity. Also, test a more polar system like 1-5% methanol in dichloromethane. Remember to add 0.1-1% triethylamine to your solvent systems to improve the peak shape of your amine.

Q2: How much silica gel should I use for my column?

A2: A general rule of thumb is to use a silica gel to crude product weight ratio of about 30:1 to 50:1. For difficult separations, this ratio can be increased to 100:1 or more.

Q3: Should I use "wet" or "dry" loading for my sample?

A3:

  • Wet loading: This is suitable when your compound is readily soluble in the initial mobile phase. Dissolve your crude product in a minimal amount of the eluent and carefully apply it to the top of the column.[9]

  • Dry loading: This is the preferred method if your compound has poor solubility in the initial mobile phase or if you want to ensure a very even application.[9] To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column.[9]

Q4: My compound is sensitive to acid. Is silica gel chromatography appropriate?

A4: Standard silica gel is acidic and can cause decomposition of acid-sensitive compounds.[6] In this case, it is crucial to use a deactivated stationary phase. You can either use commercially available amine-functionalized silica or deactivate the silica yourself with triethylamine.[1][5] Alternatively, using basic or neutral alumina is a good option.[3]

Data Presentation

The following tables summarize typical stationary and mobile phase conditions for the purification of this compound derivatives.

Table 1: Stationary Phase Selection Guide

Stationary PhasePrimary Use CaseAdvantagesDisadvantages
Silica Gel General purpose purification of moderately polar compounds.Inexpensive, widely available.Acidic nature can cause peak tailing and degradation of basic compounds.[1]
Amine-Functionalized Silica Purification of basic compounds, including secondary and tertiary amines.Minimizes peak tailing, allows for use of less polar solvents.[1]More expensive than plain silica gel.
Alumina (Basic/Neutral) Purification of amines and other basic compounds.Good alternative to silica for acid-sensitive compounds.[3]Can have different selectivity compared to silica.
Reversed-Phase Silica (C18) Purification of polar and water-soluble compounds.Effective for compounds that are too polar for normal-phase chromatography.[4]Requires aqueous mobile phases which can be more difficult to remove.

Table 2: Common Mobile Phase Systems for Normal-Phase Chromatography

Solvent System (v/v)PolarityTypical ApplicationNotes
Hexane / Ethyl Acetate (+ 0.1-1% TEA) Low to MediumFor less polar derivatives.A good starting point for method development. The gradient is increased by adding more ethyl acetate.
Dichloromethane / Methanol (+ 0.1-1% TEA) Medium to HighFor more polar derivatives.Methanol is a strong eluent, so start with a low percentage (1-2%) and increase gradually.[10]
Dichloromethane / Methanol / Ammonium Hydroxide HighFor very polar, strongly basic derivatives.A typical ratio might be 90:10:1. The ammonium hydroxide helps to displace strongly adsorbed amines.[6]

Experimental Protocols

Protocol 1: Standard Silica Gel Column Chromatography with Triethylamine

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate with 0.5% triethylamine).

  • Column Packing: Pour the slurry into a glass column with the stopcock closed. Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading (Dry Loading): Dissolve the crude this compound derivative in a suitable solvent (e.g., dichloromethane). Add silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Carefully add the initial eluent to the column. Begin elution and collect fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient might be:

    • 2% Ethyl Acetate in Hexane (+0.5% TEA) - 2 column volumes

    • 5% Ethyl Acetate in Hexane (+0.5% TEA) - 2 column volumes

    • 10% Ethyl Acetate in Hexane (+0.5% TEA) - until the product elutes.

  • Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Flash Chromatography using Amine-Functionalized Silica

  • Column Selection: Choose a pre-packed amine-functionalized silica cartridge of an appropriate size for your sample amount.

  • Equilibration: Equilibrate the column with the initial mobile phase (e.g., 100% hexane) using a flash chromatography system.

  • Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene) and inject it onto the column.

  • Gradient Elution: Program a linear gradient from the initial mobile phase (e.g., hexane) to a more polar mobile phase (e.g., ethyl acetate). A typical gradient could be from 0% to 50% ethyl acetate in hexane over 10-15 column volumes.

  • Fraction Collection and Analysis: Collect fractions based on the UV chromatogram and analyze them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development SP_Selection Stationary Phase Selection TLC->SP_Selection Informs MP_Selection Mobile Phase Selection TLC->MP_Selection Informs Packing Column Packing SP_Selection->Packing MP_Selection->Packing Loading Sample Loading Packing->Loading Elution Gradient Elution Loading->Elution Collection Fraction Collection Elution->Collection TLC_Analysis TLC Analysis of Fractions Collection->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evaporation Solvent Evaporation Combine->Evaporation Product Pure Product Evaporation->Product

Caption: General workflow for column chromatography purification.

troubleshooting_peak_tailing cluster_solution1 Mobile Phase Modifications cluster_solution2 Alternative Stationary Phases Problem Problem: Peak Tailing/Streaking Cause Primary Cause: Strong interaction of basic amine with acidic silica gel Problem->Cause Solution1 Solution 1: Modify Mobile Phase Cause->Solution1 Solution2 Solution 2: Change Stationary Phase Cause->Solution2 Add_TEA Add Triethylamine (TEA) (0.1-1%) Solution1->Add_TEA Add_NH4OH Add Ammonium Hydroxide (in DCM/MeOH) Solution1->Add_NH4OH Amine_Silica Amine-Functionalized Silica Solution2->Amine_Silica Alumina Alumina (Basic/Neutral) Solution2->Alumina Reversed_Phase Reversed-Phase (C18) Solution2->Reversed_Phase

Caption: Troubleshooting guide for peak tailing in amine purification.

References

Technical Support Center: Managing Impurities in Bromhexine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for managing impurities during the large-scale synthesis of Bromhexine hydrochloride. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common process-related and degradation impurities in Bromhexine hydrochloride synthesis?

A1: Impurities in Bromhexine hydrochloride can originate from starting materials, intermediates, by-products of side reactions, or degradation of the final active pharmaceutical ingredient (API). The European Pharmacopoeia specifies several key impurities.[1][2]

Impurity NameChemical NameTypeLikely Origin
Impurity A (2-amino-3,5-dibromophenyl)methanolIntermediateIncomplete reaction during the chlorination step of the intermediate alcohol.[1]
Impurity B 2-amino-3,5-dibromobenzaldehydeStarting MaterialUnreacted starting material from the initial reductive amination or synthesis step.[1][3]
Impurity C N-(2-aminobenzyl)-N-methylcyclohexanamineBy-productFormation from starting materials lacking the bromine substituents.
Impurity D N-(2-amino-5-bromobenzyl)-N-methylcyclohexanamineBy-productFormed from incompletely brominated starting materials.[1]
Impurity E (3RS)-6,8-dibromo-3-cyclohexyl-3-methyl-1,2,3,4-tetrahydroquinazolin-3-iumDegradation/By-productCan form during synthesis or as a degradation product, especially under acidic or basic stress conditions.[3][4][5][6]
N-oxide Bromhexine N-OxideDegradationOxidative degradation of the Bromhexine molecule.[3]
Dimeric Impurity N,N-di(2-amino-3,5-dibromophenyl)-N-methylcyclohexylammonium chlorideBy-productA side reaction where the chlorinated intermediate reacts with two molecules of N-methylcyclohexylamine.[7][8]

Q2: What are the regulatory thresholds for impurities in an Active Pharmaceutical Ingredient (API) like Bromhexine hydrochloride?

A2: The International Council for Harmonisation (ICH) Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[9][10][11][12] These thresholds ensure that impurities are controlled to a level that is safe for patients.

Threshold TypeMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day Purpose
Reporting 0.05%0.03%The level above which an impurity must be reported in a regulatory submission.[10]
Identification 0.10% or 1.0 mg/day TDI, whichever is lower0.05%The level above which the structure of an impurity must be determined.[10][11]
Qualification 0.15% or 1.0 mg/day TDI, whichever is lower0.05%The level above which an impurity's biological safety must be established.[10][11]

*TDI = Total Daily Intake

Q3: How is Impurity E formed, and why is it a concern?

A3: Impurity E is a significant cyclic impurity that can be challenging to control. It can be formed during the synthesis process or as a degradation product during storage.[3] Forced degradation studies show that its formation is significantly increased under both acidic (0.5 M HCl) and basic (0.5 M NaOH) conditions.[6] One proposed mechanism suggests that a Bromhexine molecule degrades via a radical mechanism to a reactive species, which is then quenched by another Bromhexine molecule, leading to the formation of Impurity E.[4][5] Its control is critical as it is a specified impurity in major pharmacopoeias.

Troubleshooting Guide

Q: We are observing high levels of Impurity B (2-amino-3,5-dibromobenzaldehyde) in our final product. What is the likely cause and solution?

A: High levels of Impurity B indicate an issue with the initial reductive amination step.

  • Cause: Impurity B is a key starting material for the synthesis.[13][14][15] Its presence in the final API suggests an incomplete reaction. This could be due to insufficient reducing agent, non-optimal reaction temperature, or inadequate reaction time.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Ensure the purity of the incoming 2-amino-3,5-dibromobenzaldehyde meets specifications.

    • Monitor Reaction Progress: Implement in-process controls (e.g., HPLC, TLC) to monitor the consumption of Impurity B and ensure the reaction proceeds to completion.

    • Optimize Reaction Conditions: Re-evaluate the stoichiometry of the reducing agent (e.g., sodium borohydride) and N-methylcyclohexylamine.[15] Ensure the reaction temperature and time are sufficient for complete conversion.

    • Review Purification: Assess the effectiveness of the purification steps (e.g., recrystallization) in removing unreacted starting materials. Changing the recrystallization solvent or adding a reslurry step may improve removal.[16]

Q: Our stability batch shows a new, unidentified impurity peak in the HPLC analysis, particularly under accelerated conditions. How should we proceed?

A: An unknown peak appearing during stability studies indicates a degradation product. A systematic approach is needed for its identification and control.

  • Cause: The impurity is likely formed due to the degradation of Bromhexine hydrochloride under stress conditions like heat, humidity, or light. It could also be a drug-excipient interaction if in a formulated product.[17]

  • Troubleshooting Steps:

    • Characterize the Impurity: The primary goal is to identify the impurity's structure.

      • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to determine the molecular weight and fragmentation pattern of the unknown impurity.[4][17]

      • Forced Degradation: Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to see if the impurity is generated under specific stress conditions.[18][19] This provides clues about its formation pathway. For example, significant degradation has been observed after refluxing in 1 M NaOH and 1 M HCl.[19]

      • Isolation and NMR: If the impurity level is high enough, isolate it using preparative HPLC and perform Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure elucidation.

    • Evaluate Storage Conditions: Review the storage conditions of the stability study. The formation of the impurity may necessitate more protective packaging or stricter temperature and humidity controls.

    • Assess Risk: Once identified, evaluate the impurity against ICH guidelines for qualification requirements based on its level.[9][10]

Q: The level of total impurities in our large-scale batch is consistently higher than in the lab-scale synthesis. What factors should we investigate?

A: Scale-up issues often lead to changes in the impurity profile.

  • Cause: Differences in heat and mass transfer, mixing efficiency, and longer processing times at a larger scale can promote side reactions or degradation.

  • Troubleshooting Steps:

    • Temperature Control: Inefficient heat dissipation in large reactors can lead to localized "hot spots," accelerating the formation of temperature-sensitive impurities. Verify that the reactor's heating/cooling system maintains the specified temperature profile throughout the batch.

    • Mixing Efficiency: Ensure that mixing is adequate to keep reactants and reagents homogeneously distributed. Poor mixing can lead to localized high concentrations of reagents, promoting side-product formation.

    • Addition Rates: The rate of reagent addition can be critical. A slow, controlled addition in the lab may become a faster, less controlled addition at scale. Re-validate the addition rates and times.

    • Hold Times: Longer processing and hold times at scale can lead to increased degradation. Review the standard operating procedure to minimize any unnecessary delays between steps.

    • Solvent and Reagent Purity: The quality of raw materials used in large quantities should be consistent. Test for potential contaminants in solvents or reagents that might catalyze side reactions.

Visualizations

Synthesis and Impurity Formation Pathways

Bromhexine_Synthesis cluster_main Main Synthesis Pathway cluster_impurities Impurity Formation A 2-Amino-3,5- dibromobenzaldehyde (Impurity B) B 2-Amino-3,5- dibromobenzyl alcohol (Impurity A) A->B Reduction (e.g., NaBH4) C 2-Amino-3,5-dibromo- N-cyclohexyl-N-methyl- benzylamine (Bromhexine Base) G 2-Amino-3,5-dibromo- benzyl chloride (Intermediate) A->G Incomplete Reaction B->G Chlorination (e.g., SOCl2) D Bromhexine Hydrochloride (API) C->D Salt Formation (HCl) E Impurity E (Cyclic Degradant) C->E Degradation (Acid/Base Stress) F Dimeric Impurity G->C Amination with N-methylcyclohexylamine G->F Side Reaction

Caption: Synthesis pathway of Bromhexine HCl and key impurity origins.

Workflow for Troubleshooting Impurity Issues

Troubleshooting_Workflow cluster_known Known Impurity cluster_unknown Unknown Impurity start Impurity Detected Above Threshold process_review Review Relevant Process Step start->process_review Is impurity known? (Yes) lcms LC-MS Analysis (MW & Fragments) start->lcms Is impurity known? (No) optimize Optimize Parameters (Temp, Time, Stoichiometry) process_review->optimize purification Enhance Purification (Recrystallization) optimize->purification end_node Impurity Controlled Within Specification purification->end_node forced_deg Forced Degradation Study lcms->forced_deg isolate_nmr Isolate & Characterize (Prep-HPLC, NMR) forced_deg->isolate_nmr identify Identify Structure & Formation Pathway isolate_nmr->identify identify->process_review Control Strategy

Caption: Logical workflow for addressing known and unknown impurities.

Key Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol outlines a typical High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Bromhexine hydrochloride and its related substances.[20][21]

  • Instrumentation:

    • HPLC system with UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of methanol and water (e.g., 90:10 v/v), adjusted to pH 2.5 with ortho-phosphoric acid.[20][21]

    • Flow Rate: 1.5 mL/min.[20][21]

    • Column Temperature: 40°C.[20][21]

    • Detection Wavelength: 240 nm.[20][21]

    • Injection Volume: 10 µL.

  • Solution Preparation:

    • Diluent: Mobile phase (Methanol:Water, 90:10, v/v).

    • Standard Solution: Prepare a stock solution of Bromhexine HCl working standard (e.g., 0.10 mg/mL) in the diluent. Prepare working solutions by further dilution to appropriate concentrations for linearity assessment.

    • Impurity Standard Solution: Prepare stock solutions of known impurity standards (e.g., 0.02 mg/mL for Impurity B) in the diluent.

    • Sample Solution: Accurately weigh and dissolve the Bromhexine HCl API sample in the diluent to achieve a final concentration of approximately 1.0 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject the standard and sample solutions in sequence.

    • Record the chromatograms for a sufficient run time (e.g., at least 6 minutes) to allow for the elution of all impurities.[20][21]

    • Identify the peaks corresponding to Bromhexine and its impurities based on their retention times relative to the standards.

    • Calculate the percentage of each impurity using the area normalization method or against a qualified external standard.

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation pathways for Bromhexine hydrochloride under various stress conditions, as recommended by ICH guidelines.[6][18][19]

  • Objective: To generate degradation products and assess the stability-indicating nature of the analytical method.

  • Sample Preparation: Prepare solutions of Bromhexine HCl (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis:

      • Treat the sample solution with 0.1 M - 1 M HCl.[18][19]

      • Heat at a controlled temperature (e.g., 70°C) for a defined period (e.g., 2-8 hours).[18]

      • Cool the solution and neutralize with an equivalent amount of base before dilution and analysis.

    • Base Hydrolysis:

      • Treat the sample solution with 0.1 M - 1 M NaOH.[18][19]

      • Heat at a controlled temperature (e.g., 70°C) for a defined period.[18]

      • Cool the solution and neutralize with an equivalent amount of acid before dilution and analysis.

    • Oxidative Degradation:

      • Treat the sample solution with 3-6% hydrogen peroxide (H₂O₂).[18][19]

      • Store at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation:

      • Expose the solid API powder to dry heat in an oven (e.g., 70-80°C) for an extended period (e.g., 24-48 hours).[1][18]

      • Dissolve the stressed solid in the diluent for analysis.

    • Photolytic Degradation:

      • Expose the sample solution and solid API to UV light (e.g., 254 nm) and visible light in a photostability chamber.[18]

      • Ensure the total exposure complies with ICH Q1B guidelines.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated, stability-indicating HPLC method (as described in Protocol 1).

    • Compare the chromatograms to identify and quantify the degradation products.

    • Perform a peak purity analysis (mass balance) to ensure that the API peak is not co-eluting with any degradants.

References

Stability issues of 2-Amino-N-cyclohexyl-N-methylbenzylamine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Amino-N-cyclohexyl-N-methylbenzylamine under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a substituted benzylamine derivative. Its chemical structure consists of a benzylamine core with a cyclohexyl and a methyl group attached to the nitrogen atom, and an amino group on the benzene ring. It is also known as an impurity of Bromhexine hydrochloride.[1]

Q2: Why is the stability of this compound under acidic conditions a concern?

The stability of pharmaceutical compounds under various pH conditions is a critical factor in drug development. Acidic conditions, such as those found in the stomach or in certain formulation environments, can potentially lead to the degradation of the active pharmaceutical ingredient (API). This degradation can result in a loss of potency, the formation of potentially toxic byproducts, and altered bioavailability. Therefore, understanding the stability profile of this compound in acidic media is essential for formulation development, shelf-life determination, and ensuring patient safety.

Q3: What are the likely degradation pathways for this compound in an acidic environment?

While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, analogous benzylamines can undergo degradation under acidic conditions. A probable pathway involves the hydrolysis of the benzylic carbon-nitrogen bond. This could be preceded by protonation of the nitrogen atoms, making the benzylic carbon more susceptible to nucleophilic attack by water. This would lead to the formation of 2-aminobenzaldehyde and N-cyclohexyl-N-methylamine.

Q4: How can I monitor the degradation of this compound?

The degradation of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[2] A reverse-phase HPLC method can separate the parent compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, aiding in their structural elucidation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of parent compound peak in HPLC analysis of an acidic formulation. The compound is highly unstable at the tested pH. The acidic conditions are too harsh.- Adjust the pH of the formulation to a less acidic range if possible. - Conduct a forced degradation study with a range of acid concentrations and temperatures to determine the kinetics of degradation. - Consider the use of a different formulation strategy, such as enteric coating, to protect the compound from gastric acid.
Appearance of multiple unknown peaks in the chromatogram. Complex degradation is occurring, potentially involving secondary degradation products.- Use LC-MS to obtain the mass of the unknown peaks for preliminary identification. - Isolate the major degradation products using preparative HPLC for full structural characterization by NMR and other spectroscopic techniques. - Re-evaluate the forced degradation study conditions to favor the formation of primary degradants for easier identification.
Poor peak shape or retention time shifts in HPLC analysis. The analytical method is not optimized for the degradation products. The pH of the mobile phase may be inappropriate.- Re-validate the HPLC method to ensure it is stability-indicating. This includes demonstrating specificity, linearity, accuracy, and precision for both the parent compound and its known degradation products. - Adjust the mobile phase composition and pH to achieve optimal separation and peak shape.
Precipitation observed in the acidic solution. The degradation products or the parent compound may have low solubility at the tested pH.- Visually inspect the solution during the stability study. - If precipitation occurs, analyze both the supernatant and the precipitate to account for all material. - Consider using co-solvents in the formulation to improve solubility, but assess their impact on stability.

Experimental Protocols

Forced Degradation Study: Acid Hydrolysis

Objective: To evaluate the stability of this compound in acidic conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), various concentrations (e.g., 0.01 M, 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) for neutralization

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • For each acid concentration, transfer a known volume of the stock solution into separate reaction vessels.

    • Add the corresponding acidic solution to achieve the desired final concentration of the compound and acid.

    • Prepare a control sample with water instead of acid.

    • Incubate the samples at a controlled temperature (e.g., 40°C, 60°C).

  • Time Points: Withdraw aliquots from each reaction vessel at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Analysis:

    • Immediately neutralize the withdrawn aliquots with an appropriate amount of NaOH to stop the degradation.

    • Dilute the neutralized samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Determine the rate of degradation.

    • Calculate the percentage of each degradation product formed.

Illustrative Quantitative Data

Table 1: Degradation of this compound in 0.1 M HCl at 60°C

Time (hours)Parent Compound Remaining (%)Degradation Product 1 (%)Degradation Product 2 (%)
0100.00.00.0
292.54.82.7
485.39.15.6
871.218.510.3
1258.927.613.5
2435.145.219.7

Visualizations

Acid_Degradation_Pathway parent 2-Amino-N-cyclohexyl- N-methylbenzylamine intermediate Protonated Intermediate parent->intermediate + H+ dp1 2-Aminobenzaldehyde intermediate->dp1 + H2O (Hydrolysis) dp2 N-Cyclohexyl-N-methylamine intermediate->dp2 + H2O (Hydrolysis)

Caption: Proposed acid-catalyzed hydrolysis pathway.

Experimental_Workflow start Start: Sample Preparation stress Acid Stress (e.g., 0.1M HCl, 60°C) start->stress sampling Time-point Sampling stress->sampling neutralize Neutralization sampling->neutralize analyze HPLC Analysis neutralize->analyze data Data Analysis analyze->data end End: Stability Profile data->end

Caption: Forced degradation experimental workflow.

Troubleshooting_Logic rect_node rect_node start Rapid Degradation? yes_node Reduce Stress: - Lower Acid Conc. - Lower Temp. start->yes_node Yes no_node Unknown Peaks? start->no_node No yes_peaks Characterize Peaks: - LC-MS for Mass - Prep-HPLC for Isolation no_node->yes_peaks Yes no_peaks Poor Peak Shape? no_node->no_peaks No yes_shape Optimize HPLC Method: - Adjust Mobile Phase - Re-validate no_peaks->yes_shape Yes no_shape Analysis OK no_peaks->no_shape No

Caption: Troubleshooting logic for stability studies.

References

Validation & Comparative

A Comparative Guide to Catalysts for the Reductive Amination of 2-Aminobenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of N-substituted 2-(aminomethyl)anilines via reductive amination of 2-aminobenzaldehydes is a critical transformation in the preparation of a wide array of biologically active molecules and pharmaceutical intermediates. The choice of catalyst for this reaction is paramount, directly influencing product yield, purity, and reaction efficiency. This guide provides an objective comparison of common catalytic systems, supported by experimental data, to inform the selection of the most suitable catalyst for this specific transformation.

The reductive amination of 2-aminobenzaldehyde involves the initial formation of a Schiff base intermediate with a primary or secondary amine, followed by its reduction to the corresponding secondary or tertiary amine. The efficiency of this two-step, one-pot reaction is highly dependent on the catalyst and the reducing agent employed. This guide focuses on a comparative analysis of commonly used heterogeneous catalysts and a widely employed stoichiometric hydride reducing agent.

Data Presentation

The following table summarizes the performance of various catalysts in the reductive amination of 2-aminobenzaldehyde with different amine coupling partners. It is important to note that the presented data has been compiled from various sources, and direct comparison may be limited due to variations in reaction conditions.

Catalyst/Reducing AgentAmineProductReaction ConditionsYield (%)Reference
Heterogeneous Catalysts
10% Pd/CBenzylamineN-(2-aminobenzyl)benzylamineH₂ (1 atm), Ethanol, RT, 24h85[1][2]
Raney® NiAnilineN-(2-aminobenzyl)anilineH₂ (50 atm), Methanol, 80°C, 12h78[3][4]
5% Pt/Cp-ToluidineN-(2-aminobenzyl)-4-methylanilineH₂ (1 atm), Ethyl Acetate, RT, 24h82[1]
Stoichiometric Reducing Agent
NaBH(OAc)₃Morpholine4-((2-aminophenyl)methyl)morpholine1,2-Dichloroethane, RT, 4h92[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the data table are provided below to enable reproducibility and further investigation.

General Workflow for Catalytic Reductive Amination

The general experimental workflow for the reductive amination of 2-aminobenzaldehyde can be visualized as a two-stage process within a single pot: the formation of the imine intermediate followed by its reduction.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction 2-Aminobenzaldehyde 2-Aminobenzaldehyde Primary/Secondary Amine Primary/Secondary Amine Imine Intermediate Imine Intermediate 2-Aminobenzaldehyde->Imine Intermediate Condensation Primary/Secondary Amine->Imine Intermediate Reducing Agent Reducing Agent Final Product Final Product Imine Intermediate->Final Product Reduction Reducing Agent->Final Product

General workflow for one-pot reductive amination.
Protocol 1: Reductive Amination using 10% Pd/C

To a solution of 2-aminobenzaldehyde (1.21 g, 10 mmol) and benzylamine (1.07 g, 10 mmol) in ethanol (50 mL) was added 10% Pd/C (100 mg, 10 wt%). The mixture was stirred under a hydrogen atmosphere (1 atm) at room temperature for 24 hours. The catalyst was then removed by filtration through a pad of Celite, and the solvent was evaporated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford N-(2-aminobenzyl)benzylamine.[1][2]

Protocol 2: Reductive Amination using Raney® Nickel

A mixture of 2-aminobenzaldehyde (1.21 g, 10 mmol), aniline (0.93 g, 10 mmol), and Raney® Nickel (approx. 1 g, slurry in water) in methanol (50 mL) was placed in a high-pressure autoclave. The autoclave was pressurized with hydrogen to 50 atm and heated to 80°C with stirring for 12 hours. After cooling to room temperature and venting the hydrogen, the catalyst was carefully filtered off. The filtrate was concentrated under reduced pressure, and the residue was purified by flash chromatography to yield N-(2-aminobenzyl)aniline.[3][4]

Protocol 3: Reductive Amination using 5% Pt/C

In a round-bottom flask, 2-aminobenzaldehyde (1.21 g, 10 mmol) and p-toluidine (1.07 g, 10 mmol) were dissolved in ethyl acetate (50 mL). To this solution, 5% Pt/C (200 mg, 20 wt%) was added. The flask was evacuated and backfilled with hydrogen three times and then stirred under a hydrogen balloon at room temperature for 24 hours. The reaction mixture was filtered through Celite to remove the catalyst, and the solvent was removed in vacuo. The resulting crude product was purified by column chromatography to give N-(2-aminobenzyl)-4-methylaniline.[1]

Protocol 4: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

To a stirred solution of 2-aminobenzaldehyde (1.21 g, 10 mmol) and morpholine (0.87 g, 10 mmol) in 1,2-dichloroethane (50 mL) was added sodium triacetoxyborohydride (2.54 g, 12 mmol) in one portion at room temperature.[5][6] The reaction mixture was stirred for 4 hours. The reaction was then quenched by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL). The organic layer was separated, and the aqueous layer was extracted with dichloromethane (3 x 30 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by silica gel chromatography to afford 4-((2-aminophenyl)methyl)morpholine.[5]

Signaling Pathways and Logical Relationships

The choice of catalyst in reductive amination is governed by a balance of factors including the reactivity of the carbonyl and amine substrates, the desired product, and practical considerations such as cost and ease of handling. The logical relationship for selecting a suitable catalyst is outlined below.

G Start Select Catalyst for Reductive Amination of 2-Aminobenzaldehyde Substrate_Sensitivity Substrate Functional Group Sensitivity? Start->Substrate_Sensitivity Mild_Conditions Mild Conditions Required? Substrate_Sensitivity->Mild_Conditions Yes Heterogeneous Heterogeneous Catalyst Preferred (Ease of Separation, Reusability) Substrate_Sensitivity->Heterogeneous No Hydride Stoichiometric Hydride (NaBH(OAc)3) Mild_Conditions->Hydride Yes Noble_Metal Noble Metal Catalyst (Pd/C, Pt/C) Mild_Conditions->Noble_Metal No High_Pressure High Pressure/Temperature Tolerable? Heterogeneous->High_Pressure Base_Metal Base Metal Catalyst (Raney Ni) High_Pressure->Noble_Metal No High_Pressure->Base_Metal Yes

Decision tree for catalyst selection.

References

A Comparative Guide to Validated HPLC Methods for Quantifying Bromhexine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of impurities in Bromhexine hydrochloride. Ensuring the purity of active pharmaceutical ingredients (APIs) like Bromhexine is critical for the safety and efficacy of the final drug product. This document outlines various analytical approaches, presenting their experimental data and protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Chromatographic Conditions

Several HPLC methods have been developed and validated for the determination of Bromhexine and its related substances. The choice of method often depends on the specific impurities being targeted, such as Impurity B and Impurity C, which are specified in the British Pharmacopoeia, and Impurity E, noted in the European Pharmacopoeia.[1][2] Below is a summary of the chromatographic conditions used in different validated methods.

Parameter Method 1 [1][3]Method 2 [2]Method 3 [4]Method 4 [5]
Column C18VDSpher Pur C8-E (150 x 3.9 mm, 4 µm)Boston Green ODS (250 x 4.6 mm, 5 µm)Waters C18
Mobile Phase Methanol:Water (90:10, v/v), pH 2.5 with o-phosphoric acidMethanol:Acetonitrile:Phosphate Buffer (30:15:55, v/v/v), pH 4.5 with orthophosphoric acidA: 0.5% triethylamine in water, pH 3.0 with phosphoric acid B: Acetonitrile (Gradient)Methanol:Acetonitrile:0.1% orthophosphoric acid (75:24:01, v/v/v)
Flow Rate 1.5 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 240 nmUV at 248 nmUV at 225 nmUV at 226 nm
Temperature 40°C30°C35°CNot Specified
Run Time 6 min40 min60 min< 10 min
Mode IsocraticIsocraticGradientIsocratic

Comparative Analysis of Validation Parameters

The validation of an analytical method is crucial to ensure its reliability, accuracy, and precision. The following table summarizes the key validation parameters for the compared HPLC methods, as per the International Conference on Harmonisation (ICH) guidelines.[1][3]

Parameter Method 1 [1][3]Method 2 [2]Method 3 [4]Method 4 [5]
Linearity Range (µg/mL) BHX: 4.00-40.00IMB: 0.20-10.00IMC: 0.50-10.00Not SpecifiedBHX: 3.35-167.28BHX: 10-60
Correlation Coefficient (r²) > 0.999Not Specified> 0.9990.999
LOD (µg/mL) Not SpecifiedNot SpecifiedBHX: 0.21Not Specified
LOQ (µg/mL) Not SpecifiedNot SpecifiedBHX: 0.63Not Specified
Accuracy (% Recovery) Not Specified98.0-102.0%95.0-102.3%99.92%
Precision (%RSD) Not Specified< 2%< 2%< 2%
Retention Time (min) Not SpecifiedBHX: 8.69Impurity B: 20.21Not SpecifiedBHX: 4.6

Experimental Workflow for a Validated HPLC Method

The following diagram illustrates a typical experimental workflow for the quantification of Bromhexine impurities using a validated HPLC method.

HPLC Workflow for Bromhexine Impurity Analysis cluster_Preparation Sample and Standard Preparation cluster_HPLC_Analysis HPLC Analysis cluster_Data_Analysis Data Analysis Standard_Preparation Prepare Standard Solutions (Bromhexine & Impurities) Dilution Dilute to Working Concentrations Standard_Preparation->Dilution Sample_Preparation Prepare Sample Solution (e.g., from Tablets) Sample_Preparation->Dilution Injection Inject Sample/Standard Dilution->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate) Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Quantification Quantify Impurities Peak_Integration->Quantification Validation Validate Method (Linearity, Accuracy, Precision) Quantification->Validation

Caption: Workflow of a validated HPLC method for Bromhexine impurity analysis.

Detailed Experimental Protocol (Method 1)

This protocol is based on a validated isocratic HPLC method for the simultaneous determination of Bromhexine hydrochloride (BHX) and its impurities B (IMB) and C (IMC).[1][3]

1. Materials and Reagents:

  • Bromhexine hydrochloride reference standard

  • Bromhexine impurity B and C reference standards

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A filtered and degassed mixture of Methanol and Water (90:10, v/v), with the pH adjusted to 2.5 using orthophosphoric acid.[1]

  • Flow Rate: 1.5 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Detection Wavelength: 240 nm.[1]

  • Injection Volume: 20 µL.

3. Preparation of Standard Solutions:

  • Stock Solutions: Accurately weigh and dissolve appropriate amounts of Bromhexine HCl, Impurity B, and Impurity C in the mobile phase to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to achieve final concentrations within the linear range (e.g., Bromhexine HCl: 20 µg/mL, Impurity B: 5 µg/mL, Impurity C: 5 µg/mL).[1]

4. Preparation of Sample Solution:

  • Accurately weigh and powder a sufficient number of Bromhexine hydrochloride tablets.

  • Transfer a quantity of the powder equivalent to a specified amount of Bromhexine HCl into a volumetric flask.

  • Add a portion of the mobile phase and sonicate to dissolve the active ingredient.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Inject the mixed standard solution multiple times (e.g., n=6).

  • The relative standard deviation (%RSD) of the peak areas for Bromhexine, Impurity B, and Impurity C should be less than 2.0%.

  • The resolution between adjacent peaks should be greater than 2.0.

6. Analysis:

  • Inject the blank (mobile phase), standard solutions, and sample solutions into the chromatograph.

  • Record the chromatograms and integrate the peak areas.

7. Calculation:

  • Calculate the percentage of each impurity in the sample using the following formula:

    % Impurity = (Area_impurity_sample / Area_impurity_standard) * (Conc_standard / Conc_sample) * 100

Alternative and Emerging Methods

While reversed-phase HPLC is the most common technique, other methods like High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-High-Performance Liquid Chromatography (UPLC) have also been developed and validated for the analysis of Bromhexine and its impurities.[1][6] UPLC, in particular, offers advantages in terms of reduced analysis time and solvent consumption due to the use of smaller particle size columns.[6] Stability-indicating HPLC methods are also crucial as they can separate the active pharmaceutical ingredient from its degradation products, providing a more complete picture of the drug's stability profile.[7][8]

This guide provides a comparative overview to assist in the selection of an appropriate analytical method for the quantification of Bromhexine impurities. The choice of method will ultimately depend on the specific requirements of the analysis, including the impurities of interest, available instrumentation, and desired performance characteristics.

References

Spectroscopic Comparison of 2-Amino-N-cyclohexyl-N-methylbenzylamine Synthesized by Different Methods

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of 2-Amino-N-cyclohexyl-N-methylbenzylamine synthesized via two common methods: reductive amination and nucleophilic alkylation. This guide provides a comparative analysis of expected spectroscopic data, detailed experimental protocols, and visual workflows to aid in synthesis, purification, and characterization.

This publication presents a comparative guide to the spectroscopic properties of this compound when synthesized by two distinct and widely used chemical methods: reductive amination and nucleophilic alkylation. The choice of synthetic route can sometimes influence the impurity profile of the final compound, which in turn may be reflected in subtle differences in spectroscopic data. Understanding these potential variations is crucial for researchers in drug development and organic synthesis for quality control and characterization purposes.

This guide outlines the procedural details for both synthetic methods and provides a comparative table of the expected spectroscopic data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The presented data is based on established knowledge of the spectroscopic behavior of the functional groups present in the molecule.

Synthetic Methodologies

Two common and effective methods for the synthesis of N,N-disubstituted benzylamines like this compound are reductive amination and nucleophilic alkylation.

Method 1: Reductive Amination

This one-pot reaction involves the formation of an imine intermediate from 2-aminobenzaldehyde and N-methylcyclohexylamine, which is then reduced in situ to the desired tertiary amine.[1][2][3] This method is often favored for its efficiency and the use of readily available starting materials.

Method 2: Nucleophilic Alkylation

This two-step approach involves the initial preparation of a 2-aminobenzyl halide (e.g., bromide) from 2-aminobenzyl alcohol, followed by the nucleophilic attack of N-methylcyclohexylamine on the benzylic carbon, displacing the halide to form the target compound.

Comparative Spectroscopic Data

The following table summarizes the expected quantitative spectroscopic data for this compound synthesized by the two methods. While the primary spectroscopic features are expected to be identical, minor variations in chemical shifts or the presence of impurity peaks could be observed in practice depending on the purity of the final product.

Spectroscopic TechniqueParameterExpected Value/Observation (Reductive Amination)Expected Value/Observation (Nucleophilic Alkylation)
¹H NMR (CDCl₃, 400 MHz)δ (ppm)
Aromatic Protons (C₆H₄)6.6-7.2 (m, 4H)6.6-7.2 (m, 4H)
Benzylic Protons (CH₂)~3.5 (s, 2H)~3.5 (s, 2H)
Cyclohexyl Methine Proton (N-CH)~2.4 (m, 1H)~2.4 (m, 1H)
N-Methyl Protons (N-CH₃)~2.2 (s, 3H)~2.2 (s, 3H)
Cyclohexyl Methylene Protons ((CH₂)₅)1.0-1.9 (m, 10H)1.0-1.9 (m, 10H)
Amino Protons (NH₂)~4.0 (br s, 2H)~4.0 (br s, 2H)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm)
Aromatic Carbons115-148115-148
Benzylic Carbon (CH₂)~58~58
Cyclohexyl Methine Carbon (N-CH)~65~65
N-Methyl Carbon (N-CH₃)~38~38
Cyclohexyl Methylene Carbons ((CH₂)₅)25-3225-32
FT-IR (KBr)ν (cm⁻¹)
N-H Stretch (primary amine)3450-3300 (two bands)3450-3300 (two bands)
C-H Stretch (aromatic)3100-30003100-3000
C-H Stretch (aliphatic)2950-28502950-2850
N-H Bend (primary amine)1650-15801650-1580
C=C Stretch (aromatic)1600-14501600-1450
C-N Stretch1340-1250 (aromatic), 1250-1020 (aliphatic)1340-1250 (aromatic), 1250-1020 (aliphatic)
Mass Spectrometry (ESI+)m/z
Molecular Ion [M+H]⁺219.1859219.1859
Major Fragments120 (aminobenzyl cation), 112 (cyclohexylmethyl cation)120 (aminobenzyl cation), 112 (cyclohexylmethyl cation)

Experimental Protocols

Synthesis

Method 1: Reductive Amination

  • Imine Formation: To a solution of 2-aminobenzaldehyde (1.0 eq) in methanol, add N-methylcyclohexylamine (1.1 eq). Stir the mixture at room temperature for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aldehyde.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Method 2: Nucleophilic Alkylation

  • Synthesis of 2-Aminobenzyl Bromide: (Caution: Benzyl bromides are lachrymators). To a solution of 2-aminobenzyl alcohol (1.0 eq) in anhydrous diethyl ether at 0 °C, add phosphorus tribromide (0.4 eq) dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Work-up of Halide: Carefully pour the reaction mixture onto ice and basify with a saturated sodium bicarbonate solution. Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure. Use the crude 2-aminobenzyl bromide immediately in the next step.

  • Alkylation: Dissolve the crude 2-aminobenzyl bromide in acetonitrile and add N-methylcyclohexylamine (1.2 eq) and potassium carbonate (2.0 eq).

  • Reaction and Work-up: Stir the mixture at room temperature overnight. Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Extraction and Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.[4] For ¹H NMR, use a standard pulse program with 16 scans. For ¹³C NMR, use a proton-decoupled pulse program with 1024 scans.[4]

    • Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

  • FT-IR Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide.[5]

    • Acquisition: Acquire the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

    • Data Processing: Process the spectrum to identify the characteristic absorption bands.

  • Mass Spectrometry:

    • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[6]

    • Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

    • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragmentation patterns.[7] The presence of an odd molecular weight can indicate the presence of a nitrogen atom.[7][8]

Visualizations

Synthesis_Workflows cluster_RA Method 1: Reductive Amination cluster_NA Method 2: Nucleophilic Alkylation RA_start 2-Aminobenzaldehyde + N-Methylcyclohexylamine RA_imine Imine Formation (Methanol, RT) RA_start->RA_imine RA_reduction Reduction (NaBH4, 0°C to RT) RA_imine->RA_reduction RA_workup Work-up & Extraction RA_reduction->RA_workup RA_purification Column Chromatography RA_workup->RA_purification RA_product Final Product RA_purification->RA_product NA_start 2-Aminobenzyl Alcohol NA_halide Bromination (PBr3) NA_start->NA_halide NA_intermediate 2-Aminobenzyl Bromide NA_halide->NA_intermediate NA_alkylation Alkylation with N-Methylcyclohexylamine NA_intermediate->NA_alkylation NA_workup Work-up & Extraction NA_alkylation->NA_workup NA_purification Column Chromatography NA_workup->NA_purification NA_product Final Product NA_purification->NA_product

Caption: Synthetic workflows for this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison synthesis_method Reductive Amination or Nucleophilic Alkylation purification_method Column Chromatography synthesis_method->purification_method nmr NMR (1H, 13C) purification_method->nmr ftir FT-IR purification_method->ftir ms Mass Spectrometry purification_method->ms comparison Comparison of Spectroscopic Data nmr->comparison ftir->comparison ms->comparison

Caption: Overall experimental and analytical workflow.

Hypothetical_Signaling_Pathway receptor GPCR Receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger pka Protein Kinase A (PKA) second_messenger->pka cellular_response Cellular Response pka->cellular_response compound Compound Derivative (Antagonist) compound->receptor

Caption: Hypothetical signaling pathway showing antagonistic action.

References

A Comparative Benchmarking of Bromhexine Synthesis Pathways for Enhanced Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of a synthesis pathway is a critical decision that impacts yield, purity, cost, and environmental footprint. This guide provides a detailed comparison of two prominent chemical synthesis routes for Bromhexine Hydrochloride: a one-pot reductive amination and a multi-step synthesis involving the isolation of an intermediate. By presenting key performance indicators and detailed experimental protocols, this document aims to facilitate an informed selection process for the optimal synthesis strategy.

Executive Summary of Synthesis Pathways

The synthesis of Bromhexine Hydrochloride, a widely used mucolytic agent, can be achieved through various chemical routes. This guide focuses on a comparative analysis of two common pathways starting from 2-amino-3,5-dibromobenzaldehyde. The primary distinction lies in the procedural approach: one method streamlines the process into a single pot, while the other follows a more traditional multi-step approach with the isolation of intermediates.

ParameterOne-Pot Reductive AminationMulti-Step Synthesis
Starting Material 2-amino-3,5-dibromobenzaldehyde2-amino-3,5-dibromobenzaldehyde
Key Reagents N-methylcyclohexylamine, Formic Acid, Palladium on Carbon (Pd/C)Sodium Borohydride, Thionyl Chloride, N-methylcyclohexylamine
Solvent(s) Butyl AcetateEthanol, Tetrahydrofuran, Dichloromethane
Overall Yield (%) 91.3%[1]>80% (implied improvement of >5% over older methods)[2]
Purity (HPLC, %) 99.1%[1]High purity achievable with recrystallization[3]
Number of Steps 1 (plus work-up and salification)3 (Reduction, Chlorination, Amination/Salification)
Key Advantages Simplified procedure, reduced production time[1]Well-established, potentially higher final purity with purification of intermediates
Key Disadvantages Requires catalyst, higher initial reaction temperatureLonger overall process, use of corrosive thionyl chloride

Visualizing the Synthesis Pathways

To provide a clear visual representation of the two synthesis routes, the following diagrams have been generated using the DOT language.

G cluster_0 One-Pot Reductive Amination A 2-amino-3,5- dibromobenzaldehyde C Bromhexine (in situ) A->C + Formic Acid, Pd/C Butyl Acetate, 100-110°C B N-methylcyclohexylamine B->C D Bromhexine HCl C->D + HCl in Ethanol

One-Pot Reductive Amination Pathway for Bromhexine HCl.

G cluster_1 Multi-Step Synthesis E 2-amino-3,5- dibromobenzaldehyde F 2-amino-3,5- dibromobenzyl alcohol E->F + Sodium Borohydride Ethanol G 2,4-dibromo-6- chloromethyl aniline F->G + Thionyl Chloride Tetrahydrofuran H Bromhexine G->H + N-methylcyclohexylamine I Bromhexine HCl H->I + HCl

Multi-Step Synthesis Pathway for Bromhexine HCl.

Detailed Experimental Protocols

One-Pot Reductive Amination Synthesis of Bromhexine Hydrochloride[1]

This method offers a high-yield, streamlined process suitable for large-scale production.

Methodology:

  • Reaction Setup: In a 500 mL reaction flask, combine 27.9 g of 2-amino-3,5-dibromobenzaldehyde, 12.5 g of N-methylcyclohexylamine, 0.84 g of 5% palladium on carbon (Pd/C), and 55 g of butyl acetate.[1]

  • Reductive Amination: Heat the mixture to 100°C. Add 9.2 g of anhydrous formic acid dropwise over a period of 1.5 hours. Maintain the reaction temperature at 100-110°C for 5 hours.[1]

  • Work-up: Cool the reaction mixture to 30-35°C and filter to remove the catalyst. Concentrate the filtrate under reduced pressure until the solvent is fully evaporated.[1]

  • Salification: Cool the residue to 25-30°C and add 25 g of a 30% hydrogen chloride solution in ethanol. Stir the mixture for 2-3 hours at 30-35°C.[1]

  • Isolation and Purification: Filter the resulting precipitate. Recrystallize the filter cake from a 5:1 mixture of methanol and acetone to obtain the final product.[1]

Multi-Step Synthesis of Bromhexine Hydrochloride[2][4]

This pathway involves the reduction of the starting material, followed by chlorination and subsequent amination and salt formation.

Step A: Reduction to 2-Amino-3,5-dibromobenzyl alcohol [2][4]

  • Dissolve 2-amino-3,5-dibromobenzaldehyde in absolute ethanol.

  • Add sodium borohydride in batches while maintaining the temperature below 30°C.

  • Stir the mixture at room temperature for 1 hour.

  • Adjust the pH to 6-7 with hydrochloric acid.

  • Filter the mixture and dissolve the resulting filter cake in tetrahydrofuran (THF).

Step B: Chlorination to 2,4-dibromo-6-chloromethyl aniline [2]

  • In a separate reactor, prepare a solution of thionyl chloride in THF.

  • While keeping the temperature below 30°C, add the THF solution of 2-amino-3,5-dibromobenzyl alcohol dropwise.

  • After the addition is complete, continue the reaction at room temperature for 1 hour.

  • Concentrate the system under reduced pressure to remove the THF.

Step C: Amination and Salt Formation to Bromhexine Hydrochloride [3][4]

  • React the 2,4-dibromo-6-chloromethyl aniline obtained in Step B with N-methyl cyclohexylamine. Excess N-methylcyclohexylamine can act as an acid scavenger.[3]

  • Following the amination reaction, a salification reaction is carried out using an HCl salifying reagent to produce Bromhexine hydrochloride.[2]

  • The crude product can be purified by recrystallization, for example, from methanol.[3]

Comparative Workflow Analysis

The following diagram illustrates the logical flow and key differences between the two synthesis workflows.

G cluster_0 One-Pot Reductive Amination Workflow cluster_1 Multi-Step Synthesis Workflow start_A Start: 2-amino-3,5-dibromobenzaldehyde + N-methylcyclohexylamine op_A1 Reductive Amination (Formic Acid, Pd/C) start_A->op_A1 op_A2 Catalyst Removal (Filtration) op_A1->op_A2 op_A3 Solvent Evaporation op_A2->op_A3 op_A4 Salification (HCl in Ethanol) op_A3->op_A4 op_A5 Isolation & Recrystallization op_A4->op_A5 end_A Final Product: Bromhexine HCl op_A5->end_A start_B Start: 2-amino-3,5-dibromobenzaldehyde op_B1 Step 1: Reduction (Sodium Borohydride) start_B->op_B1 op_B2 Step 2: Chlorination (Thionyl Chloride) op_B1->op_B2 op_B3 Step 3: Amination (N-methylcyclohexylamine) op_B2->op_B3 op_B4 Salification (HCl) op_B3->op_B4 op_B5 Isolation & Recrystallization op_B4->op_B5 end_B Final Product: Bromhexine HCl op_B5->end_B

Comparative Workflow of Bromhexine HCl Synthesis Pathways.

Conclusion

Both the one-pot reductive amination and the multi-step synthesis pathways offer viable routes to high-purity Bromhexine Hydrochloride. The one-pot method presents a significant advantage in terms of operational simplicity and reduced production time, making it an attractive option for large-scale manufacturing.[1] The multi-step process, while more laborious, is a well-established route that allows for the purification of intermediates, which may be advantageous in achieving specific purity profiles. The choice between these pathways will ultimately depend on the specific priorities of the research or production team, balancing the need for efficiency and speed against traditional process control and familiarity.

References

A Comparative Guide to the Synthetic Strategies of Bromhexine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bromhexine, a potent mucolytic agent, is widely used in the treatment of respiratory disorders. Its synthesis has been approached through various chemical routes, each presenting a unique balance of efficiency, cost-effectiveness, and environmental impact. This guide provides a comprehensive cost-benefit analysis of the most common synthetic strategies for Bromhexine hydrochloride, supported by experimental data and detailed protocols to aid researchers and drug development professionals in selecting the optimal manufacturing process.

Executive Summary

The synthesis of Bromhexine hydrochloride is predominantly achieved through pathways starting from key intermediates such as 2-amino-3,5-dibromobenzaldehyde, 2-nitrobenzyl bromide, or 3,5-dibromo-2-methyl anthranilate. The choice of a particular route is influenced by factors including the availability and cost of starting materials, overall yield, complexity of the process, and environmental considerations. This analysis reveals that while the route starting from 2-amino-3,5-dibromobenzaldehyde is well-established and offers high yields, alternative strategies, including one-pot reductive amination, present opportunities to streamline the process and reduce production costs.

Comparative Analysis of Synthetic Strategies

The following tables provide a detailed comparison of the different synthetic routes to Bromhexine hydrochloride, focusing on key performance indicators.

Table 1: Cost Analysis of Key Starting Materials and Reagents

CompoundPrice (USD/kg)Price (USD/mol)Source
2-Amino-3,5-dibromobenzaldehyde~18.75 - 19.38~5.23 - 5.41[1][2][3][4][5]
N-Methylcyclohexylamine~294.00 (per L)~26.08[6][7][8][9][10]
Sodium Borohydride~324.52~12.28[11][12][13][14][15]
Thionyl Chloride~164.05 (per L)~13.79[16][17][18][19]
2-Nitrobenzyl Bromide~1368.80~295.70[20][21][22][23]

Note: Prices are based on publicly available data from chemical suppliers and may vary based on quantity, purity, and supplier.

Table 2: Comparison of Synthetic Routes for Bromhexine Hydrochloride

ParameterRoute 1: From 2-Amino-3,5-dibromobenzaldehyde (Three-Step)Route 2: From 2-Amino-3,5-dibromobenzaldehyde (One-Pot Reductive Amination)Route 3: From 2-Nitrobenzyl Bromide
Starting Materials 2-Amino-3,5-dibromobenzaldehyde, Sodium Borohydride, Thionyl Chloride, N-Methylcyclohexylamine2-Amino-3,5-dibromobenzaldehyde, N-Methylcyclohexylamine, Reducing Agent (e.g., Formic Acid), Catalyst (e.g., Pd/C)2-Nitrobenzyl Bromide, N-Methylcyclohexylamine, Reducing Agent (e.g., Hydrazine Hydrate), Bromine
Number of Steps 313
Overall Yield ~95% (for the final amination/salification step)[24]91.3% - 92.3%[25]~84.7% (for the first step)[26]
Key Advantages Well-established, high yield in the final step.Simplified process, reduced production time and cost.[25]Utilizes different starting materials.
Key Disadvantages Multiple steps, use of hazardous thionyl chloride.[27]Requires a catalyst which may need to be removed from the final product.Use of toxic reagents like hydrazine hydrate and bromine, potentially lower overall yield.[28][29]
Environmental Impact Use of chlorinated solvents and thionyl chloride raises environmental concerns.[27]More environmentally friendly due to fewer steps and potentially recyclable catalyst.Use of hazardous and environmentally harmful reagents.[28]

Detailed Synthetic Protocols and Diagrams

This section provides detailed experimental protocols for the most prominent synthetic routes and visual representations of the chemical pathways.

Route 1: Synthesis from 2-Amino-3,5-dibromobenzaldehyde (Three-Step Process)

This is a widely employed method for the synthesis of Bromhexine hydrochloride.[1][27][30][31][32]

Experimental Protocol:

  • Step A: Reduction of 2-Amino-3,5-dibromobenzaldehyde.

    • Dissolve 2-amino-3,5-dibromobenzaldehyde in absolute ethanol.

    • Add sodium borohydride in portions while maintaining the temperature below 30°C.

    • Stir the mixture at room temperature for 1 hour.

    • Adjust the pH to 6-7 with hydrochloric acid.

    • Filter the precipitate to obtain 2-amino-3,5-dibromobenzyl alcohol. The yield for this step is reported to be high, around 98%.[30][32]

  • Step B: Chlorination of 2-Amino-3,5-dibromobenzyl alcohol.

    • Dissolve the 2-amino-3,5-dibromobenzyl alcohol in a suitable solvent like tetrahydrofuran (THF).

    • Add this solution dropwise to a solution of thionyl chloride in THF, keeping the temperature below 30°C.

    • The reaction mixture is then typically stirred for a period to ensure complete conversion to 2,4-dibromo-6-chloromethylaniline.

  • Step C: Amination and Salt Formation.

    • The 2,4-dibromo-6-chloromethylaniline obtained in the previous step is reacted with N-methylcyclohexylamine.

    • The resulting Bromhexine free base is then treated with a solution of hydrogen chloride (e.g., in ethanol) to form Bromhexine hydrochloride.

    • The final product is isolated by filtration and can be purified by recrystallization. The yield for this final step can be as high as 95%.[24]

G cluster_0 Route 1: Three-Step Synthesis 2-Amino-3,5-dibromobenzaldehyde 2-Amino-3,5-dibromobenzaldehyde 2-Amino-3,5-dibromobenzyl alcohol 2-Amino-3,5-dibromobenzyl alcohol 2-Amino-3,5-dibromobenzaldehyde->2-Amino-3,5-dibromobenzyl alcohol  Reduction (NaBH4, Ethanol) 2,4-Dibromo-6-chloromethylaniline 2,4-Dibromo-6-chloromethylaniline 2-Amino-3,5-dibromobenzyl alcohol->2,4-Dibromo-6-chloromethylaniline  Chlorination (SOCl2, THF) Bromhexine Hydrochloride Bromhexine Hydrochloride 2,4-Dibromo-6-chloromethylaniline->Bromhexine Hydrochloride  Amination & Salt Formation (N-Methylcyclohexylamine, HCl)

Diagram 1: Three-step synthesis of Bromhexine HCl.
Route 2: One-Pot Reductive Amination from 2-Amino-3,5-dibromobenzaldehyde

This approach offers a more streamlined synthesis by combining the reductive amination in a single step.[25][33]

Experimental Protocol:

  • In a reaction flask, combine 2-amino-3,5-dibromobenzaldehyde, N-methylcyclohexylamine, and a catalyst (e.g., 5% palladium on carbon) in a suitable solvent such as butyl acetate.[25][33]

  • Heat the mixture to approximately 100°C.

  • Add a reducing agent, such as anhydrous formic acid, dropwise over a period of 1.5 hours.

  • Maintain the reaction temperature at 100-110°C for about 5 hours.[25][33]

  • After cooling, the catalyst is removed by filtration.

  • The filtrate is concentrated, and the residue is treated with a 30% solution of hydrogen chloride in ethanol to precipitate Bromhexine hydrochloride.

  • The product is then collected by filtration and purified by recrystallization. This method has a reported yield of 91.3% to 92.3%.[25]

G cluster_1 Route 2: One-Pot Reductive Amination Starting_Materials 2-Amino-3,5-dibromobenzaldehyde + N-Methylcyclohexylamine Bromhexine_Hydrochloride Bromhexine Hydrochloride Starting_Materials->Bromhexine_Hydrochloride  Reductive Amination & Salification (Formic Acid, Pd/C, HCl/Ethanol)

Diagram 2: One-pot synthesis of Bromhexine HCl.
Route 3: Synthesis from 2-Nitrobenzyl Bromide

This alternative route utilizes different starting materials.[26][28][29]

Experimental Protocol:

  • Step A: Synthesis of N-(2-nitrobenzyl)-N-methylcyclohexylamine.

    • React 2-nitrobenzyl bromide with N-methylcyclohexylamine in a solvent like absolute ethanol under reflux for approximately 5 hours.

    • After reaction completion, the solvent is removed, and the residue is worked up to isolate the product. A yield of 84.7% has been reported for this step.[26]

  • Step B: Reduction of the Nitro Group.

    • The N-(2-nitrobenzyl)-N-methylcyclohexylamine is then subjected to a reduction of the nitro group to an amino group. This can be achieved using reagents such as hydrazine hydrate with a Raney nickel catalyst.[28]

  • Step C: Bromination and Salt Formation.

    • The resulting N-(2-aminobenzyl)-N-methylcyclohexylamine is brominated using elemental bromine to introduce two bromine atoms onto the aromatic ring.

    • Finally, the product is converted to Bromhexine hydrochloride by treatment with hydrogen chloride.

G cluster_2 Route 3: From 2-Nitrobenzyl Bromide 2-Nitrobenzyl_Bromide 2-Nitrobenzyl_Bromide N-(2-nitrobenzyl)-N-methylcyclohexylamine N-(2-nitrobenzyl)-N-methylcyclohexylamine 2-Nitrobenzyl_Bromide->N-(2-nitrobenzyl)-N-methylcyclohexylamine  Amination (N-Methylcyclohexylamine) N-(2-aminobenzyl)-N-methylcyclohexylamine N-(2-aminobenzyl)-N-methylcyclohexylamine N-(2-nitrobenzyl)-N-methylcyclohexylamine->N-(2-aminobenzyl)-N-methylcyclohexylamine  Nitro Reduction (Hydrazine Hydrate, Raney Ni) Bromhexine_Hydrochloride Bromhexine_Hydrochloride N-(2-aminobenzyl)-N-methylcyclohexylamine->Bromhexine_Hydrochloride  Bromination & Salt Formation (Br2, HCl)

Diagram 3: Synthesis of Bromhexine HCl from 2-Nitrobenzyl Bromide.

Cost-Benefit and Environmental Impact Assessment

Cost Analysis: The primary cost drivers for the synthesis of Bromhexine are the starting materials. The route starting from 2-amino-3,5-dibromobenzaldehyde appears to be the most cost-effective in terms of raw materials, as this starting material is significantly cheaper than 2-nitrobenzyl bromide. While the one-pot reductive amination (Route 2) requires a palladium catalyst, the potential for catalyst recycling and the significant reduction in processing steps and time can lead to overall lower production costs.

Environmental Impact: From an environmental perspective, the one-pot reductive amination (Route 2) is the most favorable. It reduces the number of steps, minimizes waste generation, and avoids the use of highly corrosive and hazardous reagents like thionyl chloride, which is a significant drawback of the traditional three-step process (Route 1). Route 3, involving the use of hydrazine hydrate and elemental bromine, poses considerable environmental and safety risks.

Conclusion

The selection of a synthetic strategy for Bromhexine hydrochloride requires a careful evaluation of various factors.

  • The three-step synthesis from 2-amino-3,5-dibromobenzaldehyde (Route 1) is a well-documented and high-yielding process, making it a reliable choice for manufacturing. However, its multi-step nature and the use of hazardous reagents are notable disadvantages.

  • The one-pot reductive amination (Route 2) represents a significant process improvement, offering a more economical and environmentally friendly alternative with a high overall yield. This makes it an attractive option for large-scale industrial production.

  • The synthesis from 2-nitrobenzyl bromide (Route 3) provides an alternative pathway but is hampered by the high cost of the starting material and the use of hazardous reagents, making it less competitive for commercial production.

For researchers and drug development professionals, the one-pot reductive amination appears to be the most promising strategy for future development and optimization, aligning with the principles of green chemistry and cost-effective manufacturing. Further research could focus on developing even more efficient and recyclable catalysts for this process.

References

A Comparative Guide to the Synthesis of N-Substituted Benzylamines, Featuring 2-Amino-N-cyclohexyl-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for N-substituted benzylamines, with a specific focus on placing 2-Amino-N-cyclohexyl-N-methylbenzylamine within the broader context of its chemical class. While direct comparative performance data for this compound is scarce in the literature, this document outlines common and effective synthetic routes for analogous structures. The information presented is compiled from various studies, offering a valuable resource for researchers engaged in the synthesis of novel benzylamine derivatives for pharmaceutical and chemical applications.

Introduction to N-Substituted Benzylamines

N-substituted benzylamines are a critical class of organic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and biologically active molecules.[1] Their structural versatility allows for a wide range of modifications, leading to derivatives with diverse biological properties.[2] The synthesis of these compounds is a key area of research, with methodologies constantly evolving to improve efficiency, selectivity, and environmental sustainability. Common synthetic strategies include reductive amination, N-alkylation, and catalytic C-N bond formation.

This compound (CAS 57365-08-9) is a tertiary amine featuring a cyclohexyl and a methyl group on the nitrogen atom, along with an amino group on the phenyl ring. Its structure suggests its potential as an intermediate in the synthesis of more complex molecules.

Comparative Analysis of Synthetic Methodologies

The synthesis of N-substituted benzylamines can be achieved through several pathways. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Below is a comparison of common methods with performance data extracted from various studies.

Reductive Amination

Reductive amination is a widely used method for forming C-N bonds, typically involving the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine.[1][3]

Table 1: Comparison of Reductive Amination Conditions for Benzylamine Synthesis

Starting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Benzaldehyde + α-phenylethylaminePd/C, H₂Methanol20-25-High[4]
Benzaldehyde derivatives + Primary aminePd-C, Chloroform, H₂-RT->95[3]
Aromatic aldehydes + Aqueous ammonia, then NaBH₄NaBH₄Methanol--Good[1]
Benzylamine + FormaldehydeRaney-Ni, H₂----[5]
Benzylamine + FormaldehydePd/C, H₂----[5]

Note: Specific yield data was not available for all examples.

N-Alkylation of Amines

Direct N-alkylation of primary or secondary amines is another fundamental approach. Modern methods often employ alcohols as alkylating agents in "borrowing hydrogen" or "hydrogen autotransfer" processes, which are considered green and atom-economical.[6][7][8]

Table 2: Comparison of N-Alkylation Methods for Benzylamine Synthesis

Amine SubstrateAlkylating AgentCatalystBase/SolventTemp. (°C)Time (h)Yield (%) (Isolated)Reference
Benzyl alcoholAqueous NH₃Raney Ni 2800-1801861 (as primary)[6][9]
p-Methylbenzyl alcoholAqueous NH₃Raney Ni 2800-1801856 (as primary)[10]
p-tert-Butylbenzyl alcoholAqueous NH₃Raney Ni 2800-1801870 (as primary)[10]
AnilineBenzyl alcoholPd@La-BDC MOFToluene1502497 (GC)[8]
BenzylamineDimethyl CarbonateCu–Zr bimetallic NPs-1804up to 91 (Selectivity)[11]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are selected protocols representative of the methods discussed.

Protocol 1: Synthesis of N-cyclohexyl-N-methylbenzylamine via N-Alkylation

This protocol describes the synthesis of a structural analog of the title compound, lacking the 2-amino group.

Procedure: N-methylcyclohexylamine (1.70 g, 0.015 moles) is combined with benzyl bromide (2.56 g, 0.015 moles) and potassium carbonate (2.28 g, 1.1 equivalents) in 4-methyl-2-pentanone (50 ml). The reaction mixture is heated under reflux overnight. After cooling, the insoluble potassium salts are removed by filtration. The filtrate is then concentrated to dryness to yield the crude product. The solid can be purified by dissolving in boiling 4-methyl-2-pentanone, treating with activated carbon, and performing a hot filtration. The purified compound precipitates upon cooling and is collected by vacuum filtration.[12]

Protocol 2: General Procedure for N-Benzylation of Amines with Benzyl Alcohol

This protocol is a general method for the catalytic N-alkylation of various amines.

Procedure: In an autoclave-ready Teflon tube, the amine (10 mmol), benzyl alcohol (50 mmol), toluene (10 mL), and the Pd@La-BDC MOF catalyst (5 mol%) are combined. The tube is sealed and placed into a preheated furnace at 150 °C. After the designated reaction time (e.g., 24 hours), the reaction mixture is cooled to room temperature. The heterogeneous catalyst is separated by filtration. The percentage yields of the products are determined by GC analysis using an internal standard.[8]

Protocol 3: Synthesis of Primary Benzylamines from Benzyl Alcohols

This procedure details the direct amination of benzyl alcohols using a nickel catalyst.

Procedure: A 10 mL Swagelok stainless steel microreactor is charged with the benzyl alcohol substrate (1 mmol), 200 mg of Raney Ni 2800 catalyst, 0.4 mL of aqueous ammonia (25 wt%, 5.2 mmol), and 20 μL of dodecane as an internal standard. The reactor is sealed and placed in a preheated aluminum heating block at 180 °C for 18 hours. After cooling, the reaction mixture can be analyzed to determine conversion and yield.[9]

Visualizing Synthetic Pathways

Diagrams help to clarify complex processes and relationships. The following visualizations were created using the DOT language.

Synthetic Workflow for N-Substituted Benzylamines

This diagram illustrates a generalized workflow for the synthesis of N-substituted benzylamines via two common routes: reductive amination and direct N-alkylation.

G General Synthetic Routes to N-Substituted Benzylamines cluster_0 Reductive Amination cluster_1 Direct N-Alkylation (Borrowing Hydrogen) A Aldehyde/Ketone (e.g., Benzaldehyde) C Imine/ Iminium Ion Intermediate A->C Condensation B Primary/Secondary Amine (e.g., Cyclohexylamine) B->C E N-Substituted Benzylamine C->E Reduction D Reducing Agent (e.g., H2/Pd-C, NaBH4) D->C F Primary/Secondary Amine I N-Substituted Benzylamine F->I Alkylation G Alcohol (e.g., Benzyl Alcohol) G->I H Catalyst (e.g., Raney Ni, Pd-MOF) H->I J Water (Byproduct) Target Target Example: This compound

References

A Comparative Purity Analysis of Commercially Available 2-Amino-N-cyclohexyl-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the purity of commercially available 2-Amino-N-cyclohexyl-N-methylbenzylamine, a key intermediate and known impurity in the synthesis of Bromhexine hydrochloride.[1] The purity of starting materials is a critical parameter in drug development and manufacturing, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for purity assessment using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), presents a comparative analysis of hypothetical commercial samples, and discusses potential impurities.

Comparative Purity of Commercial Samples

The purity of this compound can vary between suppliers. While many commercial sources claim a purity of 98% or higher, variations in synthetic routes and purification processes can lead to different impurity profiles.[2][3] One supplier lists a purity of 90.0%.[4] For the purpose of this guide, three hypothetical commercial samples (Supplier A, Supplier B, and Supplier C) were evaluated.

Table 1: Purity Comparison of Commercial this compound Samples

SupplierStated PurityHPLC Purity (%) (Area Normalization)GC-MS Purity (%) (Area Normalization)Major Impurity (Structure Inferred)
Supplier A≥98%99.299.5Impurity I (m/z = 232)
Supplier B≥98%98.598.8Impurity II (m/z = 204)
Supplier C≥95%96.897.1Impurity I (m/z = 232)

Experimental Protocols

Accurate determination of purity requires robust analytical methods. The following protocols for HPLC and GC-MS are recommended for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a suitable method for the separation and quantification of this compound and its potential impurities.[5] The following method is adapted from established protocols for Bromhexine and its related compounds.[6][7][8]

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization. For MS detection, replace phosphoric acid with 0.1% formic acid.[5]

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the commercial samples in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 245 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is determined by area normalization, assuming all impurities have a similar response factor to the main component.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides an orthogonal technique for purity assessment and is particularly useful for identifying volatile and semi-volatile impurities.[9][10][11][12]

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (for derivatization, if necessary)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of approximately 1 mg/mL. If the compound exhibits poor peak shape, derivatization with BSTFA may be required to improve volatility.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 80 °C for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-450

  • Analysis: Inject the prepared sample and acquire the total ion chromatogram (TIC). Identify the main peak and any impurities by their mass spectra. Purity is calculated based on the peak area percentage in the TIC.

Potential Impurities

This compound is a known impurity of Bromhexine, designated as Bromhexine Impurity C.[1][] Potential impurities could arise from the synthesis process, including starting materials, by-products, and degradation products. Common impurities associated with Bromhexine synthesis include other brominated and non-brominated analogues.[14][15]

Visualization of Experimental Workflow and a Relevant Biological Pathway

To provide a clearer understanding of the analytical process and the biological context of related compounds, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_data_processing Data Processing cluster_reporting Reporting commercial_sample Commercial Sample dissolution Dissolution in Solvent commercial_sample->dissolution hplc HPLC Analysis dissolution->hplc Inject gcms GC-MS Analysis dissolution->gcms Inject hplc_data Chromatogram Analysis (Area % Purity) hplc->hplc_data gcms_data TIC Analysis (Impurity Identification) gcms->gcms_data purity_report Purity Report & Comparison hplc_data->purity_report gcms_data->purity_report

Caption: Experimental workflow for the purity evaluation of this compound.

While the specific signaling pathway for this compound is not well-documented, its parent compound, Bromhexine, is known for its mucolytic effects.[16] Bromhexine's mechanism of action involves increasing the production of serous mucus in the respiratory tract, making phlegm thinner and easier to expel.[17]

bromhexine_moa bromhexine Bromhexine lysosomal_activity Increased Lysosomal Activity bromhexine->lysosomal_activity hydrolysis Hydrolysis of Acid Mucopolysaccharide Polymers lysosomal_activity->hydrolysis serous_mucus Increased Serous Mucus Production hydrolysis->serous_mucus viscosity Decreased Mucus Viscosity serous_mucus->viscosity mucociliary_clearance Enhanced Mucociliary Clearance viscosity->mucociliary_clearance therapeutic_effect Therapeutic Effect (Mucolytic) mucociliary_clearance->therapeutic_effect

Caption: Simplified signaling pathway for the mucolytic action of Bromhexine.

Conclusion

The purity of this compound is a critical quality attribute that should be rigorously assessed by researchers and drug developers. This guide provides a framework for this evaluation, including robust analytical methodologies and a comparative analysis of hypothetical commercial samples. The use of orthogonal techniques such as HPLC and GC-MS is essential for a comprehensive understanding of the purity and impurity profile of this important chemical intermediate. Researchers should always request a certificate of analysis from the supplier and consider performing their own purity verification.

References

Cross-Validation of Analytical Methods for 2-Amino-N-cyclohexyl-N-methylbenzylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical compounds is paramount. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 2-Amino-N-cyclohexyl-N-methylbenzylamine. The cross-validation of analytical methods is a critical step to ensure the consistency and reliability of data, particularly when transferring methods between laboratories or employing different analytical techniques for the same analyte.

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are based on established analytical principles for amine-containing compounds and serve as a practical guide for method setup and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in various sample matrices. A reverse-phase HPLC method is a common approach for such analyses.[1]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: Newcrom R1 reverse-phase column (or equivalent C18 column, e.g., 4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acidic modifier, such as phosphoric acid or formic acid for MS compatibility.[1] A typical composition could be Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to create a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution to cover the desired concentration range.

  • Sample Solution: Dissolve the sample containing the analyte in the mobile phase to achieve a final concentration within the linear range of the method.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent alternative for the analysis of this compound, especially for trace-level detection. Due to the polar nature of amines, a derivatization step is often necessary to improve their volatility and chromatographic performance.[2][3]

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).[4][5]

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Mode: Electron Ionization (EI) at 70 eV. For quantification, Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte should be used.

2. Sample Preparation (with Derivatization):

  • Standard Solution: Prepare a stock solution of the reference standard in a suitable organic solvent (e.g., dichloromethane or acetonitrile).

  • Derivatization: To an aliquot of the standard or sample solution, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.

  • Injection: Inject 1 µL of the derivatized solution into the GC-MS system.

Analytical Method Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_protocol Define Cross-Validation Protocol (Acceptance Criteria) select_samples Select Representative Samples define_protocol->select_samples analyze_method1 Analyze Samples with Method 1 (e.g., HPLC-UV) select_samples->analyze_method1 analyze_method2 Analyze Samples with Method 2 (e.g., GC-MS) select_samples->analyze_method2 compare_results Compare Results Statistically analyze_method1->compare_results analyze_method2->compare_results check_criteria Results Meet Acceptance Criteria? compare_results->check_criteria investigate Investigate Discrepancies check_criteria->investigate No methods_equivalent Methods are Equivalent check_criteria->methods_equivalent Yes investigate->compare_results

Workflow for the cross-validation of two analytical methods.

Quantitative Data Comparison

The following table summarizes representative quantitative data for the two analytical methods. These values are based on typical performance characteristics observed for the analysis of amine compounds and serve as a benchmark for method validation.[6][7][8][9]

Performance ParameterHPLC-UV MethodGC-MS Method
Linearity (R²) ≥ 0.999≥ 0.998
Range 1 - 100 µg/mL0.1 - 20 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%
Precision (% RSD)
- Repeatability≤ 2.0%≤ 2.5%
- Intermediate Precision≤ 2.5%≤ 3.0%
Limit of Detection (LOD) ~0.3 µg/mL~0.03 µg/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.1 µg/mL

Logical Relationship of Cross-Validation Results

The decision-making process for determining the equivalence of two analytical methods based on their cross-validation is depicted in the diagram below.

Cross_Validation_Logic start Start Cross-Validation Evaluation data_comparison Comparison of Datasets from Method 1 and Method 2 start->data_comparison statistical_test Perform Statistical Test (e.g., t-test, F-test) data_comparison->statistical_test is_significant Statistically Significant Difference? statistical_test->is_significant bias_assessment Assess for Systematic Bias is_significant->bias_assessment Yes equivalent Methods are Considered Equivalent is_significant->equivalent No is_biased Bias within Acceptable Limits? bias_assessment->is_biased is_biased->equivalent Yes not_equivalent Methods are Not Equivalent (Further Investigation Needed) is_biased->not_equivalent No

Logical flow for determining method equivalence.

Conclusion

Both HPLC-UV and GC-MS are robust and reliable techniques for the quantitative analysis of this compound. The choice between the two methods depends on the specific requirements of the analysis. HPLC-UV is a cost-effective and high-throughput method suitable for routine quality control applications. In contrast, GC-MS provides superior sensitivity and specificity, making it the preferred choice for trace-level analysis, impurity profiling, and analysis in complex matrices. A thorough cross-validation as outlined in this guide is essential to ensure data equivalency and maintain the integrity of analytical results across different methods and laboratories.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Amino-N-cyclohexyl-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the responsible management of chemical waste is a cornerstone of a safe and compliant operational environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-N-cyclohexyl-N-methylbenzylamine, ensuring the safety of personnel and the protection of our environment. Adherence to these procedures is critical for minimizing risks associated with this chemical.

Immediate Safety and Handling Protocols

This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation[1][2]. Therefore, stringent adherence to safety precautions is mandatory during handling and disposal.

Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a fume hood, to prevent the inhalation of vapors[3].

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous waste. It must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations[1].

  • Waste Collection:

    • Collect waste this compound in a designated, compatible, and sealable container.

    • Ensure the container is clearly and accurately labeled as "Hazardous Waste," and includes the full chemical name: "this compound" and the CAS Number: 57365-08-9.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and acids.

    • The storage area should be secure and accessible only to authorized personnel.

  • Spill Management:

    • In the event of a spill, immediately evacuate non-essential personnel from the area and ensure adequate ventilation.

    • For minor spills, absorb the chemical with an inert material like vermiculite, sand, or earth[3]. Do not use combustible materials such as paper towels to absorb the bulk of the spill.

    • Using non-sparking tools, carefully collect the absorbed material and place it into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by a thorough washing with soap and water.

    • For large spills, contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a certified hazardous waste disposal contractor to schedule a pickup for the waste container.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) and any other required documentation.

    • Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₁₄H₂₂N₂[1]
Molecular Weight 218.34 g/mol
Melting Point 44-47 °C[2][4]
Boiling Point (Predicted) 343.8 ± 17.0 °C[2]
Density (Predicted) 1.02 ± 0.1 g/cm³[2]
Flash Point 147.4 °C[2]

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Management A Don Personal Protective Equipment (PPE) B Work in a well-ventilated area (fume hood) A->B C Collect waste in a designated, sealed container B->C D Label container as 'Hazardous Waste' with chemical name and CAS number C->D E Store in a cool, dry, well-ventilated, and secure area D->E F Contact EHS or certified waste disposal contractor E->F G Provide SDS and necessary documentation F->G H Arrange for waste pickup and transport to an approved facility G->H Spill Spill Occurs Spill_Small Small Spill: Absorb with inert material Spill->Spill_Small Spill_Large Large Spill: Contact EHS immediately Spill->Spill_Large Spill_Collect Collect absorbed material into hazardous waste container Spill_Small->Spill_Collect

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Amino-N-cyclohexyl-N-methylbenzylamine

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